Succinic acid peroxide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-carboxypropanoylperoxy)-4-oxobutanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C8H10O8/c9-5(10)1-3-7(13)15-16-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
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InChI Key |
MKTOIPPVFPJEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OOC(=O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8 | |
| Record name | SUCCINIC ACID PEROXIDE | |
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DSSTOX Substance ID |
DTXSID3059555 | |
| Record name | Butanoic acid, 4,4'-dioxybis[4-oxo- | |
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Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Succinic acid peroxide is a fine white odorless powder. Used as a polymerization catalyst., White odorless solid; [Hawley] | |
| Record name | SUCCINIC ACID PEROXIDE | |
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| Record name | Succinoyl peroxide | |
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Solubility |
MODERATELY SOL IN ALC, ACETONE, SLIGHTLY SOL IN ETHER, INSOLUBLE IN BENZENE, CHLOROFORM, Insoluble in petroleum solvents and benzene, In water, 3.33X10+4 mg/l @ 25 °C | |
| Record name | SUCCINOYL PEROXIDE | |
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Color/Form |
CRYSTALLINE POWDER, Fine white powder | |
CAS No. |
123-23-9 | |
| Record name | SUCCINIC ACID PEROXIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Butanoic acid, 4,4'-dioxybis[4-oxo- | |
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| Record name | Butanoic acid, 4,4'-dioxybis[4-oxo- | |
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| Record name | 4,4'-dioxo-4,4'-dioxydibutyric acid | |
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| Record name | DISUCCINIC ACID PEROXIDE | |
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| Record name | SUCCINOYL PEROXIDE | |
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Melting Point |
125 °C (decomp) | |
| Record name | SUCCINOYL PEROXIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/793 | |
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Foundational & Exploratory
succinic acid peroxide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid peroxide, also known as disuccinoyl peroxide, is an organic peroxide with the chemical formula (C₄H₄O₄)₂. It is a white, crystalline solid that serves as a potent oxidizing agent and a source of free radicals. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis, polymer chemistry, or as a tool to study oxidative stress in biological systems.
Chemical Properties and Structure
This compound is characterized by the presence of a peroxide bridge (-O-O-) linking two succinoyl groups. This peroxide linkage is relatively weak and can be cleaved by heat or light to generate succinoyl radicals, making it a useful initiator for radical reactions.
Structural Formula
The molecule possesses two carboxylic acid functional groups, which influence its solubility and reactivity.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₈ | [1] |
| Molecular Weight | 234.16 g/mol | [1] |
| Appearance | Fine white odorless powder | [1] |
| Melting Point | 125 °C (decomposes) | [1] |
| Solubility | Moderately soluble in water, alcohol, and acetone (B3395972). Slightly soluble in ether. Insoluble in benzene, chloroform, and petroleum solvents. | [1] |
| CAS Number | 123-23-9 | [1] |
| IUPAC Name | 4-(3-carboxypropanoylperoxy)-4-oxobutanoic acid | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a documented synthesis method where succinic anhydride (B1165640) is oxidized with hydrogen peroxide.[2]
Materials:
-
Succinic anhydride (C₄H₄O₃)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Ice bath
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)
-
Filter paper
Procedure:
-
In a beaker, combine succinic anhydride and 30% hydrogen peroxide in a molar ratio of 1.5-2:1.[2]
-
Place the reaction vessel in an ice bath to maintain the temperature between 5-15 °C.[2]
-
Stir the mixture continuously. The reaction is exothermic, and careful temperature control is crucial to prevent decomposition of the peroxide product.
-
After the initial reaction has subsided (typically after 1-2 hours), allow the mixture to stand in the ice bath (0-15 °C) for 1-5 hours to facilitate crystallization of the product.[2]
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals 2-3 times with cold deionized water (0-15 °C) to remove unreacted starting materials and impurities.[2]
-
Dry the product under vacuum or in a desiccator. Caution: Do not heat the product to dryness, as organic peroxides can be explosive when dry and subjected to heat or shock.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Acetone
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimal amount of a warm acetone-water mixture. Start with a higher proportion of acetone and add water dropwise until the solid just dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the crystals carefully under vacuum at room temperature.
Analysis of Active Oxygen Content (Iodometric Titration)
This method determines the purity of the synthesized peroxide by quantifying the amount of active oxygen.[2]
Materials:
-
This compound sample (0.5-1.0 g)
-
Chloroform
-
Potassium iodide (KI)
-
10% Sulfuric acid (H₂SO₄)
-
Standardized 0.1 M sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
-
Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh 0.5-1.0 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 25-30 mL of chloroform.
-
Cool the flask to 0 °C in an ice bath.
-
Add 20 mL of ice-cold deionized water, followed by 5 mL of 10% sulfuric acid.
-
Add 4-5 g of potassium iodide and swirl the flask. The solution will turn a yellow-brown color due to the liberation of iodine.
-
Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the solution becomes pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used. The active oxygen content can be calculated based on the stoichiometry of the reaction.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Structure and Decomposition
Caption: Structure and radical decomposition of this compound.
Role of Succinate and ROS in Mitochondria
Caption: Simplified diagram of succinate's role in mitochondrial ROS production.
References
Technical Guide: Synthesis of Disuccinoyl Peroxide from Succinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinoyl peroxide, also known as succinic acid peroxide, is a diacyl organic peroxide. Organic peroxides are characterized by the presence of an O-O bond and are widely used as initiators for polymerization reactions, curing agents for resins, and as oxidizing agents in organic synthesis. The presence of the thermally labile peroxide bond allows for the generation of free radicals, which can initiate these chemical processes. Disuccinoyl peroxide, with its dicarboxylic acid functionalities, presents a structure of interest for various applications, including its use as a polymerization catalyst. This guide provides a comprehensive overview of its synthesis from succinic anhydride (B1165640), including detailed experimental protocols, quantitative data, and essential safety precautions.
Synthesis Overview
The primary route for the synthesis of disuccinoyl peroxide is the reaction of succinic anhydride with a strong oxidizing agent, typically hydrogen peroxide. This reaction is an example of the preparation of a diacyl peroxide from an acid anhydride. The overall transformation involves the nucleophilic attack of hydroperoxide anion (generated from hydrogen peroxide) on the carbonyl carbon of succinic anhydride, leading to the formation of the diacyl peroxide.
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism. Hydrogen peroxide reacts with the succinic anhydride, leading to the formation of a peroxyacid intermediate, which can then react with another molecule of succinic anhydride or undergo self-reaction to form the symmetric disuccinoyl peroxide.
Quantitative Data
The following table summarizes the known quantitative data for disuccinoyl peroxide. It should be noted that detailed studies correlating reaction parameters to yield and purity are not widely available in peer-reviewed literature; the data is primarily derived from patent literature and chemical database entries.
| Parameter | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₈ | --INVALID-LINK-- |
| Molecular Weight | 234.16 g/mol | --INVALID-LINK-- |
| Appearance | Fine, white, odorless powder | --INVALID-LINK-- |
| Melting Point | 132-133 °C (with decomposition) | chemBlink |
| Solubility | Moderately soluble in water | --INVALID-LINK-- |
| Theoretical Active Oxygen | 6.83% | Calculated |
Experimental Protocols
This section provides a detailed experimental protocol based on the method described in the patent literature, supplemented with standard laboratory practices for the safe handling of organic peroxides.[1]
Materials and Equipment
-
Succinic anhydride (≥99%)
-
Hydrogen peroxide (30% w/w solution)
-
Deionized water
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Ice-water bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
pH indicator paper or pH meter
-
Standard laboratory glassware
Synthesis Procedure
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 30% hydrogen peroxide solution. The molar ratio of succinic anhydride to hydrogen peroxide should be between 1.5:1 and 2:1.[1]
-
Cooling: Cool the hydrogen peroxide solution to 5-10 °C using an ice-water bath.
-
Addition of Succinic Anhydride: Slowly add succinic anhydride to the cooled hydrogen peroxide solution in portions while stirring vigorously. Maintain the reaction temperature between 5 °C and 15 °C throughout the addition.[1]
-
Reaction: After the complete addition of succinic anhydride, continue to stir the mixture at 5-15 °C for a specified period, for instance, 2 hours, to ensure the reaction goes to completion.
-
Crystallization: Upon completion of the reaction, stop the stirring and allow the mixture to stand in a cold bath (0-15 °C) for 1 to 5 hours to facilitate the crystallization of the product.[1]
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two to three portions of cold (0-15 °C) deionized water to remove any unreacted starting materials and byproducts.[1]
-
Drying: Dry the product thoroughly. A recommended method is drying in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium sulfate) until a constant weight is achieved. Avoid heating the product during drying.
Characterization: Active Oxygen Content Determination
The purity of the synthesized disuccinoyl peroxide can be assessed by determining its active oxygen content using iodometric titration.[1]
Procedure:
-
Accurately weigh approximately 0.5-1.0 g of the synthesized disuccinoyl peroxide into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 25-30 mL of a suitable organic solvent (e.g., a mixture of acetic acid and chloroform).
-
Cool the solution to 0 °C in an ice bath.
-
Add 20 mL of deionized water, 5 mL of 10% sulfuric acid, and 4-5 g of potassium iodide.
-
Stopper the flask, shake well, and allow the reaction to proceed in the dark for at least 15 minutes for the liberation of iodine.
-
Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate (B1220275) solution until the solution turns pale yellow.
-
Add 1-2 mL of a starch indicator solution; the solution should turn blue.
-
Continue the titration with sodium thiosulfate solution until the blue color disappears.
-
Record the volume of the titrant used.
-
Calculate the active oxygen content using the appropriate formula.
Safety Precautions
Disuccinoyl peroxide is a diacyl organic peroxide and must be handled with extreme caution. Organic peroxides are thermally sensitive and can decompose exothermically, potentially leading to fire or explosion, especially when heated, subjected to shock or friction, or contaminated.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Temperature Control: The synthesis is exothermic. Strict temperature control is crucial to prevent a runaway reaction. Always use a cooling bath and monitor the reaction temperature closely.
-
Contamination: Avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metal salts (especially transition metals like iron and copper), as they can catalyze violent decomposition.[2] Use clean glassware and non-metallic spatulas.
-
Storage: Store disuccinoyl peroxide in a cool, dry, well-ventilated area, away from heat sources, sunlight, and incompatible materials. Do not store in tightly sealed containers to prevent pressure buildup in case of slow decomposition.
-
Handling: Handle with care to avoid friction and shock. Do not grind the material.
-
Spills: In case of a spill, do not use combustible materials like paper towels for cleanup. Instead, absorb the material with a non-combustible, inert absorbent (e.g., vermiculite, sand) and place it in a loosely covered container for disposal.[2]
-
Disposal: Dispose of disuccinoyl peroxide and any contaminated materials as hazardous waste according to local, state, and federal regulations. Never discard it down the drain or in the regular trash.
References
A Technical Guide to the Thermal Decomposition Mechanism of Succinic Acid Peroxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal decomposition mechanism of succinic acid peroxide. Drawing upon established principles of organic peroxide chemistry and available data, this document outlines the proposed reaction pathways, kinetic parameters, and experimental protocols relevant to the study of this compound. The information presented herein is intended to support research and development activities where the thermal stability and reactivity of this compound are of critical importance.
Introduction
This compound, also known as disuccinoyl peroxide, is a diacyl peroxide that serves as a source of free radicals upon decomposition. Like other organic peroxides, its utility as a polymerization initiator, cross-linking agent, and reactant in organic synthesis is dictated by the kinetics and mechanism of the homolytic cleavage of its peroxide bond. An understanding of its thermal decomposition is paramount for ensuring safe handling, predicting reactivity, and controlling reaction outcomes. This guide synthesizes the current understanding of diacyl peroxide decomposition and applies it to the specific case of this compound, providing a framework for its study and application.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of this compound is proposed to proceed through a multi-step radical mechanism, initiated by the homolysis of the weak oxygen-oxygen bond. The subsequent reactions of the resulting radicals determine the final product distribution.
Initiation: Homolytic Cleavage of the O-O Bond
The primary step in the thermal decomposition is the cleavage of the peroxide bond, yielding two succinoyl radicals. This is the rate-determining step and is highly dependent on temperature.
(CH₂COOH)₂C(O)O-OC(O)(CH₂COOH)₂ → 2 (CH₂COOH)₂C(O)O•
Propagation: Decarboxylation and Radical Reactions
The highly unstable succinoyl radicals are expected to undergo rapid decarboxylation to produce carbon dioxide and a primary alkyl radical.
(CH₂COOH)₂C(O)O• → •CH₂(CH₂)COOH + CO₂
The resulting 3-carboxypropyl radicals can then participate in a variety of reactions, including:
-
Hydrogen Abstraction: Abstraction of a hydrogen atom from a solvent molecule (S-H) or another radical to form succinic acid. •CH₂(CH₂)COOH + S-H → CH₃(CH₂)COOH + S•
-
Combination (Dimerization): Two 3-carboxypropyl radicals can combine to form adipic acid. 2 •CH₂(CH₂)COOH → HOOC(CH₂)₄COOH
-
Disproportionation: Transfer of a hydrogen atom from one radical to another to form succinic acid and acrylic acid. 2 •CH₂(CH₂)COOH → CH₃(CH₂)COOH + CH₂=CHCOOH
Secondary Decomposition Pathways
At higher temperatures, the initial decomposition products may undergo further reactions. For instance, succinic anhydride (B1165640) can be formed via intramolecular dehydration of succinic acid, which can then decompose to carbon monoxide, carbon dioxide, and ethene[1][2][3].
Quantitative Data
Quantitative data on the thermal decomposition of this compound is scarce in the literature. However, some data is available from patents and can be supplemented with data from analogous diacyl peroxides to provide a comparative context.
Table 1: Thermal Stability Data for this compound
| Property | Value | Conditions | Reference |
| Melting Point | 118-122 °C | - | [4] |
| Decomposition Temperature | 144 °C (1-minute transformation period) | In acetone | [4] |
| Decomposition Temperature | 66 °C (10-hour transformation period) | In acetone | [4] |
Table 2: Comparative Kinetic Parameters for the Thermal Decomposition of Analogous Diacyl Peroxides
| Peroxide | Solvent | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| Lauroyl Peroxide | Mineral Oil | 50 - 250 | ~120 - 128.5 | - | [5] |
| Decanoyl Peroxide | Mineral Oil | 50 - 250 | - | - | [5] |
| Octanoyl Peroxide | Mineral Oil | 50 - 250 | - | - | [5] |
| Benzoyl Peroxide | - | Onset ~101.4 - 104.6 | 112.9 - 146.8 | - | |
| Dicumyl Peroxide | Cumene (B47948) | 120 - 160 | 74.1 - 131.4 | 1.98 x 10¹⁴ (min⁻¹) | [6] |
Note: The data for analogous peroxides are provided for comparative purposes and may not be directly representative of the behavior of this compound.
Experimental Protocols
A comprehensive study of the thermal decomposition of this compound would involve a combination of kinetic analysis and product identification. The following protocols are based on established methods for studying peroxide decomposition[5][7][8].
Materials and Equipment
-
This compound (high purity)
-
High-boiling point, inert solvent (e.g., mineral oil, dodecane)
-
Reaction vessel with controlled heating (e.g., oil bath, heating mantle with PID controller)
-
Inert gas supply (e.g., nitrogen, argon)
-
Magnetic stirrer
-
Thermocouple
-
Sampling apparatus
-
Analytical instrumentation:
-
High-Performance Liquid Chromatography (HPLC) for peroxide concentration
-
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile product identification
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of products
-
Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis
-
Experimental Workflow for Kinetic Studies
-
Preparation: A dilute solution of this compound in the chosen solvent is prepared.
-
Degassing: The solution is thoroughly degassed with an inert gas to remove oxygen, which can influence the decomposition kinetics.
-
Heating: The reaction vessel is heated to the desired, constant temperature in a controlled manner.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Quenching: The reaction in the samples is quenched immediately by rapid cooling.
-
Analysis: The concentration of the remaining this compound in each sample is determined using a suitable analytical technique, such as HPLC with UV detection or iodometric titration.
-
Data Processing: The concentration data is plotted against time to determine the reaction order and the rate constant (k) at that temperature.
-
Activation Energy Determination: The experiment is repeated at several different temperatures to obtain a series of rate constants. The natural logarithm of the rate constant (ln k) is then plotted against the inverse of the absolute temperature (1/T). The activation energy (Ea) can be calculated from the slope of this Arrhenius plot (slope = -Ea/R, where R is the gas constant).
Protocol for Product Identification
-
Decomposition: A more concentrated solution of this compound is decomposed at a specific temperature for a time sufficient to ensure significant conversion.
-
Volatile Product Trapping: The reaction can be performed under a stream of inert gas, with the off-gas passed through a cold trap or a suitable adsorbent to collect volatile products.
-
Extraction: The reaction mixture is cooled and, if necessary, extracted to separate the products from the solvent.
-
Analysis: The collected volatile and non-volatile products are analyzed using GC-MS, NMR, and FTIR to identify their chemical structures.
Conclusion
The thermal decomposition of this compound is a complex process initiated by the homolytic cleavage of the O-O bond, leading to the formation of various radical intermediates and final products. While specific kinetic and mechanistic data for this compound are not extensively available, a robust understanding can be built upon the well-established principles of diacyl peroxide chemistry. The experimental protocols outlined in this guide provide a clear pathway for researchers to thoroughly investigate the thermal behavior of this compound, enabling its safer and more effective application in various fields of chemical research and development. Further experimental work is crucial to fully elucidate the specific decomposition pathways and to quantify the kinetic parameters under various conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102093276A - Preparation method peroxided succinic acid - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decomposing hydrogen peroxide - Department of Chemistry, University of York [york.ac.uk]
- 8. vernier.com [vernier.com]
An In-depth Technical Guide to the Physicochemical Properties of Succinic Acid Peroxide (CAS 123-23-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid peroxide, identified by the CAS number 123-23-9, is a fine, white, odorless crystalline powder with a tart taste.[1][2] It is a strong oxidizing agent and is primarily used as a polymerization catalyst.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical data of this compound, detailed experimental protocols for key property determination, and visual representations of relevant chemical processes. Due to its hazardous nature as an organic peroxide that may explode from heat, shock, friction, or contamination, proper handling and storage are critical.[1][3]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Source |
| Appearance | Fine white odorless powder | [1][2] |
| Taste | Tart | [1] |
| Molecular Weight | 234.16 g/mol | [1][2] |
| Exact Mass | 234.03756727 | [1][2] |
| Density | 1.493 g/cm³ | [1] |
| Melting Point | 125 °C (decomposes) | [1] |
| Boiling Point | 453.3 °C at 760 mmHg | [1] |
| Flash Point | 183.3 °C | [1] |
| Refractive Index | 1.475 | [1] |
Solubility Profile
| Solvent | Solubility | Source |
| Water | 3.33 x 10⁴ mg/L at 25 °C (Moderately soluble) | [1] |
| Alcohol | Moderately soluble | [4] |
| Acetone | Moderately soluble | [4] |
| Ether | Slightly soluble | [4] |
| Benzene | Insoluble | [4] |
| Chloroform | Insoluble | [4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a solid organic compound like this compound are outlined below. These are generalized protocols and should be adapted with appropriate safety measures, especially considering the explosive nature of the compound.
Melting Point Determination (Capillary Method)
The melting point of this compound, which is accompanied by decomposition, can be determined using the capillary tube method in a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[5][6]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The apparatus is heated rapidly to a temperature about 15-20 °C below the expected melting point (125 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[7]
-
Observation: The temperature at which the substance begins to melt and the temperature at which it completely liquefies (or decomposes) are recorded as the melting point range.[7] Due to decomposition, visual changes such as gas evolution or discoloration should be noted.
Boiling Point Determination (Not Recommended for this Compound)
Standard boiling point determination is not recommended for this compound. The compound decomposes at its melting point of 125 °C, which is significantly lower than its calculated boiling point of 453.3 °C.[1] Attempting to heat it to its boiling point would likely result in a violent decomposition or explosion.
Water Solubility Determination (Shake-Flask Method)
The solubility of this compound in water can be determined using the shake-flask method, which is a standard procedure for establishing equilibrium solubility.
Apparatus:
-
Conical flasks with stoppers
-
Constant temperature water bath with a shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical method for quantification (e.g., HPLC, titration)
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a conical flask.
-
Equilibration: The flask is sealed and placed in a constant temperature shaker bath set to 25 °C. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand at a constant temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique. Titration with a standard solution of a reducing agent can be a viable method for peroxides.
Chemical Pathways and Workflows
Role in Polymerization
This compound is utilized as a radical initiator in polymerization. Upon heating, the peroxide bond cleaves homolytically to form two carboxyl radicals. These radicals can then initiate the polymerization of monomers.
Experimental Workflow for Physicochemical Characterization
The logical flow for determining the key physicochemical properties of a new or uncharacterized solid organic compound is depicted below.
Safety and Handling
This compound is a strong oxidizing agent and poses a significant fire and explosion risk, especially when in contact with combustible materials or subjected to heat, shock, or friction.[1][3] It should be stored in a cool, ventilated, isolated area away from organic or easily oxidizable materials.[1] When handling, appropriate personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn to avoid skin and eye contact.[6][8] In case of a spill, the material should be kept wet with a water spray and cleaned up with inert, damp, non-combustible material using non-sparking tools.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. davjalandhar.com [davjalandhar.com]
- 7. almaaqal.edu.iq [almaaqal.edu.iq]
- 8. researchgate.net [researchgate.net]
The Nexus of Metabolism and Oxidation: A Technical Guide to Succinic Acid and Peroxide-Mediated Free Radical Generation
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core pathways through which succinic acid and peroxides contribute to the generation of free radicals. Understanding these mechanisms is critical for research into a multitude of pathological and physiological processes, including oxidative stress, ischemia-reperfusion injury, inflammation, and cancer metabolism. This document details the primary chemical and biochemical routes, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual diagrams of the core mechanisms.
Executive Summary
Succinic acid, a key intermediate in the Krebs cycle, and various organic and inorganic peroxides are central players in the generation of reactive free radicals. Three primary pathways define their involvement:
-
Direct Homolytic Decomposition of Succinyl Peroxide : Formed from succinic acid, succinyl peroxide can undergo thermal or catalytic decomposition, leading to the homolytic cleavage of its unstable peroxide bond to generate succinoyl and subsequently carbon-centered radicals.
-
Succinate-Driven Mitochondrial Reactive Oxygen Species (ROS) Production : In biological systems, the accumulation of succinate (B1194679) fuels the mitochondrial electron transport chain, leading to a phenomenon known as reverse electron transport (RET) at Complex I, a major source of superoxide (B77818) radical production.
-
Modulation of Fenton and Fenton-Like Reactions : Succinic acid can participate in Fenton chemistry, where transition metals like iron catalyze the decomposition of hydrogen peroxide into the highly reactive hydroxyl radical. Succinate can act as a substrate for oxidation or as a chelating agent that modulates the reactivity of the metal catalyst.
This guide will dissect each pathway, providing the necessary technical details for a comprehensive understanding and further experimental inquiry.
Pathway I: Direct Decomposition of Succinyl Peroxide
Succinyl peroxide, also known as succinic acid peroxide, is a diacyl peroxide that can be synthesized from succinic acid. Like other organic peroxides, it contains a weak oxygen-oxygen single bond that is susceptible to homolytic cleavage upon input of energy (e.g., heat or UV light) or in the presence of a catalyst (e.g., transition metal ions).
The decomposition initiates a free-radical chain reaction. The primary steps are:
-
Initiation : The peroxide bond breaks, yielding two acyloxyl radicals (succinoyl radicals).
-
Propagation : The highly unstable succinoyl radical can undergo rapid decarboxylation (loss of CO₂) to form a carbon-centered radical (3-carboxypropyl radical). This radical can then abstract a hydrogen atom from a substrate or participate in other radical reactions.
-
Termination : The reaction ceases when two radical species combine to form a stable, non-radical product.
Signaling Pathway and Reaction Mechanism
The decomposition pathway can be visualized as a multi-step process leading to various radical species.
Caption: Decomposition of succinyl peroxide into radical species.
Experimental Protocol: Detection by EPR Spin Trapping
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the gold standard for detecting and identifying transient free radical species. Due to their short lifetimes, direct detection is often impossible. The spin trapping technique is therefore employed.
Objective : To detect and identify the radical intermediates from the thermal decomposition of succinyl peroxide.
Materials :
-
Succinyl peroxide
-
Solvent (e.g., benzene, isooctane)
-
Spin trap: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN)
-
EPR spectrometer
-
Thermostated cavity or sample holder
-
Nitrogen gas for deoxygenation
Methodology :
-
Sample Preparation : Prepare a solution of succinyl peroxide (e.g., 10-50 mM) and the spin trap (e.g., 50-100 mM) in the chosen solvent.
-
Deoxygenation : Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, as its paramagnetic nature can broaden the EPR signal.
-
EPR Analysis :
-
Transfer the deoxygenated sample into a quartz EPR flat cell or capillary tube.
-
Place the sample in the EPR spectrometer's cavity, pre-heated to the desired decomposition temperature (e.g., 60-85°C).
-
Record the EPR spectra at timed intervals. The spectrometer settings (e.g., microwave power, modulation amplitude, sweep width) must be optimized to achieve good signal-to-noise without causing signal saturation or distortion.
-
-
Data Interpretation : The resulting EPR spectrum is a superposition of signals from different spin adducts. The hyperfine splitting constants (aN and aH) are characteristic of the trapped radical and are used for its identification by comparison with literature values. For example, the trapping of a carbon-centered radical by DMPO will produce a distinct multiplet spectrum.[1][2][3]
Pathway II: Succinate-Driven Mitochondrial ROS Production
In aerobic organisms, succinate is a crucial substrate for the mitochondrial electron transport chain (ETC). It is oxidized by Succinate Dehydrogenase (SDH), which is also Complex II of the ETC. Under certain conditions, such as ischemia-reperfusion, high levels of succinate accumulate. Upon reoxygenation, the rapid oxidation of this succinate pool can lead to a high proton-motive force and a highly reduced coenzyme Q (CoQ) pool. This drives electrons backward through Complex I, a process known as Reverse Electron Transport (RET). During RET, electrons are passed from ubiquinol (B23937) back to NAD+, and in the process, they can leak from the flavin mononucleotide (FMN) site of Complex I to molecular oxygen, generating a significant amount of superoxide radicals (O₂•⁻).[4][5][6]
Signaling and Metabolic Pathway
References
- 1. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EPR spin trapping of protein radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 4. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial complex I ROS production and redox signaling in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate accumulation induces mitochondrial reactive oxygen species generation and promotes status epilepticus in the kainic acid rat model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Yield Calculation for Succinoyl Peroxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis of succinoyl peroxide, with a core focus on the principles and execution of theoretical yield calculations. Succinoyl peroxide, a notable organic peroxide, is synthesized from the reaction of succinic anhydride (B1165640) and hydrogen peroxide. Understanding the stoichiometry and reaction conditions is paramount for optimizing yield and ensuring the efficient use of reagents.
Core Synthesis Reaction
The synthesis of succinoyl peroxide (also known as disuccinoyl peroxide) proceeds through the reaction of two equivalents of succinic anhydride with one equivalent of hydrogen peroxide. The reaction is typically carried out in an aqueous medium at controlled temperatures.
The balanced chemical equation for this reaction is:
2 C₄H₄O₃ + H₂O₂ → C₈H₁₀O₈
Experimental Protocol: Synthesis of Succinoyl Peroxide
The following protocol is based on established methodologies for the synthesis of succinoyl peroxide.[1]
Materials:
-
Succinic Anhydride (C₄H₄O₃)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Deionized water
-
Ice bath
-
Three-necked flask equipped with a mechanical stirrer and thermometer
-
Vacuum filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked flask, add 280 mL of deionized water and cool the flask in an ice bath to 7-8 °C.
-
Addition of Hydrogen Peroxide: To the cooled deionized water, slowly add 388 g of 30% hydrogen peroxide solution while stirring.
-
Addition of Succinic Anhydride: Once the hydrogen peroxide solution is thoroughly mixed and cooled, gradually add 200 g of succinic anhydride to the mixture under vigorous agitation.
-
Reaction: Maintain the reaction temperature at 10 °C using the ice-water bath and continue stirring for 2 hours.
-
Crystallization: After the reaction is complete, allow the mixture to stand for 1-5 hours at a temperature between 0-15 °C to facilitate the crystallization of the product.
-
Isolation of the Product: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the filter cake 2-3 times with cold deionized water (0-15 °C).
-
Drying: Dry the final product, succinoyl peroxide, using suction filtration or a centrifuge.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves determining the limiting reactant.
1. Molar Masses of Reactants and Product:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Succinic Anhydride | C₄H₄O₃ | 100.07 |
| Hydrogen Peroxide | H₂O₂ | 34.01 |
| Succinoyl Peroxide | C₈H₁₀O₈ | 234.16 |
2. Calculation Steps:
Based on the experimental protocol using 200 g of succinic anhydride and 388 g of 30% H₂O₂ solution:
-
Step 1: Calculate the mass of pure hydrogen peroxide.
-
Mass of H₂O₂ = 388 g solution × 0.30 = 116.4 g
-
-
Step 2: Calculate the moles of each reactant.
-
Moles of Succinic Anhydride = 200 g / 100.07 g/mol = 1.999 moles
-
Moles of Hydrogen Peroxide = 116.4 g / 34.01 g/mol = 3.423 moles
-
-
Step 3: Determine the limiting reactant.
-
The stoichiometry of the reaction is 2 moles of succinic anhydride to 1 mole of hydrogen peroxide.
-
Molar ratio required = Moles of Succinic Anhydride / Moles of Hydrogen Peroxide = 2 / 1 = 2
-
Actual molar ratio = 1.999 moles / 3.423 moles = 0.584
-
Since the actual molar ratio is less than the required ratio of 2, succinic anhydride is the limiting reactant.
-
-
Step 4: Calculate the theoretical yield of succinoyl peroxide.
-
The calculation is based on the moles of the limiting reactant, succinic anhydride.
-
From the balanced equation, 2 moles of succinic anhydride produce 1 mole of succinoyl peroxide.
-
Moles of Succinoyl Peroxide = 1.999 moles succinic anhydride × (1 mole succinoyl peroxide / 2 moles succinic anhydride) = 0.9995 moles
-
Theoretical Yield (mass) = 0.9995 moles × 234.16 g/mol = 234.04 g
-
Quantitative Data Summary
| Reactant/Product | Mass Used (g) | Molar Mass ( g/mol ) | Moles | Limiting Reactant | Theoretical Yield (g) |
| Succinic Anhydride | 200 | 100.07 | 1.999 | Yes | |
| Hydrogen Peroxide (30%) | 388 | 34.01 (pure) | 3.423 (pure) | No | |
| Succinoyl Peroxide | - | 234.16 | 0.9995 | - | 234.04 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of succinoyl peroxide.
Reaction Mechanism
Caption: Simplified reaction mechanism for succinoyl peroxide formation.
References
The Genesis of Polymer Chains: A Technical Guide to the History and Discovery of Diacyl Peroxides in Polymerization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of diacyl peroxides in the evolution of polymer science. From their early discovery as potent initiators of polymerization to their continued use in modern synthetic chemistry, this document provides a comprehensive overview of their history, reaction mechanisms, and the experimental protocols used to characterize their behavior.
A Historical Perspective: From "Vagabond Molecules" to Controlled Polymerization
The journey to understanding and harnessing the power of diacyl peroxides in polymerization is deeply intertwined with the very conception of macromolecules. In the early 20th century, the prevailing scientific belief was that materials like rubber and cellulose (B213188) were colloidal aggregates of small molecules. It was the groundbreaking work of German chemist Hermann Staudinger in the 1920s that revolutionized this view. Staudinger proposed the existence of "Makromoleküle" (macromolecules) – long chains of covalently bonded repeating monomer units.[1][2] His assertion, initially met with skepticism, laid the foundation for the field of polymer chemistry.
The first successful free-radical polymerizations were carried out between 1910 and 1930, utilizing peroxy compounds as initiators.[3] While the exact first instance of using a diacyl peroxide is not definitively documented in a single seminal publication, the use of benzoyl peroxide as a bleaching agent and oxidant was known. Its ability to generate free radicals upon heating made it a prime candidate for initiating the chain reactions Staudinger had described. Early research focused on understanding the fundamental steps of this process: initiation, propagation, and termination. In 1937, Paul Flory further elucidated the kinetics of vinyl polymerization, describing it as a chain reaction involving free radicals and postulating that termination occurs through the bimolecular combination or disproportionation of growing polymer chains.[3]
The 1940s saw the independent and simultaneous discovery of redox polymerization in Germany and the UK, which allowed for initiation at lower temperatures.[3] However, the thermal decomposition of diacyl peroxides, particularly benzoyl peroxide, remained a cornerstone of free-radical polymerization, driving the synthesis of a vast array of polymeric materials.
The Core Mechanism: Unleashing the Radical
The efficacy of diacyl peroxides as polymerization initiators lies in the inherent weakness of the oxygen-oxygen single bond. When subjected to heat, this bond undergoes homolytic cleavage, generating two highly reactive acyloxy radicals.
This initiation process is the critical first step in the polymerization cascade. The generated acyloxy radicals can then react in two primary ways:
-
Direct Addition to Monomer: The acyloxy radical adds directly across the double bond of a monomer molecule, initiating the polymer chain.
-
Decarboxylation: The acyloxy radical can lose a molecule of carbon dioxide to form a more stable aryl or alkyl radical, which then initiates polymerization. In the case of benzoyl peroxide, this results in a phenyl radical.[4]
Once an initiating radical is formed, it rapidly adds to a monomer, creating a new, larger radical. This process, known as propagation , continues, with the polymer chain growing with each successive monomer addition. The polymerization process is ultimately terminated by the reaction of two growing polymer chains, either through combination or disproportionation.
Quantitative Analysis of Diacyl Peroxide Initiators
The choice of a diacyl peroxide initiator is dictated by its decomposition kinetics, which are influenced by temperature and the reaction medium. Key parameters for selecting an appropriate initiator include its half-life (t½) and activation energy (Ea). The half-life is the time required for 50% of the initiator to decompose at a specific temperature.
| Diacyl Peroxide | 10-Hour Half-Life Temperature (°C) | 1-Hour Half-Life Temperature (°C) | 1-Minute Half-Life Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Initiator Efficiency (f) |
| Benzoyl Peroxide (BPO) | 73 | 92 | 131 | ~125 | 0.3 - 0.8 |
| Lauroyl Peroxide | 62 | 80 | 115 | ~120 | - |
| Decanoyl Peroxide | 61 | 79 | 114 | - | - |
| Di(2,4-dichlorobenzoyl) Peroxide | 54 | 72 | 105 | - | - |
| Di(4-methylbenzoyl) Peroxide | 70 | 89 | 127 | - | - |
Note: Data is compiled from various sources and may vary depending on the solvent and experimental conditions. Initiator efficiency is also dependent on the monomer and reaction conditions.
Key Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of diacyl peroxides in polymerization.
Bulk Polymerization of Styrene (B11656) using Benzoyl Peroxide
This protocol outlines the synthesis of polystyrene via bulk polymerization initiated by benzoyl peroxide.
Materials:
-
Styrene monomer
-
Benzoyl peroxide (BPO)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Monomer Purification: If the styrene monomer contains an inhibitor (like 4-tert-butylcatechol), it should be removed by washing with an aqueous sodium hydroxide (B78521) solution, followed by washing with distilled water, drying over anhydrous calcium chloride, and then distilling under reduced pressure.
-
Reaction Setup: Place a measured amount of purified styrene monomer (e.g., 20 mL) into a round-bottom flask equipped with a magnetic stir bar.
-
Initiator Addition: Add a calculated amount of benzoyl peroxide to the styrene monomer. A typical concentration is 0.1 to 1.0% by weight relative to the monomer.
-
Polymerization: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to a temperature where BPO has a suitable half-life (e.g., 80-90°C) and stir. The polymerization is typically carried out for 1-2 hours. The viscosity of the solution will noticeably increase as the polymerization proceeds.
-
Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (a non-solvent for polystyrene) while stirring vigorously. The polystyrene will precipitate as a white solid.
-
Isolation and Drying: Collect the precipitated polystyrene by vacuum filtration using a Buchner funnel. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Characterization: The resulting polystyrene can be characterized for its molecular weight and polydispersity using techniques like viscometry or gel permeation chromatography.
Determination of Initiator Half-Life by Differential Scanning Calorimetry (DSC)
This protocol describes the determination of the decomposition kinetics of a diacyl peroxide using DSC.
Materials:
-
Diacyl peroxide sample
-
Suitable solvent (e.g., monochlorobenzene)
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed DSC pans
Procedure:
-
Sample Preparation: Prepare a dilute solution of the diacyl peroxide in the chosen solvent (e.g., 0.1 M).
-
DSC Analysis:
-
Accurately weigh a small amount of the solution (typically 5-10 mg) into a hermetically sealed DSC pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The DSC will record the heat flow as a function of temperature. The decomposition of the peroxide will result in an exothermic peak.
-
-
Data Analysis:
-
The temperature at the peak of the exotherm corresponds to the maximum decomposition rate.
-
By performing the experiment at several different heating rates, the activation energy (Ea) and the pre-exponential factor (A) for the decomposition can be determined using methods like the Kissinger analysis.
-
The half-life (t½) at a specific temperature (T) can then be calculated using the Arrhenius equation: t½ = ln(2) / (A * exp(-Ea / (R * T))) where R is the gas constant.
-
Determination of Polymer Molecular Weight by Viscometry
This method provides a way to determine the viscosity-average molecular weight (Mv) of a polymer.
Materials:
-
Polymer sample
-
Suitable solvent (e.g., toluene (B28343) for polystyrene)
-
Ubbelohde or Cannon-Fenske viscometer
-
Constant temperature water bath
-
Volumetric flasks
-
Pipettes
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare a stock solution of the polymer in the chosen solvent at a known concentration (e.g., 1 g/dL). From this stock solution, prepare a series of dilutions of known concentrations.
-
Viscometer Measurement:
-
Clean the viscometer thoroughly and dry it.
-
Pipette a known volume of the pure solvent into the viscometer and allow it to equilibrate in the constant temperature bath (e.g., 25°C).
-
Measure the flow time of the solvent (t₀) by drawing the liquid above the upper mark and timing its descent between the two marks. Repeat for consistency.
-
Clean and dry the viscometer.
-
Repeat the flow time measurement (t) for each of the polymer solutions of different concentrations.
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel = t / t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.
-
Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where c is the concentration in g/dL.
-
Plot both the reduced viscosity and the inherent viscosity against concentration.
-
Extrapolate both lines to zero concentration. The common intercept on the y-axis is the intrinsic viscosity ([η]).
-
The viscosity-average molecular weight (Mv) can then be calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a where K and a are constants specific to the polymer-solvent-temperature system.
-
Determination of Polymer Molecular Weight by Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is a powerful technique for determining the molecular weight distribution of a polymer.[5][6][7]
Materials:
-
Polymer sample
-
GPC-grade solvent (e.g., tetrahydrofuran (B95107) - THF)
-
GPC system (pump, injector, columns, detector - typically a refractive index detector)
-
Polymer standards of known molecular weight for calibration (e.g., polystyrene standards)
Procedure:
-
Sample Preparation: Dissolve the polymer sample in the GPC solvent at a low concentration (e.g., 1-2 mg/mL). Filter the solution to remove any particulate matter.
-
GPC Analysis:
-
Equilibrate the GPC system with the mobile phase (solvent) at a constant flow rate.
-
Inject a series of polymer standards of known molecular weights to generate a calibration curve (log M vs. elution volume/time).
-
Inject the prepared polymer sample.
-
-
Data Analysis:
-
The GPC software will use the calibration curve to determine the molecular weight distribution of the sample.
-
The output will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Visualizing the Process: Diagrams and Workflows
Signaling Pathway: Free-Radical Polymerization Mechanism
Caption: Mechanism of diacyl peroxide-initiated free-radical polymerization.
Experimental Workflow: Bulk Polymerization and Characterization
Caption: General workflow for bulk polymerization and polymer characterization.
Logical Relationship: Factors Influencing Polymerization
Caption: Key factors influencing the outcome of diacyl peroxide-initiated polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. The evolution of benzoyl peroxide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spegroup.ru [spegroup.ru]
- 4. Photoinitiated polymerization of N-vinylcarbazole in presence of benzoyl peroxide. Part 1.—Kinetics and mechanism of polymerization - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Spectroscopic Analysis of Succinic Acid Peroxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succinic acid peroxide (CAS No. 123-23-9), also known as succinoyl peroxide, is a diacyl organic peroxide with the molecular formula C₈H₁₀O₈.[1][2] It exists as a fine, white, odorless crystalline powder.[2][3] Due to the inherent instability of the peroxide linkage, this compound is a strong oxidizing agent and is sensitive to heat, shock, friction, and contamination, posing a significant explosion hazard.[4][5][6] Its primary applications include use as a polymerization catalyst, deodorant, and antiseptic.[7]
Predicted Spectroscopic Data
Due to the symmetrical nature of the this compound molecule, a relatively simple set of signals is anticipated in its NMR and IR spectra. The following data are predicted and should be confirmed by experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetrical structure of this compound simplifies its predicted NMR spectra. The two succinic acid moieties are chemically equivalent.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~12.2 | Broad Singlet | -COOH |
| ¹H | ~2.6 - 2.8 | Singlet | -CH₂-CH₂- |
| ¹³C | ~174 | - | -C OOH |
| ¹³C | ~168 | - | -C (=O)O-O- |
| ¹³C | ~29 | - | -C H₂-C H₂- |
Note: Predictions are based on data for succinic acid and expected substituent effects of the peroxy group. Actual shifts may vary.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by strong absorptions from the carbonyl groups. The peroxide O-O stretch is typically weak and may be difficult to identify.
Table 2: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 1820 - 1800 | Strong | C=O stretch (Asymmetric, diacyl peroxide) |
| 1790 - 1770 | Strong | C=O stretch (Symmetric, diacyl peroxide) |
| 1715 - 1700 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1300 - 1200 | Medium | C-O stretch |
| 950 - 830 | Weak to Medium | O-O stretch |
Note: The presence of two distinct C=O stretching bands from the diacyl peroxide group is a key characteristic feature.[8]
Mass Spectrometry (MS)
Mass spectrometry of diacyl peroxides is challenging due to their thermal instability. Electrospray Ionization (ESI) is a suitable soft ionization technique. The primary fragmentation pathway is expected to be the homolytic cleavage of the weak O-O bond.[9]
Table 3: Predicted Mass Spectrometry Data for this compound (ESI-MS)
| m/z | Ion Formula | Proposed Identity |
| 234.04 | [C₈H₁₀O₈] | Molecular Ion (M) |
| 252.05 | [C₈H₁₀O₈+NH₄]⁺ | Ammonium (B1175870) Adduct [M+NH₄]⁺ |
| 117.02 | [C₄H₅O₄]⁺ | Succinoyl radical cation (from O-O cleavage) |
| 101.02 | [C₄H₅O₃]⁺ | Fragment from loss of O from succinoyl radical |
| 73.03 | [C₃H₅O₂]⁺ | Fragment from decarboxylation of succinoyl radical |
Experimental Protocols
Extreme caution must be exercised during the synthesis, handling, and analysis of this compound. It is explosive and highly reactive.
Synthesis of this compound
This protocol is adapted from patent literature and should be performed in a blast-shielded fume hood.[10]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 280 mL of deionized water and cool to 7-8 °C in an ice-water bath.
-
Addition of Reagents: While stirring, slowly add 388 g of 30% hydrogen peroxide. Once mixed, gradually add 200 g of succinic anhydride.
-
Reaction: Maintain vigorous stirring and control the temperature at 5-10 °C using the ice-water bath. Continue the reaction for 2 hours.
-
Crystallization: After the reaction is complete, stop stirring and allow the mixture to stand for 3 hours in the ice-water bath (at ~10 °C) to facilitate crystallization.
-
Isolation: Filter the resulting white precipitate using vacuum filtration.
-
Washing: Wash the filter cake with two portions of ice-cold (2 °C) deionized water.
-
Drying: Dry the product via suction filtration. Do not use heat for drying. The product should be stored wet or in a compatible solvent and kept refrigerated. Commercial preparations are often stabilized with a small amount of water and a dehydrating agent like sodium sulfate.[3]
NMR Spectroscopy Protocol
-
Sample Preparation: In a fume hood, carefully dissolve a small quantity (~5-10 mg) of freshly prepared, moist this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Note: The compound's solubility should be tested on a small scale first. Avoid solvents that can be easily oxidized.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire spectra at a low temperature (e.g., 0 °C or below) to minimize decomposition.
-
For ¹H NMR, acquire a standard one-pulse experiment.
-
For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Data Processing: Process the FID using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet):
-
Gently grind a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Use minimal pressure to avoid detonation.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent system for ESI, such as acetonitrile/water with a small amount of ammonium acetate (B1210297) to promote adduct formation.[9]
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Orbitrap).
-
Data Acquisition:
-
Operate the ESI source in positive ion mode.
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Keep the source temperature as low as possible to prevent thermal decomposition.[11]
-
Acquire full scan MS spectra to identify the [M+NH₄]⁺ adduct.
-
Perform tandem MS (MS/MS) on the precursor ion to induce fragmentation and confirm the predicted fragmentation patterns. Use a range of collision energies to observe the different fragmentation pathways.
-
Visualizations
References
- 1. Mass spectrometry of some alkyl peroxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Mass spectrometry of some alkyl peroxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Page loading... [guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structural analysis of diacyl peroxides by electrospray tandem mass spectrometry with ammonium acetate: bond homolysis of peroxide-ammonium and peroxide-proton adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102093276A - Preparation method peroxided succinic acid - Google Patents [patents.google.com]
- 11. Peroxides on the Surface of Organic Aerosol Particles Using Matrix-Assisted Ionization in Vacuum (MAIV) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
fundamental reactivity of the peroxide functional group
An In-Depth Technical Guide to the Fundamental Reactivity of the Peroxide Functional Group
For Researchers, Scientists, and Drug Development Professionals
The peroxide functional group, characterized by the presence of an oxygen-oxygen single bond (R-O-O-R'), is a cornerstone of reactive chemistry with profound implications across various scientific disciplines. Its inherent instability and diverse reactivity make it both a powerful tool and a significant hazard.[1][2] For professionals in research and drug development, a deep understanding of peroxide reactivity is crucial for harnessing its synthetic potential, elucidating its role in biological signaling and pathology, and designing novel therapeutic agents.
This guide provides a detailed examination of the core chemical principles governing peroxide reactivity, presents key quantitative data, outlines relevant experimental protocols, and visualizes the complex processes in which peroxides participate.
Core Chemical Reactivity
The chemical behavior of peroxides is dominated by the nature of the O-O bond. This bond is uniquely weak and dictates the primary modes of reactivity.
The Peroxide Bond: Structure and Energetics
The O-O single bond in peroxides has a bond length of approximately 1.45 Å and a bond dissociation energy (BDE) in the range of 45–50 kcal/mol (190–210 kJ/mol).[2] This BDE is significantly lower than that of C-C, C-H, and C-O bonds, rendering the peroxide linkage the most likely site of bond cleavage under energetic input such as heat or light.[2] This inherent weakness is the foundation of peroxide reactivity, making them useful as initiators for radical polymerizations but also potentially explosive, especially in concentrated forms.[1][2]
Decomposition Pathways: Homolytic vs. Heterolytic Cleavage
The cleavage of the O-O bond can proceed through two primary mechanisms, with the preferred pathway often influenced by catalysts, solvents, and the electronic properties of the peroxide's substituents.
-
Homolytic Cleavage: This pathway involves the symmetrical breaking of the O-O bond, generating two free radicals (RO•).[2] This process is the basis for the use of organic peroxides as initiators in polymerization.[1] A critical example in both chemistry and biology is the Fenton Reaction , where a transition metal like iron(II) catalyzes the homolytic cleavage of hydrogen peroxide to produce a highly reactive hydroxyl radical (•OH).[3] This radical can rapidly and non-selectively oxidize organic molecules, including proteins, lipids, and DNA, which explains the toxicity associated with high peroxide levels.[3]
-
Fe(II) + H₂O₂ → Fe(III) + OH⁻ + •OH[3]
-
-
Heterolytic Cleavage: In this pathway, the O-O bond breaks asymmetrically. The partitioning between homolytic and heterolytic pathways is significantly affected by the electronic nature of the peroxide and any interacting species.[4] Electron-deficient iron porphyrin complexes, for instance, tend to cleave the O-O bond heterolytically, whereas electron-rich complexes favor homolytic cleavage.[4] Similarly, peroxides with electron-withdrawing substituents are more prone to heterolysis.[4]
Redox Duality: Peroxides as Oxidizing and Reducing Agents
The oxidation state of oxygen in peroxides is -1, intermediate between elemental oxygen (0) and the oxygen in water or alcohols (-2). This allows peroxides to act as both oxidizing and reducing agents, depending on the reaction conditions and the redox potential of the reaction partner.[5]
-
As Oxidizing Agents: This is their most common role.[1] In acidic solutions, hydrogen peroxide is a powerful oxidizer.[3] Peroxides are widely used in organic synthesis to oxidize various functional groups, such as the conversion of thioethers to sulfoxides and the epoxidation of alkenes.[3]
-
As Reducing Agents: Under alkaline conditions, peroxides can act as reducing agents, producing oxygen gas in the process.[3] For example, hydrogen peroxide can reduce potassium permanganate (B83412) and sodium hypochlorite.[3]
-
2 KMnO₄ + 3 H₂O₂ → 2 MnO₂ + 2 KOH + 2 H₂O + 3 O₂[3]
-
Quantitative Reactivity Data
For precise application and modeling, quantitative data on the reactivity of peroxides is essential. The following tables summarize key energetic and kinetic parameters.
Table 1: O-O Bond Dissociation Energies (BDEs) of Common Peroxides
| Peroxide | Formula | O-O BDE (kcal/mol) | Reference(s) |
|---|---|---|---|
| Hydrogen Peroxide | H-O-O-H | ~51 | [6] |
| Dimethyl Peroxide | CH₃-O-O-CH₃ | ~38 | [7] |
| Di-tert-butyl Peroxide | (CH₃)₃C-O-O-C(CH₃)₃ | ~42.4 | [8] |
| Di(trifluoromethyl) Peroxide | CF₃-O-O-CF₃ | ~48.8 | [8] |
| Diacetyl Peroxide | CH₃C(O)O-OC(O)CH₃ | ~32.9 | [8] |
| tert-Butyl Hydroperoxide | (CH₃)₃C-O-O-H | ~45.8 |[8] |
Note: BDE values can vary based on the experimental or computational method used.[8][9]
Table 2: Selected Reaction Rate Constants for Peroxide Reactions
| Reaction | Rate Constant (k) | Conditions | Reference(s) |
|---|---|---|---|
| H₂O₂ + Fe²⁺ (Fenton Reaction) | 1.05 x 10⁸ exp(-8460/RT) L mol⁻¹ s⁻¹ | Sulfuric acid solution | [10] |
| H₂O₂ + H• | 3.5 x 10⁷ L mol⁻¹ s⁻¹ | Aqueous solution | [11] |
| H₂O₂ + Phenol | 1.18 x 10⁻⁶ m³ gmol⁻¹ s⁻¹ | 303 K, CSTR | [12] |
| H₂O₂ + 2-Chlorophenol | 1.35 x 10⁻⁶ m³ gmol⁻¹ s⁻¹ | 303 K, CSTR | [12] |
| H₂O₂ + 4-Chlorophenol | 1.49 x 10⁻⁶ m³ gmol⁻¹ s⁻¹ | 303 K, CSTR |[12] |
Table 3: Standard Redox Potentials of Hydrogen Peroxide
| Half-Reaction | Standard Potential (E°) | Conditions | Reference(s) |
|---|---|---|---|
| H₂O₂ + 2H⁺ + 2e⁻ ⇌ 2H₂O (Oxidizing Agent) | +1.78 V | Acidic solution | [13] |
| O₂ + 2H⁺ + 2e⁻ ⇌ H₂O₂ (Reducing Agent) | +0.70 V | Acidic solution |[13] |
Role in Biological Systems and Drug Development
The reactivity of peroxides, particularly hydrogen peroxide (H₂O₂), is central to numerous biological processes and offers unique opportunities in pharmacology.
Peroxides as Signaling Molecules (ROS)
Far from being merely a damaging byproduct of metabolism, H₂O₂ is now recognized as a critical signaling molecule.[14][15] As a Reactive Oxygen Species (ROS), it acts as a second messenger that can modulate the activity of proteins, often by oxidizing specific and reactive cysteine thiol groups.[15][16] This signaling role is fundamental to regulating a wide array of cellular processes, including proliferation, differentiation, and immune responses.[14][15] The cell maintains a delicate balance, with low, regulated levels of H₂O₂ termed "oxidative eustress" driving physiological signaling, while excessive levels lead to damaging "oxidative distress".[17]
Implications in Drug Metabolism and Toxicity
Peroxidases are a class of enzymes that play a significant role in the metabolism of various drugs.[18][19] This enzymatic processing can lead to the formation of reactive drug metabolites, which in turn can cause oxidative stress and cytotoxicity.[19] This pathway of bioactivation is a critical consideration in preclinical drug safety and toxicology screening.[18] Furthermore, many drugs can induce toxicity by generating ROS, including peroxides, which overwhelm the cell's antioxidant defenses and lead to damage of lipids, proteins, and DNA.[20][21]
Therapeutic Strategies: Peroxide-Activated Prodrugs
The distinct biochemical environment of certain diseases, particularly cancer, can be exploited for targeted drug delivery. Many cancer cells exhibit elevated levels of ROS, including H₂O₂, to drive proliferation and signaling.[22][23] This provides a therapeutic window for the design of prodrugs that are selectively activated by H₂O₂.[23] These agents remain inert until they encounter the high-peroxide environment of a tumor cell, where they are converted into a cytotoxic form, thereby increasing selectivity and reducing side effects on healthy tissue.[22][24]
Key Experimental Methodologies
Accurately quantifying peroxide concentrations is fundamental to studying their reactivity and biological roles. Peroxidase-based assays are among the most common and sensitive methods.
Protocol: Quantification of Hydrogen Peroxide using a Peroxidase-Based Fluorometric Assay
This protocol describes a general method for measuring H₂O₂ concentrations in biological samples using horseradish peroxidase (HRP) and a sensitive fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP). In the presence of HRP, the probe reacts stoichiometrically with H₂O₂ to produce the highly fluorescent compound resorufin.[25][26]
Materials:
-
Hydrogen Peroxide (H₂O₂) standard solution (~3% or ~8.8 M)
-
Assay Buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Horseradish Peroxidase (HRP) solution
-
Fluorometric probe (e.g., ADHP) solution
-
Black, flat-bottomed 96-well microplate
-
Microplate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: 585-595 nm)
-
Samples (cell culture supernatants, cell lysates, etc.)[27][28]
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.[29]
-
Prepare a working solution of the fluorometric probe and HRP in Assay Buffer according to the manufacturer's instructions. This is often supplied as a combined "Color/Fluorometric Reagent." Protect this solution from light.
-
-
Standard Curve Preparation:
-
Determine the approximate concentration of the H₂O₂ stock solution.
-
Prepare a 1 mM bulk standard by diluting the stock H₂O₂ in Assay Buffer.[26]
-
Perform serial dilutions of the 1 mM bulk standard in Assay Buffer to create a standard curve. A typical range might be 0 µM to 10 µM.[26]
-
Include a "zero standard" or blank well containing only Assay Buffer.[29]
-
-
Assay Protocol:
-
Add 50 µL of each standard and sample into duplicate wells of the 96-well plate.[27][29]
-
Add 50 µL of Assay Buffer (or cell culture media if used for standards) to the blank wells.[29]
-
Initiate the reaction by adding 50-100 µL of the HRP/probe working solution to all wells.[29]
-
Mix the plate gently by tapping the side for 10-15 seconds.[29]
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[29]
-
-
Measurement and Analysis:
-
Read the fluorescence of each well using a microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 540 nm, Em: 590 nm).
-
Subtract the average fluorescence reading of the blank wells from all other readings.
-
Plot the net fluorescence of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve and the net fluorescence of the samples to determine their H₂O₂ concentration. Account for any sample dilution factors.[29]
-
Visualizing Peroxide Reactivity and Processes
Graphical representations are invaluable for conceptualizing the complex reactivity and workflows associated with peroxides.
Caption: Logical diagram of peroxide decomposition pathways.
Caption: Simplified H₂O₂-mediated cell signaling pathway.
Caption: Experimental workflow for a peroxide quantification assay.
References
- 1. Peroxides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Organic peroxides - Wikipedia [en.wikipedia.org]
- 3. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidizing and Reducing Agents [chemed.chem.purdue.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. ijert.org [ijert.org]
- 13. Chemical Basis of Reactive Oxygen Species Reactivity and Involvement in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen peroxide: a signaling messenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Hydrogen peroxide as a central redox signaling molecule in physiological oxidative stress: Oxidative eustress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Peroxidases: a role in the metabolism and side effects of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toxic drug effects associated with oxygen metabolism: Redox cycling and lipid peroxidation | Semantic Scholar [semanticscholar.org]
- 22. Design of a hydrogen peroxide-activatable agent that specifically targets cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design of a hydrogen peroxide-activatable agent that specifically targets cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. resources.rndsystems.com [resources.rndsystems.com]
- 28. Hydrogen Peroxide Assays [cellbiolabs.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
synonyms and alternative names for succinic acid peroxide
This technical guide provides a comprehensive overview of succinic acid peroxide, including its nomenclature, physicochemical properties, synthesis protocols, and safety information, tailored for researchers, scientists, and drug development professionals.
Synonyms and Alternative Names
This compound is known by a variety of names in literature and chemical databases. A comprehensive list of these synonyms is provided below to aid in literature searches and substance identification.[1][2][3][4][5]
-
Butanoic acid, 4,4'-dioxybis[4-oxo-[2]
The IUPAC name for this compound is 4-(3-carboxypropanoylperoxy)-4-oxobutanoic acid.[2]
Physicochemical Properties
The key chemical and physical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C8H10O8 | [2] |
| Molecular Weight | 234.16 g/mol | [2] |
| Appearance | Fine white odorless powder | [2][5][6] |
| Melting Point | 125 °C (decomposes) | [3][6] |
| Solubility | Moderately soluble in water and alcohol. | [3][5] |
| Density | 1.493 g/cm³ | [6] |
| Flash Point | 183.3 °C | [6] |
| XLogP3 | -0.9 | [2] |
| CAS Number | 123-23-9 | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the oxidation of succinic anhydride (B1165640) with hydrogen peroxide.[7] The following protocol is based on a patented method.[7]
Materials:
-
Succinic anhydride
-
30% Hydrogen peroxide (superoxol)
-
Water (coolant)
-
Standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Under controlled temperature conditions of 5-15 °C, react succinic anhydride with 30% hydrogen peroxide.[7] A molar ratio of succinic anhydride to hydrogen peroxide of 1.5:1 to 2:1 is recommended.[7]
-
After the reaction is complete, allow the mixture to stand for 1-5 hours at a temperature of 0-15 °C to facilitate crystallization.[7]
-
Perform vacuum filtration to separate the crystalline product.[7]
-
Wash the collected filter cake 2-3 times with a water coolant (0-15 °C).[7]
-
Dry the final product to obtain peroxysuccinic acid.[7]
Workflow for the Synthesis of this compound
Safety and Handling
This compound is a strong oxidizing agent and presents significant safety hazards.[5] It is classified as an organic peroxide and can be explosive.[5] Proper handling and storage are crucial to prevent accidents.
Key Hazards:
-
Explosive: May explode from heat, shock, friction, or contamination.[5]
-
Strong Oxidizer: Can cause organic materials to ignite.[5]
-
Corrosive: Causes severe skin burns and eye damage.[3]
Recommended Handling Procedures:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a cool, isolated, and well-ventilated area away from combustible materials.
Spill and Fire Response:
-
Small Spill: Pick up with inert, damp, non-combustible material using non-sparking tools and place into loosely covered plastic containers for disposal.[3][5]
-
Large Spill: Consider initial evacuation for at least 250 meters (800 feet) in all directions.[3][5]
-
Fire: Use water spray or fog. For large fires, flood the area with water from a distance.[3][5]
Safety Workflow for Handling this compound
Biological Activity and Drug Development Applications
Despite a comprehensive search of scientific literature, there is a notable absence of research on the specific biological activities of this compound in the context of drug development or its interaction with cellular signaling pathways. Its primary documented applications are in industrial processes such as a polymerization catalyst, and as a disinfectant or antiseptic agent.[2]
Organic peroxides, as a class of compounds, are known to be sources of free radicals due to the labile O-O bond.[4][8] In biological systems, reactive oxygen species (ROS) are involved in a multitude of signaling pathways and can contribute to oxidative stress. However, no specific studies linking this compound to these pathways have been identified.
It is important to distinguish this compound from its non-peroxide counterpart, succinic acid (or succinate). Succinate is a key metabolic intermediate in the Krebs cycle and has been shown to have significant biological roles, including influencing energy metabolism and antioxidant biosynthesis.[9] However, these findings are not directly applicable to this compound.
Given the current state of research, the potential of this compound as a therapeutic agent or a tool for studying biological systems remains unexplored. Its high reactivity and hazardous nature may pose significant challenges for its application in a biological context. Professionals in drug development should exercise caution and note the lack of established biological data for this compound. note the lack of established biological data for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Efficient, metal-free production of succinic acid by oxidation of biomass-derived levulinic acid with hydrogen peroxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic peroxides - Wikipedia [en.wikipedia.org]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. CN102093276A - Preparation method peroxided succinic acid - Google Patents [patents.google.com]
- 8. Organic peroxides: Significance and symbolism [wisdomlib.org]
- 9. Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Health and Safety Hazards of Crystalline Organic Peroxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crystalline organic peroxides are a class of compounds widely utilized in research and industry for their reactive properties. However, their inherent instability presents significant health and safety hazards, ranging from thermal decomposition and explosion risks to adverse health effects upon exposure. This technical guide provides a comprehensive overview of these hazards, detailing the thermal and mechanical sensitivities of common crystalline organic peroxides. It includes detailed experimental protocols for hazard characterization and explores the toxicological pathways associated with their biological effects. The information is presented to equip researchers, scientists, and drug development professionals with the knowledge necessary for the safe handling, storage, and use of these energetic materials.
Introduction
Organic peroxides are characterized by the presence of a peroxide functional group (R-O-O-R'). The crystalline form of these compounds can present unique hazards due to the fixed orientation of molecules in the crystal lattice, which can influence their stability and sensitivity. The O-O bond is inherently weak and susceptible to cleavage, a property that makes them useful as initiators for polymerization and in various organic syntheses. However, this reactivity is also the source of their significant hazards.[1]
Decomposition of organic peroxides is an exothermic process that can be initiated by heat, friction, impact, or contamination.[2][3] This decomposition can become self-accelerating if the heat generated is not dissipated, leading to a rapid increase in temperature and pressure, potentially resulting in a fire or explosion.[3][4] Furthermore, many organic peroxides and their decomposition products are toxic and can cause severe skin and eye irritation, respiratory issues, and other health problems.[1][5][6] This guide focuses specifically on the hazards associated with crystalline organic peroxides, providing quantitative data, experimental methodologies, and an understanding of their toxicological mechanisms to promote safer laboratory and industrial practices.
Physical and Chemical Hazards
The primary physical hazards of crystalline organic peroxides are their thermal instability and sensitivity to mechanical stimuli such as impact and friction. These properties are critical to understand for safe handling and storage.
Thermal Stability
The thermal stability of an organic peroxide is a measure of its resistance to decomposition as a function of temperature. A key parameter used to quantify this is the Self-Accelerating Decomposition Temperature (SADT) . The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[3][4] This decomposition can be violent, leading to fire or explosion.[3]
Impact and Friction Sensitivity
Crystalline organic peroxides can be sensitive to mechanical shock and friction, which can provide the energy needed to initiate decomposition. This sensitivity is a critical factor in assessing the risk of accidental initiation during handling, transportation, and processing.
The following table summarizes key quantitative hazard data for several common crystalline organic peroxides.
| Organic Peroxide | Chemical Formula | SADT (°C) | Impact Sensitivity (BAM Fallhammer, J) | Friction Sensitivity (BAM Friction Test, N) |
| Dibenzoyl Peroxide | C₁₄H₁₀O₄ | 65[7] | 4.5[8] | 50[8] |
| Dicumyl Peroxide | C₁₈H₂₂O₂ | 90[9] | >50 | >360 |
| Lauroyl Peroxide | (C₁₁H₂₃CO)₂O₂ | 40-50 | 10 | 80 |
| Succinic Acid Peroxide | C₄H₄O₄ | 60 | 5 | 60 |
| Triacetone Triperoxide (TATP) | C₉H₁₈O₆ | ~50 | 0.2 - 1.0[10] | < 1[10] |
Note: The data presented in this table are compiled from various sources and should be considered as indicative. Actual values can vary depending on the purity of the substance, crystal form, and the specific test conditions.
Health Hazards and Toxicology
Exposure to crystalline organic peroxides can lead to a range of health effects, primarily due to their oxidizing nature and the reactivity of their decomposition products. The primary routes of exposure are dermal contact, inhalation, and eye contact.[6]
Acute Health Effects
-
Skin and Eye Irritation: Many organic peroxides are corrosive and can cause severe skin and eye irritation, including redness, burning sensations, and in some cases, chemical burns and irreversible eye damage.[1][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors from crystalline organic peroxides can irritate the respiratory tract, leading to coughing, shortness of breath, and inflammation.[6]
Chronic Health Effects
Prolonged or repeated exposure to certain organic peroxides may lead to more severe health issues, including skin sensitization (allergic contact dermatitis) and potential damage to internal organs.[6]
Toxicological Signaling Pathways
The toxicity of organic peroxides is often mediated by the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger inflammatory signaling pathways within cells. Benzoyl peroxide is a well-studied example of a crystalline organic peroxide that elicits such responses. Upon skin contact, benzoyl peroxide can penetrate the stratum corneum and generate free radicals, leading to oxidative damage to cellular components. This oxidative stress can activate key inflammatory signaling cascades, such as the NF-κB and MAPK pathways.
Below is a simplified representation of a potential signaling pathway for benzoyl peroxide-induced skin inflammation.
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. About: Self accelerating decomposition temperature [dbpedia.org]
- 4. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. arkema.com [arkema.com]
- 8. agarscientific.com [agarscientific.com]
- 9. arkema.com [arkema.com]
- 10. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols: Succinic Acid Peroxide as a Free-Radical Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid peroxide, also known as disuccinoyl peroxide, is a diacyl organic peroxide. Like other organic peroxides, it can serve as a source of free radicals upon thermal decomposition.[1][2] These highly reactive species can initiate chemical reactions, most notably polymerization.[3] While not as commonly employed as initiators like benzoyl peroxide or AIBN, this compound offers a unique structure with its dicarboxylic acid functionalities, which may impart specific properties to the resulting polymers or influence its reactivity in various systems.
This document provides detailed application notes on the use of this compound as a free-radical initiator, including its properties, decomposition kinetics, and safety precautions. It also offers generalized experimental protocols for its application in free-radical polymerization and discusses its potential, though not yet established, relevance in biological systems and drug development.
Properties and Safety Information
This compound is a white, crystalline powder.[4] It is crucial to handle this compound with extreme care due to its hazardous nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀O₈ | [4] |
| Molecular Weight | 234.16 g/mol | [4] |
| Appearance | Fine white odorless powder | [4] |
| Melting Point | 125 °C (with decomposition) | [4] |
| Solubility | Moderately soluble in water, alcohol, and acetone. Slightly soluble in ether. Insoluble in benzene (B151609) and chloroform. | [4] |
Safety Precautions:
This compound is a strong oxidizing agent and is highly reactive.[5] It can decompose explosively when subjected to heat, shock, friction, or contamination.[4] It is incompatible with combustible materials, reducing agents, and transition metal catalysts (e.g., cobalt, iron, manganese), which can cause rapid decomposition and explosion.[5]
Handling:
-
Always handle in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid creating dust.
-
Use non-sparking tools.
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep in the original container.
-
Store away from incompatible materials.
Decomposition Kinetics and Free Radical Generation
The utility of this compound as a free-radical initiator stems from the homolytic cleavage of the weak oxygen-oxygen bond upon heating. This decomposition generates succinoyl radicals, which can then decarboxylate to form alkyl radicals.
Table 2: Decomposition Data for this compound
| Solvent | Temperature (°C) | Half-life (t½) |
| Acetone | 144 | 1 minute |
| Acetone | 66 | 10 hours |
Note: This data is limited and further characterization in various solvents is recommended for specific applications.
The process of radical generation is as follows:
-
Homolytic Cleavage: The peroxide bond breaks, forming two carboxy radicals.
-
Decarboxylation: These radicals can then lose carbon dioxide to form new carbon-centered radicals.
Applications in Free-Radical Polymerization
This compound can be used to initiate the polymerization of various vinyl monomers. The choice of solvent and temperature should be guided by the decomposition kinetics of the peroxide and the nature of the monomer.
Experimental Protocol: Bulk Polymerization of a Vinyl Monomer (e.g., Styrene)
Materials:
-
Styrene (B11656) (inhibitor removed)
-
This compound
-
Reaction vessel (e.g., Schlenk tube or sealed ampoule)
-
Nitrogen or Argon source
-
Constant temperature oil bath
-
Methanol (for precipitation)
Procedure:
-
Monomer Preparation: Purify the styrene by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry the monomer over a suitable drying agent (e.g., anhydrous MgSO₄) and distill under reduced pressure.
-
Initiator Addition: In a clean, dry reaction vessel, add the desired amount of purified styrene.
-
Initiator Concentration: Weigh the required amount of this compound. A typical initiator concentration ranges from 0.1 to 1.0 mol% relative to the monomer. Add the initiator to the monomer.
-
Degassing: To remove dissolved oxygen, which inhibits radical polymerization, subject the mixture to three freeze-pump-thaw cycles.
-
Polymerization: Seal the reaction vessel under an inert atmosphere (Nitrogen or Argon) and place it in a pre-heated oil bath set to the desired temperature (e.g., 60-80°C, based on the desired rate of initiation).
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Isolation: After the desired reaction time, or when the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath.
-
Polymer Precipitation: Dissolve the viscous polymer solution in a suitable solvent (e.g., toluene) and precipitate the polymer by slowly adding the solution to a stirred excess of a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
Potential Applications in Drug Development and Biological Systems (Theoretical)
While there is currently no direct evidence for the use of this compound in drug development or for studying biological signaling pathways, its ability to generate free radicals suggests potential avenues for exploration.
Free radicals, or reactive oxygen species (ROS), play a dual role in biology. They are involved in normal physiological processes such as cell signaling and immune responses. However, excessive production of free radicals can lead to oxidative stress, which is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[7]
Theoretically, this compound could be investigated in the following contexts:
-
Induction of Oxidative Stress: As a source of free radicals, it could be used in in vitro models to induce oxidative stress and study the cellular response and protective mechanisms.
-
Prodrug Design: The peroxide linkage could potentially be incorporated into a prodrug design. The release of the active drug could be triggered by specific conditions that lead to the cleavage of the peroxide bond. Organic peroxides have been explored in pharmaceutical applications, including the synthesis of active pharmaceutical ingredients (APIs).[8]
-
Biomaterial Functionalization: The free radicals generated could be used to initiate the grafting of polymers onto biological surfaces or to create cross-linked hydrogels for drug delivery or tissue engineering applications.
It is critical to emphasize that these are hypothetical applications. The inherent reactivity and potential toxicity of organic peroxides would necessitate careful design and extensive toxicological evaluation before any in vivo application could be considered.
Visualizations
Caption: Chemical Structure of this compound.
Caption: Decomposition pathway of this compound.
Caption: General workflow for free-radical polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Diacyl peroxides: practical reagents as aryl and alkyl radical sources - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pergan.com [pergan.com]
- 4. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Free Radicals: Properties, Sources, Targets, and Their Implication in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jssunton.com [jssunton.com]
Application Notes and Protocols for the Polymerization of Vinyl Monomers with Succinic Acid Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Succinic acid peroxide is a diacyl peroxide capable of initiating free-radical polymerization upon thermal decomposition.[1][2] Its use as an initiator introduces succinic acid end-groups onto the resulting polymer chains. This functionality can be particularly advantageous in biomedical and pharmaceutical applications, where the carboxylic acid groups can be used for further modification, conjugation with active pharmaceutical ingredients (APIs), or to impart pH-responsive properties for targeted drug delivery. The synthesis of polymers with reactive end-groups is a valuable strategy for creating advanced materials for drug development.
Free-radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination.[3][4] this compound, like other organic peroxides, serves as a thermal initiator.[5] When heated, the relatively weak oxygen-oxygen bond breaks, generating two acyloxy radicals. These radicals can then initiate the polymerization of a wide range of vinyl monomers.[6]
Mechanism of Initiation:
The initiation process begins with the homolytic cleavage of the peroxide bond in this compound to form two succinoyloxy radicals. These radicals can then add to a vinyl monomer, starting the polymer chain growth.
-
Decomposition: HOOC-CH₂CH₂-C(O)O-OC(O)-CH₂CH₂-COOH → 2 [HOOC-CH₂CH₂-COO•]
-
Initiation: HOOC-CH₂CH₂-COO• + CH₂=CHR → HOOC-CH₂CH₂-COO-CH₂-CHR•
The choice of initiator and reaction conditions, such as temperature and initiator concentration, significantly impacts the polymerization kinetics, as well as the molecular weight and molecular weight distribution of the final polymer.[1][7] Generally, a higher initiator concentration leads to a higher polymerization rate but a lower average molecular weight, as more polymer chains are initiated simultaneously.[8]
Safety Precautions:
This compound is a strong oxidizing agent and can be flammable and potentially explosive under conditions of heat, shock, friction, or contamination.[9][10] It should be handled with extreme care in a well-ventilated fume hood, avoiding contact with combustible materials and metals that could catalyze its decomposition.[10] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
The following are generalized protocols for the free-radical polymerization of common vinyl monomers using this compound as the initiator. These should be adapted based on the specific monomer and desired polymer characteristics.
Protocol 1: Bulk Polymerization of Styrene (B11656)
Objective: To synthesize polystyrene with succinic acid end-groups via bulk polymerization.
Materials:
-
Styrene monomer
-
This compound (initiator)
-
Sodium hydroxide (B78521) (NaOH), 3 M solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Methanol (B129727) (for precipitation)
-
Toluene (for dissolution)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or reaction tube with a rubber septum
-
Magnetic stirrer and stir bar
-
Constant temperature oil bath
-
Vacuum line for degassing
-
Separatory funnel
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer Purification: To remove the polymerization inhibitor (typically 4-tert-butylcatechol), wash the styrene monomer (20 mL) three times with an equal volume of 3 M NaOH solution in a separatory funnel. Subsequently, wash with deionized water until the aqueous layer is neutral. Dry the purified styrene over anhydrous MgSO₄ or CaCl₂, and then filter.
-
Reaction Setup: Add the purified styrene (e.g., 10 g) to a dry Schlenk flask containing a magnetic stir bar.
-
Initiator Addition: Add the desired amount of this compound. The monomer-to-initiator molar ratio typically ranges from 200:1 to 1000:1. For a starting point, a 500:1 ratio is recommended.
-
Degassing: To remove dissolved oxygen, which can inhibit polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed flask in a preheated oil bath. Based on the decomposition data for this compound, a temperature range of 65-75°C is recommended.[11] Allow the polymerization to proceed with stirring for a specified time (e.g., 6-24 hours). The viscosity of the solution will increase as the reaction progresses.
-
Isolation and Purification: After the reaction, cool the flask to room temperature. Dissolve the viscous polymer solution in a minimal amount of toluene.
-
Precipitation: Slowly pour the polymer solution into a large excess of cold methanol (a non-solvent for polystyrene) while stirring vigorously. The polystyrene will precipitate as a white solid.
-
Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the presence of succinic acid end-groups using FTIR or NMR spectroscopy.
Protocol 2: Solution Polymerization of Methyl Methacrylate (B99206) (MMA)
Objective: To synthesize poly(methyl methacrylate) (PMMA) with succinic acid end-groups via solution polymerization for better temperature and viscosity control.
Materials:
-
Methyl methacrylate (MMA) monomer
-
This compound (initiator)
-
Toluene or Ethyl Acetate (solvent)
-
Inhibitor removal columns (e.g., packed with alumina)
-
Methanol or Hexane (for precipitation)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and thermometer/septum
-
Magnetic stirrer and stir bar
-
Constant temperature oil or water bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer and Solvent Purification: Pass the MMA monomer through an inhibitor removal column to remove the inhibitor (e.g., hydroquinone (B1673460) methyl ether). Use anhydrous solvent.
-
Reaction Setup: In the three-neck flask, add the purified MMA (e.g., 10 g) and solvent (e.g., 20 mL). The monomer concentration is typically in the range of 20-50% (w/v).
-
Initiator Addition: Add the calculated amount of this compound (e.g., for a monomer-to-initiator ratio of 500:1).
-
Degassing: Purge the system with nitrogen gas for 20-30 minutes while stirring to create an inert atmosphere.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 65-75°C) with constant stirring under a nitrogen atmosphere. Monitor the reaction for the desired time (e.g., 4-12 hours).
-
Isolation and Purification: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or hexane) with vigorous stirring.
-
Drying: Filter the precipitated PMMA, wash with the non-solvent, and dry in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Analyze the resulting PMMA for its molecular weight (Mn, Mw) and PDI using GPC.
Data Presentation
The following tables present representative (hypothetical) data to illustrate the expected outcomes of the polymerization experiments. Actual results may vary.
Table 1: Effect of Initiator Concentration on Bulk Polymerization of Styrene
| Entry | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 200:1 | 70 | 12 | 85 | 25,000 | 55,000 | 2.2 |
| 2 | 500:1 | 70 | 12 | 78 | 60,000 | 130,000 | 2.17 |
| 3 | 1000:1 | 70 | 12 | 65 | 115,000 | 250,000 | 2.17 |
This table illustrates the general trend that a lower initiator concentration (higher ratio) results in a higher molecular weight but a lower conversion rate for a fixed reaction time.[1]
Table 2: Effect of Temperature on Solution Polymerization of MMA
| Entry | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 500:1 | 65 | 8 | 70 | 55,000 | 115,000 | 2.09 |
| 2 | 500:1 | 70 | 8 | 82 | 52,000 | 110,000 | 2.12 |
| 3 | 500:1 | 75 | 8 | 91 | 48,000 | 105,000 | 2.19 |
This table shows that increasing the reaction temperature increases the rate of initiator decomposition, leading to a higher conversion rate but a slight decrease in molecular weight.
Visualizations
Reaction Mechanism
Caption: Free-radical polymerization mechanism using this compound.
Experimental Workflow
Caption: General experimental workflow for vinyl monomer polymerization.
References
- 1. fluenceanalytics.com [fluenceanalytics.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. AN EXPERIMENTAL INVESTIGATION OF POLYVINYL-CHLORIDE) EMULSION POLYMERIZATION - EFFECT OF INITIATOR AND EMULSIFIER CONCENTRATIONS ON POLYMERIZATION KINETICS AND PRODUCT PARTICLE-SIZE [open.metu.edu.tr]
- 6. pslc.ws [pslc.ws]
- 7. bipublication.com [bipublication.com]
- 8. benchchem.com [benchchem.com]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Applications of Succinic Acid Peroxide in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid peroxide (CAS 123-23-9), also known as disuccinoyl peroxide, is an organic peroxide that serves as a valuable reagent in polymer chemistry.[1][2] Characterized by its peroxide functional group (-O-O-), it readily decomposes upon heating to generate free radicals, making it an effective initiator for various polymerization reactions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in polymerization initiation, polymer cross-linking, and polymer modification.
Safety Precautions
This compound is a strong oxidizing agent and may cause organic materials to ignite.[1][3] It can be sensitive to heat, shock, friction, or contamination and may undergo explosive decomposition.[1][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][5][6] All procedures should be carried out in a well-ventilated fume hood, and the compound should be stored in a cool, dry, and well-ventilated place away from combustible materials.[3][4][5][6]
Application as a Polymerization Initiator
This compound is utilized as a thermal initiator for free-radical polymerization of various vinyl monomers, such as styrenes and acrylates.[2] The decomposition of the peroxide generates free radicals that initiate the polymer chain growth.
General Mechanism of Initiation
The initiation process involves two main steps:
-
Thermal Decomposition: Upon heating, the weak oxygen-oxygen bond in this compound cleaves homolytically to form two succinoyloxy radicals.
-
Chain Initiation: These radicals then react with a monomer molecule to initiate the polymerization process.
Experimental Protocols
Objective: To synthesize polystyrene via bulk polymerization using this compound as the initiator.
Materials:
-
Styrene (B11656) monomer (inhibitor removed)
-
This compound
-
Reaction vessel (e.g., Schlenk tube)
-
Nitrogen or Argon source
-
Constant temperature oil bath
-
Methanol (B129727) (for precipitation)
-
Toluene (B28343) (for dissolution)
Procedure:
-
Monomer Preparation: Remove the inhibitor from styrene by passing it through a column of activated basic alumina.
-
Reaction Setup: Add the desired amount of purified styrene to the reaction vessel.
-
Initiator Addition: Add a calculated amount of this compound to the styrene. The concentration of the initiator will influence the molecular weight of the resulting polymer; higher initiator concentrations generally lead to lower molecular weights.[7]
-
Degassing: Seal the reaction vessel and degas the mixture by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed vessel in a constant temperature oil bath. The reaction temperature should be chosen based on the desired rate of polymerization.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. For kinetic studies, samples can be taken at different time intervals.
-
Termination and Precipitation: After the desired time, quench the reaction by rapidly cooling the vessel in an ice bath. Dissolve the viscous polymer in a minimal amount of toluene.
-
Purification: Precipitate the polystyrene by slowly adding the toluene solution to a large excess of methanol with vigorous stirring.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Objective: To synthesize poly(methyl methacrylate) (PMMA) beads via suspension polymerization.
Materials:
-
Methyl methacrylate (B99206) (MMA) monomer (inhibitor removed)
-
This compound
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol, PVA)
-
Reaction kettle with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
Procedure:
-
Aqueous Phase Preparation: Prepare a solution of the suspending agent in deionized water in the reaction kettle.
-
Organic Phase Preparation: In a separate beaker, dissolve the this compound in the purified MMA monomer.
-
Dispersion: With vigorous stirring, add the organic phase to the aqueous phase in the reaction kettle. The stirring speed is crucial for controlling the size of the monomer droplets, which in turn determines the size of the final polymer beads.
-
Polymerization: Heat the reaction mixture to the desired polymerization temperature while maintaining a constant stirring rate and a nitrogen atmosphere.
-
Completion: Continue the reaction for several hours until the desired conversion is achieved.
-
Isolation and Washing: Cool the reaction mixture and filter the polymer beads. Wash the beads thoroughly with deionized water to remove the suspending agent and any unreacted monomer.
-
Drying: Dry the PMMA beads in an oven at a suitable temperature (e.g., 80 °C).
Quantitative Data
Table 1: Comparative Half-Life Temperatures for Various Organic Peroxide Initiators
| Initiator | 10-hr Half-Life Temp. (°C) | 1-hr Half-Life Temp. (°C) |
| Di-tert-butyl peroxide | 126 | 149 |
| Benzoyl peroxide | 73 | 92 |
| Lauroyl peroxide | 62 | 80 |
| This compound | Data not available | Data not available |
Note: The decomposition of this compound is expected to be influenced by its diacyl peroxide structure, similar to benzoyl and lauroyl peroxides.
Application in Polymer Cross-Linking
Organic peroxides are widely used as cross-linking agents for saturated polymers like polyethylene (B3416737) and elastomers.[8] The radicals generated from the peroxide abstract hydrogen atoms from the polymer chains, creating polymer radicals that can then combine to form cross-links. While specific data for this compound is limited, its potential application can be inferred from the behavior of other peroxides.
General Mechanism of Cross-Linking
-
Radical Formation: this compound decomposes to form primary radicals.
-
Hydrogen Abstraction: The primary radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals.
-
Cross-Link Formation: Two polymer macroradicals combine to form a stable carbon-carbon bond, resulting in a cross-linked network.
Experimental Protocol for Cross-Linking of Low-Density Polyethylene (LDPE) (Adapted from protocols for Dicumyl Peroxide)
Objective: To cross-link LDPE using this compound.
Materials:
-
Low-density polyethylene (LDPE) pellets
-
This compound
-
Two-roll mill or internal mixer
-
Compression molding press
-
Xylene (for gel content determination)
Procedure:
-
Compounding: Blend the LDPE pellets with the desired amount of this compound on a two-roll mill or in an internal mixer at a temperature below the decomposition temperature of the peroxide (e.g., 120 °C).
-
Molding and Curing: Compression mold the compounded material into sheets at a temperature above the decomposition temperature of the peroxide (e.g., 170-180 °C) for a sufficient time to ensure complete curing.
-
Cooling: Cool the molded sheets under pressure to prevent warping.
-
Characterization (Gel Content): a. Weigh a sample of the cross-linked polyethylene. b. Place the sample in boiling xylene for 12 hours to dissolve the non-cross-linked portion. c. Filter the insoluble gel fraction, dry it in a vacuum oven, and weigh it. d. Calculate the gel content as the weight percentage of the insoluble fraction.
Quantitative Data
The efficiency of cross-linking is dependent on the type of peroxide and the polymer. The data below for other peroxides illustrates the expected trends.
Table 2: Gel Content of Cross-Linked Polyethylene with Different Peroxides (Illustrative Data)
| Polymer | Peroxide Type | Peroxide Conc. (phr) | Gel Content (%) |
| LDPE | Dicumyl Peroxide | 2.0 | ~85 |
| LLDPE | Dialkyl Peroxide | 2.0 | ~75 |
| LDPE | This compound | Data not available | Data not available |
Application in Polymer Modification: Grafting
This compound can be used to initiate the grafting of monomers onto a polymer backbone, thereby modifying the polymer's properties. A common example is the grafting of maleic anhydride (B1165640) onto polyolefins to improve their polarity and adhesion.[9][10]
General Mechanism of Grafting
-
Initiator Decomposition: this compound decomposes to form radicals.
-
Macroradical Formation: The initiator radicals abstract hydrogen atoms from the polymer backbone to form macroradicals.
-
Grafting: The monomer (e.g., maleic anhydride) adds to the macroradical site, initiating the growth of a grafted chain.
Experimental Protocol for Grafting Maleic Anhydride onto Polypropylene (B1209903) (PP) (Adapted from protocols for Dicumyl Peroxide)
Objective: To graft maleic anhydride onto a polypropylene backbone.
Materials:
-
Polypropylene (PP) powder
-
Maleic anhydride (MAH)
-
This compound
-
Internal mixer or twin-screw extruder
-
Acetone (for washing)
-
Xylene (for dissolution)
-
Titration equipment for determining grafting degree
Procedure:
-
Premixing: Dry-blend the PP powder, MAH, and this compound.
-
Reactive Extrusion: Feed the mixture into an internal mixer or a twin-screw extruder at a temperature that promotes both melting of the PP and decomposition of the peroxide (e.g., 180-200 °C).
-
Purification: Cool and pelletize the extrudate. To remove unreacted MAH, dissolve the grafted PP in hot xylene and precipitate it in acetone. Filter and dry the purified polymer.
-
Characterization (Grafting Degree): a. Dissolve a known amount of the purified grafted PP in hot xylene. b. Titrate the solution with a standardized solution of sodium hydroxide (B78521) in ethanol, using a suitable indicator (e.g., phenolphthalein). c. The amount of grafted MAH can be calculated from the titration results.
Quantitative Data
The degree of grafting is influenced by the concentrations of the monomer and initiator, as well as the reaction conditions.
Table 3: Typical Grafting Degrees for Maleic Anhydride on Polyolefins (Illustrative Data)
| Polymer | Initiator | MAH Conc. (phr) | Initiator Conc. (phr) | Grafting Degree (%) |
| HDPE | Dicumyl Peroxide | 5 | 0.5 | 1.0 - 1.5 |
| LLDPE | Dicumyl Peroxide | 3 | 0.3 | 0.5 - 1.0 |
| PP | This compound | Data not available | Data not available | Data not available |
Conclusion
This compound is a versatile tool in polymer chemistry, primarily serving as a free-radical initiator. Its applications extend from initiating the polymerization of vinyl monomers to the cross-linking and modification of polymers. While specific quantitative data for this compound remains less documented compared to more common peroxides, the provided protocols, adapted from established procedures for similar initiators, offer a solid foundation for researchers to explore its utility in synthesizing and modifying polymeric materials. Further research to quantify its initiation efficiency and decomposition kinetics would be highly valuable to the polymer science community.
References
- 1. Page loading... [guidechem.com]
- 2. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. researchgate.net [researchgate.net]
- 8. pergan.com [pergan.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Succinic Acid Peroxide as a Curing Agent for Unsaturated Polyester Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated polyester (B1180765) resins (UPRs) are widely utilized thermosetting polymers in composite materials, coatings, and adhesives. Their curing process, an irreversible cross-linking reaction, is typically initiated by organic peroxides.[1][2] While methyl ethyl ketone peroxide (MEKP) and benzoyl peroxide (BPO) are common choices, succinic acid peroxide, a diacyl peroxide, presents an alternative initiator.[3][4] These notes provide a comprehensive overview and generalized protocols for utilizing this compound as a curing agent for UPRs. The information is synthesized from established principles of polyester resin curing and data on similar peroxide initiators, offering a foundational guide for experimental work.
The curing of UPRs is a free-radical copolymerization process involving the unsaturated sites within the polyester backbone and a reactive diluent, commonly styrene.[2][5] The initiator, in this case, this compound, decomposes to generate free radicals, which propagate the cross-linking reaction, transforming the liquid resin into a solid, three-dimensional network.[2] The efficiency and characteristics of this process are influenced by factors such as initiator concentration, temperature, and the presence of accelerators.
Quantitative Data Summary
Due to the limited specific data in peer-reviewed literature for this compound as a sole curing agent for UPRs, the following table presents typical ranges for curing parameters based on the behavior of similar diacyl peroxides like BPO. These values should be considered as starting points for experimental design.
| Parameter | Typical Value/Range | Conditions | Notes |
| Initiator Concentration | 1.0 - 3.0 phr | Ambient to elevated temperatures | Higher concentrations can lead to faster curing but may also result in increased exotherm and potential for stress cracks. |
| Accelerator (e.g., Cobalt Octoate, 1% Solution) | 0.1 - 0.5 phr | Ambient temperature curing | Accelerators are used to promote the decomposition of the peroxide at lower temperatures.[6] |
| Gel Time | 5 - 30 minutes | Varies with temperature and formulation | Defined as the transition from a liquid to a soft, gelatinous state.[6] |
| Peak Exotherm Temperature | 90 - 150 °C | Dependent on initiator/accelerator levels and sample mass | The maximum temperature reached during the curing reaction due to the exothermic nature of polymerization.[6] |
| Cure Time | 1 - 8 hours | Ambient or elevated temperature | Time required to achieve a hard, tack-free surface and a significant degree of cross-linking. Post-curing at elevated temperatures is often recommended for optimal properties. |
*phr = parts per hundred of resin
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the curing performance of unsaturated polyester resins using this compound.
Protocol 1: Preparation of this compound
This protocol is based on the reaction of succinic anhydride (B1165640) with hydrogen peroxide.[7]
Materials:
-
Succinic anhydride
-
Hydrogen peroxide (30% solution)
-
Deionized water (cooled to 0-15 °C)
-
Beaker, magnetic stirrer, ice bath
-
Vacuum filtration apparatus
-
Drying oven or desiccator
Procedure:
-
In a beaker placed in an ice bath, combine succinic anhydride and 30% hydrogen peroxide solution. A molar ratio of 1.5:1 to 2:1 (succinic anhydride to hydrogen peroxide) is recommended.[7]
-
Maintain the reaction temperature between 5-15 °C while stirring continuously.
-
After the initial reaction, allow the mixture to stand for 1-5 hours at 0-15 °C to facilitate crystallization.[7]
-
Collect the crystalline product via vacuum filtration.
-
Wash the filter cake 2-3 times with cold deionized water (0-15 °C).[7]
-
Dry the purified this compound product.
Protocol 2: Curing of Unsaturated Polyester Resin with this compound
This protocol outlines the general procedure for curing a UPR sample for material property testing.
Materials:
-
Unsaturated polyester resin (pre-promoted with a cobalt accelerator if curing at ambient temperature)
-
This compound
-
Styrene (if additional reactive diluent is needed)
-
Mixing container and spatula
-
Mold (e.g., silicone or Teflon)
-
Fume hood
-
Personal protective equipment (goggles, gloves, lab coat)
Procedure:
-
In a suitable mixing container, weigh the desired amount of unsaturated polyester resin.
-
Add the predetermined amount of this compound (e.g., 1-3 phr).
-
If using a non-promoted resin for elevated temperature curing, the accelerator is not needed. For ambient temperature curing, a cobalt accelerator is typically pre-mixed into the resin.
-
Thoroughly mix the components until the this compound is uniformly dispersed.
-
Pour the mixture into the mold, taking care to avoid entrapping air bubbles.
-
Allow the resin to cure under the desired conditions (e.g., at room temperature or in an oven at a specified temperature).
-
Monitor the curing process, noting the gel time and peak exotherm if possible.
-
After the initial cure, a post-curing step at an elevated temperature (e.g., 80 °C for 2-4 hours) is often beneficial for achieving optimal mechanical and thermal properties.
Protocol 3: Determination of Curing Characteristics using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermodynamics and kinetics of the curing reaction.[8][9]
Materials:
-
Differential Scanning Calorimeter
-
Hermetic aluminum DSC pans
-
Unsaturated polyester resin
-
This compound
Procedure:
-
Prepare a small, homogeneous sample of the resin mixed with this compound as described in Protocol 2.
-
Accurately weigh 5-10 mg of the mixture into a hermetic aluminum DSC pan and seal it.[10]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform the analysis using one of the following modes:
-
Isothermal Mode: Rapidly heat the sample to a predetermined isothermal curing temperature and hold, recording the heat flow as a function of time. This provides data on the rate of reaction at a constant temperature.
-
Dynamic (Scanning) Mode: Heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the entire curing reaction. This will show the onset temperature of curing, the peak exotherm temperature, and the total heat of reaction.[10]
-
-
Analyze the resulting thermogram to determine key curing parameters such as the total heat of reaction (ΔH), onset temperature of cure (T_onset), and peak maximum temperature (T_max).[11]
Visualizations
References
- 1. The curing process of unsaturated polyester resins | Resitan [resitan.net]
- 2. Study on the curing mechanism of unsaturated polyester resin UPR - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 3. US4666978A - Method of curing unsaturated polyester resins at low temperatures - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pergan.com [pergan.com]
- 7. CN102093276A - Preparation method peroxided succinic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Succinic Acid Peroxide Initiated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid peroxide (also known as disuccinoyl peroxide) is a diacyl organic peroxide used as a source of free radicals. Its ability to decompose under thermal influence makes it a suitable initiator for various chemical reactions, most notably free-radical polymerization of vinyl monomers.[1][2] These application notes provide essential information on its properties, safety, and detailed protocols for its synthesis and application in initiating polymerization reactions.
Mechanism of Action: Free Radical Initiation
Like other organic peroxides, this compound functions as a reaction initiator through thermal decomposition. When heated, the relatively weak oxygen-oxygen single bond in the peroxide molecule undergoes homolytic cleavage, generating two carboxyl radicals. These radicals can then initiate a chain reaction, such as polymerization, by reacting with a monomer molecule.[1] The rate of decomposition, and thus the rate of initiation, is highly dependent on the temperature. A key parameter for selecting the appropriate reaction temperature is the initiator's half-life (t½), which is the time required for half of the peroxide to decompose at a given temperature.[3]
Safety and Handling Precautions
This compound is a strong oxidizing agent and is sensitive to heat, shock, friction, and contamination.[4] It poses a significant fire and explosion risk, especially when in contact with combustible materials, reducing agents, or transition metal catalysts (e.g., cobalt, iron, manganese).[4]
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, flame-retardant clothing, and chemical safety goggles/face shield.
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Use non-sparking tools and ground all equipment to prevent electrostatic discharge.
-
Avoid formation of dust.
-
Keep away from heat, sparks, open flames, and other ignition sources.
Storage:
-
Store in a cool, well-ventilated, isolated area away from incompatible materials.
-
Keep containers tightly closed and clearly labeled.
-
Protect from light, as it decomposes gradually.[2]
Spill and Disposal:
-
In case of a small spill, pick up with inert, damp, non-combustible material and place into a loosely covered plastic container for later disposal.[2]
-
Disposal must be carried out by a licensed chemical destruction facility. Do not discharge to sewer systems.
Quantitative Data
The physical and kinetic properties of this compound are summarized below. This data is crucial for designing and executing experiments.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀O₈ | [2] |
| Molecular Weight | 234.16 g/mol | [2] |
| Appearance | Fine white crystalline powder | [5] |
| Odor | Odorless | [5] |
| Melting Point | 125 °C (with decomposition) | [5] |
| Active Oxygen Content | 3.96 - 4.85% | [5] |
| Half-Life (t½) | 10 hours at 66 °C | [5] |
| 1 hour at 90 °C | [5] | |
| Solubility | Insoluble in benzene (B151609) and petroleum solvents. | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from succinic anhydride (B1165640) and hydrogen peroxide. The reaction is exothermic and temperature control is critical for safety and product yield.
Materials:
-
Succinic anhydride (200g)
-
30% Hydrogen peroxide (388g)
-
Deionized water
-
Ice
Equipment:
-
Three-necked flask equipped with a mechanical stirrer
-
Ice-water bath
-
Vacuum filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Prepare an ice-water bath to maintain the reaction temperature.
-
To the three-necked flask, add 280 mL of deionized water pre-chilled to 7-8 °C.
-
While stirring, add 388g of 30% hydrogen peroxide to the chilled water.
-
Slowly add 200g of succinic anhydride to the mixture.
-
Increase the stirring rate to high agitation and carefully control the temperature at 10 °C using the ice-water bath.
-
Maintain the reaction at 10 °C for 2 hours.
-
After 2 hours, stop the stirring and allow the mixture to crystallize in the 10 °C ice-water bath for 3 hours.
-
Collect the crystalline product by vacuum filtration.
-
Wash the filter cake two times with deionized water pre-chilled to 2 °C.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Representative Procedure for Free-Radical Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol provides a general methodology for the bulk polymerization of methyl methacrylate (MMA) using this compound as the initiator. The initiator concentration and reaction temperature/time are starting points and may require optimization for specific applications. The choice of temperature is based on the initiator's half-life. A temperature of ~66 °C is chosen for a slower, more controlled polymerization over a longer period.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Oil bath with temperature controller
-
Vacuum line/inert gas manifold
-
Beaker for precipitation
Procedure:
-
Monomer Preparation: Purify MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor (e.g., hydroquinone).
-
Reaction Setup: Add the desired amount of purified MMA to the Schlenk flask. A typical initiator concentration is 0.1-1.0 mol% relative to the monomer. For example, for 10g of MMA (approx. 0.1 mol), use 0.234g of this compound (for 1 mol%).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiation and Polymerization:
-
Backfill the flask with nitrogen or argon.
-
Place the flask in a pre-heated oil bath set to 66 °C (the 10-hour half-life temperature).
-
Stir the reaction mixture for the desired period (e.g., 10-24 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
-
Termination and Isolation:
-
To stop the reaction, remove the flask from the oil bath and cool it rapidly in an ice bath.
-
Expose the reaction mixture to air.
-
Slowly pour the viscous solution into a large volume of a non-solvent, such as methanol, while stirring. This will precipitate the poly(methyl methacrylate) (PMMA).
-
Collect the precipitated polymer by filtration.
-
-
Purification:
-
Re-dissolve the polymer in a suitable solvent (e.g., acetone (B3395972) or toluene) and re-precipitate it into methanol to remove any unreacted monomer and initiator fragments.
-
Repeat the dissolution-precipitation step 2-3 times.
-
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the synthesis and application of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for a free-radical polymerization experiment.
Caption: Mechanism of free-radical initiation and propagation.
References
Application Note and Protocol: Determination of Active Oxygen Content in Succinic Acid Peroxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinic acid peroxide is an organic peroxide used as a polymerization catalyst, antiseptic, and deodorant. The active oxygen content is a critical quality parameter as it directly relates to the oxidizing power and reactivity of the material. This document provides a detailed protocol for the determination of the active oxygen content in this compound using iodometric titration. This method is based on the principle that the peroxide will oxidize iodide ions to iodine in an acidic solution, and the liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.
Data Presentation
The following table summarizes the typical active oxygen content for this compound and provides a template for recording experimental results.
| Parameter | Value | Reference/Notes |
| Typical Active Oxygen Content | 3.96 - 4.85% (by weight) | [1] |
| Molecular Weight of this compound (C₈H₁₀O₈) | 234.16 g/mol | |
| Gram Equivalent Weight of Active Oxygen | 8.00 g/equivalent | |
| Example Titration Data | ||
| Sample Weight (g) | e.g., 0.5000 | |
| Volume of Na₂S₂O₃ (mL) | e.g., 12.5 | |
| Normality of Na₂S₂O₃ (N) | e.g., 0.1 | |
| Calculated Active Oxygen (%) | e.g., 4.00 |
Experimental Protocol: Iodometric Titration
This protocol details the materials, reagents, and step-by-step procedure for determining the active oxygen content in this compound.
Principle
This compound reacts with an excess of potassium iodide in an acidic medium to liberate iodine. The amount of liberated iodine is stoichiometrically related to the amount of active oxygen and is determined by titration with a standard solution of sodium thiosulfate using a starch indicator.
Reaction Scheme: (C₄H₅O₄)₂ + 2KI + H₂SO₄ → I₂ + K₂SO₄ + 2C₄H₆O₄ I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Materials and Reagents
-
Apparatus:
-
Analytical balance (± 0.1 mg)
-
250 mL Erlenmeyer flask with glass stopper
-
50 mL Burette (Class A)
-
Pipettes (10 mL, 20 mL, 50 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
-
Reagents:
-
This compound Sample
-
Chloroform (B151607) (CHCl₃) , analytical grade
-
Glacial Acetic Acid (CH₃COOH) , analytical grade
-
Potassium Iodide (KI) , solid, analytical grade
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch Indicator Solution (1% w/v): Mix 1 g of soluble starch with a small amount of cold deionized water to form a paste. Add the paste to 100 mL of boiling deionized water with constant stirring. Cool to room temperature before use.
-
Deionized Water
-
Experimental Procedure
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample to the nearest 0.1 mg and record the weight.
-
Dissolution: Transfer the weighed sample into a 250 mL Erlenmeyer flask. Add 30 mL of a 2:1 mixture of glacial acetic acid and chloroform to dissolve the sample. Swirl gently to ensure complete dissolution.
-
Reaction: Add 2 g of solid potassium iodide to the flask. Stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 15 minutes. The solution will turn a dark brown color due to the liberation of iodine.
-
Titration: After the 15-minute reaction time, add 50 mL of deionized water to the flask. Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution. Swirl the flask continuously during the titration.
-
Endpoint Determination: Continue the titration until the brown color of the iodine fades to a pale yellow. At this point, add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Final Titration: Continue the titration with the sodium thiosulfate solution, adding it dropwise, until the blue color completely disappears, leaving a colorless solution. This is the endpoint of the titration.
-
Record Volume: Record the volume of the sodium thiosulfate solution used.
-
Blank Determination: Perform a blank titration by following the same procedure but without the this compound sample. This is to account for any oxidizing impurities in the reagents.
Calculation of Active Oxygen Content
The percentage of active oxygen in the sample can be calculated using the following formula:
% Active Oxygen = [((V - Vb) × N × 8) / W] × 100
Where:
-
V = Volume of sodium thiosulfate solution used for the sample titration (mL)
-
Vb = Volume of sodium thiosulfate solution used for the blank titration (mL)
-
N = Normality of the standard sodium thiosulfate solution (eq/L)
-
8 = Gram equivalent weight of active oxygen
-
W = Weight of the this compound sample (mg)
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Active Oxygen Determination.
Signaling Pathway (Reaction Principle)
Caption: Reaction Principle of Iodometric Titration.
References
safe handling and storage procedures for succinic acid peroxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and potential applications of succinic acid peroxide. The information is intended to guide laboratory personnel in minimizing risks and utilizing this compound effectively in a research and development setting.
Chemical and Physical Properties
This compound is a white, odorless, crystalline powder. It is a strong oxidizing agent and is known to be explosive, especially in its dry, pure form.[1] It is moderately soluble in water.[2]
| Property | Value | Reference |
| Synonyms | Disuccinoyl peroxide | [3] |
| CAS Number | 123-23-9 | [3] |
| Molecular Formula | C₈H₁₀O₈ | [3] |
| Molecular Weight | 234.16 g/mol | [4] |
| Melting Point | 125 °C (decomposes) | [3] |
| Flash Point | 183.3 °C | [3] |
| Appearance | Fine white odorless powder | [3] |
Safe Handling and Storage Procedures
This compound is a hazardous chemical that requires strict safety protocols. It is a strong oxidizing agent and poses a fire and explosion risk, particularly when in contact with combustible materials or subjected to heat, shock, or friction.[5][6]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[3]
-
Skin and Body Protection: Fire/flame resistant and impervious clothing. A lab coat should be worn at all times.[3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a self-contained breathing apparatus should be used.[3]
Handling
-
Handle in a well-ventilated place.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools.[3]
-
Prevent fire caused by electrostatic discharge.[3]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]
Storage
-
Store in a cool, well-ventilated, and isolated area.[7]
-
Store away from combustible materials, strong reducing agents, and catalysts such as transition metals (cobalt, iron, manganese, nickel, or vanadium).[2][5] Mixing with these can cause rapid decomposition, heat buildup, and explosion.[2][5]
-
Store separately from other chemicals.[3]
-
Observe the maximum and minimum storage temperatures as indicated on the packaging and Safety Data Sheet (SDS).[8]
| Storage Condition | Recommendation | Citation |
| Temperature | Store in a cool place. Specific temperature limits should be followed as per the supplier's SDS. | [3][8] |
| Light | Protect from sunlight. | [3] |
| Ventilation | Store in a well-ventilated place. | [3] |
| Container | Keep only in original packaging, tightly closed. | [3] |
| Segregation | Store separately from incompatible materials. | [3][8] |
Emergency Procedures
Spills and Leaks
-
Evacuate personnel to a safe area.[3]
-
Eliminate all ignition sources.[5]
-
Keep combustibles away from the spilled material.[5]
-
Do not touch damaged containers or spilled material without appropriate PPE.[5]
-
For small spills, use inert, damp, non-combustible material like vermiculite (B1170534) or sand for cleanup with non-sparking tools.[5] Place the collected material into loosely covered plastic containers for later disposal.[5]
-
Keep the substance wet using a water spray.[5]
Fire
-
For small fires, water spray or fog is preferred. If water is not available, use dry chemical, CO2, or regular foam.[5]
-
For large fires, flood the fire area with water from a distance.[5]
-
Wear a self-contained breathing apparatus for firefighting.[3]
-
Containers may explode when heated.[5]
First Aid
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical help.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Experimental Protocols
Laboratory Synthesis of this compound
This protocol is adapted from a patented method and should be performed with strict adherence to all safety precautions.
Materials:
-
Succinic anhydride (B1165640)
-
30% Hydrogen peroxide (superoxol)
-
Deionized water
-
Ice-water bath
-
Three-necked flask with a mechanical stirrer
-
Vacuum filtration apparatus
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and placed in an ice-water bath, add 280 ml of deionized water cooled to 7-8 °C.
-
Add 388 g of 30% hydrogen peroxide to the flask and begin stirring.
-
Slowly add 200 g of succinic anhydride to the mixture while maintaining high agitation.
-
Control the temperature of the reaction mixture at 10 °C using the ice-water bath.
-
Allow the reaction to proceed for 2 hours.
-
After the reaction is complete, let the mixture stand for 1-5 hours at 0-15 °C to allow for crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the filter cake 2-3 times with cold (0-15 °C) deionized water.
-
Dry the product appropriately (e.g., suction filtration drying).
Application Protocol: Free Radical Polymerization (Representative Method)
This compound, as a diacyl peroxide, can be used as a free-radical initiator for the polymerization of vinyl monomers. This protocol is a general procedure for the suspension polymerization of styrene (B11656), using a diacyl peroxide initiator. Parameters may need to be optimized for this compound.
Materials:
-
Styrene (monomer)
-
This compound (initiator)
-
Polyvinyl alcohol (suspending agent)
-
Deionized water
-
Reaction vessel with a mechanical stirrer and reflux condenser
-
Heating mantle
Procedure:
-
In the reaction vessel, dissolve polyvinyl alcohol in deionized water with stirring and heating to approximately 90 °C to create the aqueous phase.
-
In a separate beaker, dissolve the desired amount of this compound in styrene to prepare the monomer phase. The initiator concentration typically ranges from 0.1 to 1% by weight of the monomer.
-
Allow the aqueous phase to cool to the desired reaction temperature (e.g., 80-90 °C).
-
With vigorous stirring, add the monomer phase to the aqueous phase to form a fine suspension of monomer droplets.
-
Heat the suspension to the reaction temperature to initiate polymerization. The decomposition rate of the peroxide is temperature-dependent.
-
Maintain the reaction for a set period (e.g., 2-4 hours) with continuous stirring.
-
After the polymerization is complete, cool the mixture while stirring.
-
Filter the polymer beads and wash them thoroughly with water and then with a suitable solvent (e.g., methanol) to remove any unreacted monomer and initiator.
-
Dry the polymer beads.
Application Protocol: Evaluation of Disinfectant Efficacy (General Method)
This protocol provides a general method for testing the efficacy of a disinfectant solution, which can be prepared using this compound.
Materials:
-
This compound solution of desired concentration
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile purified water
-
Normal saline
-
Soybean Casein Digest Agar (SCDA)
-
Sterile test tubes, pipettes, and Petri dishes
-
Incubator
Procedure:
-
Preparation of Disinfectant and Control:
-
Prepare the desired concentration of the this compound disinfectant solution.
-
Prepare a set of control tubes with sterile purified water.
-
-
Inoculation:
-
Prepare a suspension of the test microorganism to a known concentration (e.g., 1x10⁵ to 1x10⁶ cfu/ml).
-
Add 0.1 ml of the microbial suspension to both the disinfectant solution tubes and the control tubes.
-
-
Exposure and Neutralization:
-
At specific time intervals (e.g., 5, 10, and 15 minutes), take an aliquot from the disinfectant tube and perform serial dilutions in normal saline. This step is crucial to neutralize the disinfectant's activity.
-
Perform the same serial dilutions for the control tubes at the initial time point.
-
-
Plating and Incubation:
-
Plate 1 ml of each dilution onto SCDA plates.
-
Incubate the plates at 30-35 °C for 5 days.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the concentration of viable microorganisms (cfu/ml) for both the control and the disinfectant-treated samples at each time point.
-
Calculate the percentage reduction in the microbial population for each time point. The acceptance criterion is often a 90% or greater reduction within a specified time.[7]
-
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Experimental workflow for suspension polymerization.
References
- 1. scribd.com [scribd.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. eng.uc.edu [eng.uc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. US20060111529A1 - Dosing of peroxide to a suspension process wherein styrene is polymerized - Google Patents [patents.google.com]
- 7. SOP for Disinfectant Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 8. Disinfectant Efficacy Testing | Basicmedical Key [basicmedicalkey.com]
Application Notes and Protocols: Succinic Acid Peroxide in Specialty Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinic acid peroxide, a diacyl peroxide, serves as a versatile free-radical initiator for the synthesis of a variety of specialty polymers. Its application extends from initiating the polymerization of vinyl monomers to facilitating the grafting of functional groups onto polymer backbones. These resulting polymers are of significant interest in fields ranging from biodegradable plastics to biomedical materials and drug delivery systems. This document provides detailed protocols and application notes for the use of this compound and related peroxide-initiated systems in the synthesis of specialty polymers.
Introduction to this compound as a Polymerization Initiator
This compound is a white, odorless powder that functions as a source of free radicals upon thermal or chemical decomposition.[1] This reactivity makes it a suitable initiator for free-radical polymerization, a process widely used in the synthesis of high molecular weight polymers from vinyl monomers.[2] The general mechanism involves the homolytic cleavage of the oxygen-oxygen bond in the peroxide to generate two succinoyl radicals. These radicals can then initiate polymerization by adding to a monomer molecule, creating a new radical that propagates the polymer chain.
One of the key advantages of using diacyl peroxides like this compound is the ability to control the initiation rate by adjusting the temperature. The rate of decomposition of a peroxide is often characterized by its half-life at a given temperature, which is a critical parameter for designing a polymerization process.[2]
Synthesis of this compound (Peroxysuccinic Acid)
A common method for the preparation of peroxysuccinic acid involves the oxidation of succinic anhydride (B1165640) with hydrogen peroxide.[3]
Experimental Protocol: Synthesis of Peroxysuccinic Acid
Materials:
-
Succinic Anhydride
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Deionized Water (cool, 0-15 °C)
-
Ice Bath
-
Reaction Vessel (beaker or round-bottom flask)
-
Magnetic Stirrer
-
Vacuum Filtration Apparatus (Büchner funnel, filter paper, flask)
-
Drying apparatus (e.g., vacuum oven or desiccator)
Procedure:
-
Reaction Setup: In a reaction vessel cooled in an ice bath to 5-15 °C, combine succinic anhydride and 30% hydrogen peroxide solution. The recommended molar ratio of succinic anhydride to hydrogen peroxide is between 1.5:1 and 2:1.[3]
-
Reaction: Stir the mixture at 5-15 °C. The reaction temperature is crucial for both safety and product purity.[3]
-
Crystallization: Once the reaction is complete, allow the mixture to stand for 1-5 hours at 0-15 °C to facilitate the crystallization of the peroxysuccinic acid.[3]
-
Filtration: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the filter cake 2-3 times with cold deionized water (0-15 °C) to remove unreacted starting materials and impurities.[3]
-
Drying: Dry the purified product. This can be achieved through vacuum drying or by using a desiccator.
Safety Precautions: Pure peroxysuccinic acid can be explosive upon impact or when exposed to light.[3] Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.
Application in Free-Radical Polymerization
This compound can be used as a thermal initiator for the polymerization of various vinyl monomers to produce specialty polymers. The selection of reaction temperature is critical and is typically chosen based on the half-life of the initiator to ensure a controlled polymerization rate.[2]
General Experimental Protocol: Bulk Polymerization of a Vinyl Monomer
Materials:
-
Vinyl Monomer (e.g., methyl methacrylate, acrylic acid, etc.)
-
This compound
-
Reaction Vessel with a reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Charge the reaction vessel with the desired amount of vinyl monomer.
-
Inert Atmosphere: Purge the system with nitrogen for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: Add the this compound to the monomer. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: Heat the reaction mixture to a temperature where the initiator has a suitable decomposition rate (e.g., a 1-hour half-life temperature). Stir the mixture throughout the reaction.
-
Termination: The polymerization will proceed until the monomer is consumed or the reaction is quenched.
-
Purification: Dissolve the resulting polymer in a suitable solvent and precipitate it in a non-solvent to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven.
Data Presentation: Polymerization Conditions
| Parameter | Range/Value | Effect on Polymer Properties |
| Initiator Concentration | 0.1 - 2.0 wt% | Higher concentration generally leads to lower molecular weight. |
| Temperature | Dependent on initiator half-life | Affects the rate of polymerization and initiator efficiency. |
| Monomer | Various vinyl monomers | Determines the primary properties of the final polymer. |
| Solvent | Optional (for solution polymerization) | Can affect reaction kinetics and aid in heat dissipation. |
Application in Grafting Reactions
Peroxide-initiated grafting is a common technique to modify the properties of existing polymers. For instance, grafting maleic anhydride onto a polymer backbone like poly(butylene succinate) (PBS) can enhance its compatibility with fillers or other polymers.[4][5] While the examples found use other peroxides, the principle remains the same for this compound.
Experimental Protocol: Melt Grafting of Maleic Anhydride onto Poly(butylene succinate) (PBS)
This protocol is adapted from a procedure using dicumyl peroxide and can be modified for this compound.[5]
Materials:
-
Poly(butylene succinate) (PBS) pellets
-
Maleic Anhydride (MAH)
-
This compound
-
Internal mini-mixer or extruder
Procedure:
-
Premixing: Physically premix the PBS pellets with maleic anhydride and this compound powders. A typical ratio is 10 parts per hundred resin (phr) of MAH and 1 phr of peroxide relative to PBS.[5]
-
Melt Mixing: Feed the mixture into an internal mini-mixer or extruder.
-
Grafting Reaction: Process the mixture at a temperature suitable for both the melting of PBS and the decomposition of the this compound (e.g., 135 °C, though this would need to be optimized for this compound).[5]
-
Purification: The resulting grafted polymer (PBS-g-MAH) can be purified by dissolving it in a suitable solvent and precipitating it to remove unreacted maleic anhydride.
Visualizations
Diagram 1: Synthesis of Peroxysuccinic Acid
Caption: Workflow for the synthesis of peroxysuccinic acid.
Diagram 2: General Mechanism of Free-Radical Polymerization
References
- 1. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pergan.com [pergan.com]
- 3. CN102093276A - Preparation method peroxided succinic acid - Google Patents [patents.google.com]
- 4. Peroxide-Induced Synthesis of Maleic Anhydride-Grafted Poly(butylene succinate) and Its Compatibilizing Effect on Poly(butylene succinate)/Pistachio Shell Flour Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxide-Induced Synthesis of Maleic Anhydride-Grafted Poly(butylene succinate) and Its Compatibilizing Effect on Poly(butylene succinate)/Pistachio Shell Flour Composites | MDPI [mdpi.com]
Application Notes and Protocols for Monitoring Succinic Acid Peroxide Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid peroxide (also known as succinyl peroxide) is a strong oxidizing agent used as a polymerization catalyst.[1] Like many organic peroxides, it can be unstable and prone to decomposition, which can be accelerated by heat, shock, friction, or contamination with catalysts like transition metals (e.g., cobalt, iron, manganese).[1][2] This decomposition can be rapid and potentially explosive, posing significant safety risks.[2] Therefore, accurate and reliable analytical techniques for monitoring its decomposition are crucial for ensuring safety, controlling reaction kinetics, and determining the stability of formulations containing this compound.
These application notes provide detailed protocols for key analytical techniques used to monitor the decomposition of this compound, primarily focusing on the quantification of the remaining peroxide and the formation of its main decomposition product, succinic acid.
Decomposition Pathway
The primary decomposition of this compound involves the cleavage of the peroxide bond (-O-O-). This process can be initiated by heat, light, or chemical catalysts. The resulting products are typically succinic acid and oxygen, though other radical-mediated side products may also form depending on the conditions. Understanding this pathway is essential for selecting appropriate analytical methods.
Caption: General decomposition pathway of this compound.
Analytical Techniques and Protocols
Several analytical techniques can be employed to monitor the decomposition of this compound. The choice of method depends on the specific requirements of the analysis, such as the need to quantify the parent compound, its degradation products, or the overall peroxide content.
Iodometric Titration for Active Oxygen Content
Iodometric titration is a classic and reliable method for determining the concentration of peroxides. The peroxide reacts with an excess of iodide in an acidic solution to liberate iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) solution.[3][4] This method measures the total peroxide content, or "active oxygen."
Materials:
-
Sample containing this compound
-
Chloroform (B151607) or a mixture of glacial acetic acid and chloroform (3:2 v/v)[4][5]
-
Saturated potassium iodide (KI) solution (freshly prepared)[3]
-
Deionized water
-
Standardized 0.1 M or 0.01 M sodium thiosulfate (Na₂S₂O₃) solution[3]
-
Starch indicator solution (1%)[3]
-
250 mL Erlenmeyer flask with a glass stopper
-
Burette
-
Pipettes and graduated cylinders
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5-1.0 g of the sample into a 250 mL Erlenmeyer flask.[6]
-
Dissolution: Add 30-50 mL of the solvent (e.g., chloroform or acetic acid/chloroform mixture) to dissolve the sample.[3][6]
-
Reaction with KI: Add 1 mL of freshly prepared saturated potassium iodide solution to the flask.[3] Stopper the flask, shake vigorously, and allow the reaction to proceed for exactly 60 seconds in the dark.[3] The solution will turn yellow/brown due to the liberation of iodine.
-
Quenching: Add 100 mL of deionized water to the flask and mix.[3]
-
Titration: Immediately begin titrating the liberated iodine with the standardized sodium thiosulfate solution until the yellow iodine color almost disappears.[4]
-
Endpoint Determination: Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise with vigorous swirling until the blue color completely disappears. This is the endpoint.[4]
-
Blank Determination: Perform a blank titration using the same procedure but without the sample. The volume of titrant for the blank should be minimal.[3]
-
Calculation: Calculate the peroxide value (PV) in milliequivalents of active oxygen per kilogram of sample using the following formula:
-
PV (meq/kg) = [(V - V₀) * M * 1000] / W
-
Where:
-
V = volume of Na₂S₂O₃ solution used for the sample (mL)
-
V₀ = volume of Na₂S₂O₃ solution used for the blank (mL)
-
M = Molarity of the Na₂S₂O₃ solution (mol/L)
-
W = Weight of the sample (g)
-
-
Caption: Workflow for iodometric titration of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying both the parent this compound and its primary decomposition product, succinic acid. A reversed-phase method is typically suitable for this purpose.
This protocol is a general starting point for the analysis of succinic acid and can be adapted for the simultaneous analysis of this compound.
Instrumentation:
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]
-
Data acquisition and processing software
Reagents:
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄) or Formic acid
-
Succinic acid reference standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for succinic acid is an isocratic mixture of an acidic aqueous solution and an organic solvent. For example, 5 mM H₃PO₄ adjusted to pH 2.1 or a mixture of 0.1% phosphoric acid in water and methanol (e.g., 90:10 v/v).[7] The mobile phase should be filtered and degassed before use.
-
Standard Preparation: Prepare a stock solution of succinic acid reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. The sample may need to be diluted to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards followed by the samples.
-
Quantification: Create a calibration curve by plotting the peak area of the succinic acid standard against its concentration. Determine the concentration of succinic acid in the samples by interpolating their peak areas from the calibration curve. The concentration of this compound can be monitored by the disappearance of its peak over time, although a reference standard for the peroxide itself would be needed for direct quantification.
Caption: General workflow for HPLC analysis of decomposition products.
Data Presentation
Table 1: Comparison of HPLC Methods for Succinic Acid Quantification
This table summarizes the performance of various published HPLC methods for succinic acid, which can serve as a reference for method development and validation.[7]
| Method | Column | Mobile Phase | Detection | Linearity (R²) | LOD (g/L) | LOQ (g/L) | Recovery (%) | Reference |
| Method 1: Reversed-Phase | LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) | 5 mM H₃PO₄ (pH 2.1) | UV at 210 nm | 0.9988 | 0.0123 | 0.0406 | 98.3 - 103 | [7] |
| Method 2: Reversed-Phase | C18 (4.6 x 250 mm, 5 µm) | Methanol: 0.1% Phosphoric Acid (10:90 v/v) | UV at 254 nm | > 0.99 | Not Reported | Not Reported | 54.72 - 99.70 | [7] |
| Method 3: Mixed-Mode | SHARC 1 (150 x 4.6 mm, 5 µm) | 100% Acetonitrile | UV at 210 nm | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
Table 2: Example Data Log for a Decomposition Study
This table provides a template for recording data from a time-course decomposition study of this compound at a given temperature.
| Time Point (hours) | Peroxide Value (meq/kg) by Titration | Succinic Acid Conc. (µg/mL) by HPLC | This compound Peak Area (HPLC) | % Decomposition |
| 0 | 850.5 | < LOQ | 1,540,200 | 0% |
| 4 | 720.1 | 55.2 | 1,305,150 | 15.3% |
| 8 | 595.3 | 110.8 | 1,080,500 | 29.8% |
| 12 | 430.2 | 185.6 | 780,300 | 49.3% |
| 24 | 215.8 | 275.1 | 395,600 | 74.3% |
% Decomposition can be calculated based on the decrease in peroxide value or the decrease in the this compound HPLC peak area relative to time zero.
Safety Precautions
-
This compound is a strong oxidizing agent and may be explosive under certain conditions.[2]
-
Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid heat, shock, friction, and contact with combustible materials or metal catalysts.[1][2]
-
Conduct all experiments in a well-ventilated fume hood.
-
Dispose of waste according to institutional safety guidelines for reactive and hazardous materials.
References
- 1. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 4. scribd.com [scribd.com]
- 5. pages.hannainst.com [pages.hannainst.com]
- 6. CN102093276A - Preparation method peroxided succinic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Succinic Acid Peroxide in the Production of Acrylates and Methacrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid peroxide is an organic peroxide that can be utilized as a free-radical initiator for the polymerization of vinyl monomers, such as acrylates and methacrylates. Organic peroxides, through the homolytic cleavage of the oxygen-oxygen bond upon thermal or chemical activation, generate free radicals that initiate the polymerization chain reaction.[1] This document provides detailed application notes and generalized protocols for the use of this compound in the synthesis of polyacrylates and polymethacrylates. The protocols and data presented herein are based on established principles of free-radical polymerization and may require optimization for specific applications.
Mechanism of Initiation
The initiation of acrylate (B77674) and methacrylate (B99206) polymerization by this compound proceeds via a classic free-radical mechanism. The process is initiated by the thermal decomposition of the peroxide, which leads to the formation of highly reactive succinoyl radicals. These radicals then react with a monomer unit, transferring the radical and initiating the polymer chain growth.
References
Formulating Succinic Acid Peroxide Solutions for Resin Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinic acid peroxide, also known as di-succinoyl peroxide, is an organic peroxide that serves as a potent free-radical initiator for the polymerization of thermosetting resins, such as unsaturated polyesters and vinyl esters.[1][2] As a solid, crystalline powder, its formulation into stable and effective curing solutions is critical for achieving desired material properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound, its formulation into resin curing systems, and the subsequent evaluation of its catalytic performance.
Organic peroxides initiate polymerization by thermally or chemically decomposing into highly reactive free radicals.[3] These radicals attack the unsaturated bonds within the resin and monomer (e.g., styrene), propagating a cross-linking reaction that transforms the liquid resin into a solid, durable thermoset material.[4] this compound offers a potentially bio-based initiator option, aligning with sustainability goals in polymer science.[2]
Application Note 1: Synthesis and Quality Control of this compound
A reliable synthesis protocol is the foundation for reproducible catalysis results. The following protocol is adapted from established methods for preparing peroxysuccinic acid from succinic anhydride (B1165640) and hydrogen peroxide.[5]
Experimental Protocol 1: Synthesis of this compound
-
Reaction Setup : In a jacketed glass reactor cooled to 5-10°C, add succinic anhydride.
-
Reagent Addition : While stirring, slowly add a 30% aqueous solution of hydrogen peroxide. Maintain the temperature between 5-15°C throughout the addition. The molar ratio of succinic anhydride to hydrogen peroxide should be maintained between 1.5:1 and 2:1.[5]
-
Reaction : Continue stirring at 5-15°C for the prescribed reaction time. The reaction is exothermic and requires careful temperature control.
-
Crystallization : After the reaction is complete, cool the mixture to 0-15°C and allow it to stand for 1-5 hours to facilitate the crystallization of the this compound product.[5]
-
Isolation : Collect the white crystalline solid via vacuum filtration.
-
Washing : Wash the filter cake 2-3 times with chilled water (0-15°C) to remove unreacted starting materials and impurities.
-
Drying : Dry the final product under vacuum to yield pure this compound.
Table 1: Synthesis Parameters for this compound
| Parameter | Value | Reference |
| Reactants | Succinic Anhydride, Hydrogen Peroxide | [5] |
| H₂O₂ Concentration | 30% (aq) | [5] |
| Molar Ratio (Anhydride:H₂O₂) | 1.5:1 to 2:1 | [5] |
| Reaction Temperature | 5 – 15 °C | [5] |
| Crystallization Temperature | 0 – 15 °C | [5] |
| Crystallization Time | 1 – 5 hours | [5] |
Experimental Protocol 2: Determination of Active Oxygen Content (Iodometric Titration)
This quality control step is crucial to determine the purity and reactivity of the synthesized peroxide.[5]
-
Sample Preparation : Accurately weigh 0.5-1.0 g of the synthesized this compound and dissolve it in 25-30 mL of chloroform (B151607) in a 250 mL Erlenmeyer flask. Cool the solution to 0°C.
-
Reagent Addition : To the cooled solution, add 20 mL of chilled water, 5 mL of 10% sulfuric acid, and 4-5 g of potassium iodide. Stopper the flask and shake vigorously to mix. The solution will turn yellow/brown as iodine is liberated.
-
Titration : Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate (B1220275) solution until the solution becomes a pale yellow.
-
Endpoint Determination : Add 1-2 mL of a starch indicator solution; the solution will turn dark blue. Continue the titration dropwise until the blue color disappears, signifying the endpoint.
-
Calculation : The active oxygen content is calculated using the volume and concentration of the sodium thiosulfate titrant.
Application Note 2: Formulation of Resin Curing Solutions
This compound, being a solid, must be properly dispersed or dissolved to ensure a uniform cure. Formulations are typically defined in parts per hundred of resin (phr).
General Formulation Principles
-
Concentration : The optimal concentration of peroxide initiator typically ranges from 0.5 to 2.0 phr.[4] Lower concentrations may lead to slow or incomplete curing, while excessively high concentrations are not cost-effective and can be detrimental to the final properties.
-
Dispersion : For solid peroxides like benzoyl peroxide (a common analogue), the initiator is often supplied as a paste or granular formulation to improve dispersion and safety.[2][6] A similar approach can be taken with this compound. Alternatively, it can be dissolved in the liquid monomer (e.g., styrene) before being mixed with the base resin.
-
Accelerators : For room temperature curing ("cold curing"), an accelerator is required.[7] Common accelerators for peroxide-based systems include cobalt salts (e.g., cobalt octoate) and tertiary amines (e.g., N,N-dimethylaniline).[4][7] Crucially, direct mixing of peroxides with metal salt accelerators can lead to explosive decomposition and must be avoided. [8][9] The accelerator is always mixed into the resin first, before the peroxide is added.
Table 2: Example Formulation for a General-Purpose Unsaturated Polyester (B1180765) Resin (UPR)
| Component | Role | Typical Concentration (phr) |
| Unsaturated Polyester Resin | Polymer Backbone | 100 |
| Styrene | Reactive Diluent / Monomer | 30 - 50 |
| This compound | Initiator / Curing Agent | 1.0 - 2.0 |
| Cobalt Octoate (1% in Styrene) | Accelerator (for cold cure) | 0.1 - 0.3 |
Application Note 3: Protocols for Evaluating Curing Performance
Evaluating the curing behavior of a new formulation is essential to determine its processing characteristics and final properties. Differential Scanning Calorimetry (DSC) and rheometry are powerful techniques for this purpose.
Experimental Protocol 3: Curing Kinetics Analysis by DSC
DSC measures the heat flow associated with the curing reaction, providing key kinetic parameters.[10][11][12]
-
Sample Preparation : Prepare a small sample (5-10 mg) of the fully formulated resin (resin, monomer, accelerator, and initiator).[13][14]
-
Isothermal Analysis :
-
Place the sample in a DSC pan and rapidly heat to a predetermined isothermal cure temperature (e.g., 150°C).[10][15]
-
Hold at this temperature and record the exothermic heat flow as a function of time until the reaction is complete (heat flow returns to baseline).
-
The integral of the exothermic peak provides the heat of reaction at that temperature. The time to the peak of the exotherm is an indicator of the cure speed.
-
-
Dynamic (Non-isothermal) Analysis :
-
Heat the sample at a constant rate (e.g., 5, 10, 20 K/min) through the curing temperature range.[16]
-
This provides data on the onset temperature of curing, the peak exotherm temperature, and the total heat of reaction (ΔH_total).
-
Using multiple heating rates allows for the calculation of activation energy (Ea) using methods like the Kissinger analysis.[11]
-
Experimental Protocol 4: Gel Time and Cure Profile by Rheometry
Rheometry measures the change in the viscoelastic properties of the resin as it cures, providing practical information about its workability and cure time.[17][18][19]
-
Sample Loading : Load the formulated liquid resin onto the plate of a rheometer equipped with a parallel plate or cone-plate geometry.
-
Test Conditions : Set the instrument to the desired isothermal cure temperature.
-
Measurement : Begin an oscillatory time sweep measurement at a constant frequency and strain. Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
Data Interpretation :
-
Gel Point : The gel time is often identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').[18] This marks the transition from a liquid to a gel-like solid.
-
Cure Time : The time it takes for the storage modulus (G') to plateau indicates the achievement of a full cure under those conditions.
-
Table 3: Key Parameters from Curing Evaluation Experiments
| Parameter | Method | Description |
| Total Heat of Reaction (ΔH) | DSC | Total energy released during curing; indicates the extent of reaction. |
| Peak Exotherm Temperature | DSC | Temperature at which the curing reaction rate is maximal. |
| Activation Energy (Ea) | DSC | The minimum energy required to initiate the curing reaction. |
| Gel Time (t_gel) | Rheometry | The time to the G'/G'' crossover; indicates the working life of the resin.[18] |
| Cure Time | Rheometry | The time required for the storage modulus to reach a plateau. |
Visualization of Workflows
Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
General Resin Formulation Logic
Caption: Logical workflow for preparing a resin formulation for cold curing.
Experimental Evaluation of Curing Performance
Caption: Workflow for the experimental evaluation of resin curing performance.
Safety Precautions
This compound is a strong oxidizing agent and requires strict safety protocols.[8][9]
-
Handling : Always handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid the formation of dust. Use non-sparking tools.[20]
-
Storage : Store in a cool, dry place away from heat, sparks, open flames, and other ignition sources. Keep it in its original, properly sealed container.[20] Store away from combustible materials and incompatible substances.
-
Hazards : Heating may cause a fire or explosion.[1][20] It can cause severe skin burns and eye damage.[1][20]
-
Incompatibilities : Avoid contact with strong reducing agents, combustible materials, and transition metal salts (e.g., cobalt, iron, manganese), which can act as catalysts causing rapid and potentially explosive decomposition.[8][9]
-
Spills : In case of a spill, do not use combustible materials like paper towels for cleanup. Use inert, damp, non-combustible absorbent material and place it in a loosely covered container for disposal.[1]
References
- 1. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pergan.com [pergan.com]
- 4. Study on the curing mechanism of unsaturated polyester resin UPR - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 5. CN102093276A - Preparation method peroxided succinic acid - Google Patents [patents.google.com]
- 6. Bpo Curing Agent Dibenzoyl Peroxide Initiator Resin CAS 94-36-0 White Granule - Bpo, Initiator | Made-in-China.com [m.made-in-china.com]
- 7. pergan.com [pergan.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. imapsjmep.org [imapsjmep.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
- 14. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. kinetics.netzsch.com [kinetics.netzsch.com]
- 17. Several methods for determination of gel time of epoxy resin matrix [en1.nbchao.com]
- 18. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 20. chemicalbook.com [chemicalbook.com]
antimicrobial and antiseptic applications of peroxydisuccinic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antiseptic properties of peroxydisuccinic acid (PDSA), a promising biocide. This document includes a summary of its antimicrobial activity, detailed experimental protocols for its evaluation, and diagrams illustrating its mechanism of action and relevant experimental workflows.
Introduction
Peroxydisuccinic acid (PDSA) is a peroxy acid that demonstrates notable antimicrobial properties. Like other peroxy compounds, its mode of action is attributed to the generation of reactive oxygen species (ROS), which are highly effective against a broad spectrum of microorganisms. ROS can induce oxidative damage to critical cellular components, including lipids, proteins, and nucleic acids, leading to microbial death. The combination of PDSA with hydrogen peroxide has been shown to produce a synergistic antimicrobial effect, suggesting its potential for the development of highly efficient disinfectants.
Antimicrobial Spectrum and Efficacy
A comparative study has demonstrated the antimicrobial activity of peroxydisuccinic acid against a range of Gram-positive and Gram-negative bacteria, as well as yeast. While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for PDSA are not extensively documented in publicly available literature, its efficacy, particularly in combination with hydrogen peroxide, has been established. The mixture has been shown to effectively reduce viable cell counts of spore-forming bacteria and organisms that are relatively resistant to hydrogen peroxide alone.
Table 1: Summary of Antimicrobial Activity of Peroxydisuccinic Acid
| Test Microorganism | Gram Stain/Type | Observed Antimicrobial Effect of PDSA | Synergistic Effect with H₂O₂ |
| Staphylococcus aureus | Gram-positive | Effective | Significantly Enhanced |
| Escherichia coli | Gram-negative | Effective | Significantly Enhanced |
| Pseudomonas aeruginosa | Gram-negative | Effective | Significantly Enhanced |
| Bacillus cereus (spores) | Gram-positive | Effective | Significantly Enhanced |
| Bacillus subtilis | Gram-positive | Effective | Not specified |
| Proteus vulgaris | Gram-negative | Effective | Not specified |
| Candida albicans | Yeast | Effective | Significantly Enhanced |
Data synthesized from a comparative study on the antibacterial activity of peroxydisuccinic acid.[1]
Postulated Mechanism of Action
The primary antimicrobial mechanism of peroxydisuccinic acid is believed to be mediated by the production of reactive oxygen species (ROS). This process involves the disruption of cellular homeostasis through oxidative stress, leading to the damage of essential biomolecules and ultimately, cell death.
Caption: Postulated mechanism of antimicrobial action for Peroxydisuccinic Acid (PDSA).
Experimental Protocols
The following are detailed protocols for the evaluation of the antimicrobial properties of peroxydisuccinic acid.
Protocol 1: Agar Well Diffusion Assay for Antimicrobial Screening
This method is used to qualitatively assess the antimicrobial activity of a substance.
Materials:
-
Peroxydisuccinic acid (PDSA) solution of known concentration
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Cultures of test microorganisms (e.g., S. aureus, E. coli) standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette and sterile tips
-
Positive control (e.g., a known antibiotic or disinfectant)
-
Negative control (e.g., sterile distilled water or the solvent used for PDSA)
-
Incubator
Procedure:
-
Prepare MHA plates and allow them to solidify and dry.
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized microbial suspension to create a lawn.
-
Allow the inoculum to dry for 5-10 minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully pipette a specific volume (e.g., 50-100 µL) of the PDSA solution into a designated well.
-
Pipette the same volume of the positive and negative controls into separate wells on the same plate.
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the substances into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Premature Succinic Acid Peroxide Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the premature decomposition of succinic acid peroxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to ensure the stability and safe handling of this compound in your experiments.
Troubleshooting Guide: Unexpected Decomposition of this compound
This guide addresses common issues that may lead to the premature decomposition of this compound.
| Observation | Potential Cause | Recommended Action |
| Visible clumping or crystal formation in the solid peroxide. | Exposure to moisture, leading to hydrolysis and instability. | Do not use the product. Handle with extreme caution and dispose of it according to your institution's hazardous waste protocols. |
| Gas evolution (bubbling) from a solution containing this compound. | Active decomposition is occurring. This could be due to elevated temperature, contamination, or incompatibility with the solvent. | Immediately cool the solution in an ice bath. Ensure adequate ventilation to prevent pressure buildup. If the reaction is vigorous, evacuate the area and contact your institution's safety officer. |
| Discoloration (e.g., yellowing) of the solid or solution. | Contamination or degradation of the peroxide. | Do not use. The discoloration may indicate the presence of impurities that can catalyze decomposition. Dispose of the material safely. |
| Inconsistent or lower-than-expected assay results. | Gradual decomposition during storage or handling. | Review storage conditions (temperature, light exposure). Verify the age of the stock material. Perform a fresh assay of the starting material before use. |
| Unexpectedly rapid reaction or exotherm in a process using this compound. | Catalytic decomposition due to contamination of reactants, solvents, or glassware with incompatible materials (e.g., metal ions). | Immediately stop the reaction and cool it down. Review the entire experimental setup for potential sources of contamination. Clean all glassware thoroughly. Use high-purity reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to decompose prematurely?
A1: this compound is sensitive to several factors that can trigger its decomposition. These include:
-
Heat: Elevated temperatures significantly accelerate the rate of decomposition.[1][2] this compound has a decomposition temperature of 125°C, but decomposition can occur at lower temperatures, especially with prolonged exposure.[3][4][5]
-
Light: Exposure to light can initiate and accelerate the decomposition process.[6]
-
Contamination: Contamination with incompatible materials is a major cause of premature decomposition.[7][8] Transition metal ions such as iron, copper, cobalt, manganese, and nickel are potent catalysts for peroxide decomposition.[8][9] Contact with dust, rust, and other organic materials can also initiate a dangerous reaction.[1]
-
Mechanical Shock and Friction: While less common for this specific peroxide, organic peroxides as a class can be sensitive to shock and friction, which can provide the energy to initiate decomposition.[2][8]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[6][10] The storage temperature should be kept consistent and well below its self-accelerating decomposition temperature (SADT). For many organic peroxides, a recommended storage temperature is below 30°C (86°F) to maintain product quality.[10] Always store it in its original, tightly sealed container to prevent contamination and exposure to moisture.[10][11] It should be stored separately from combustible and incompatible materials.[6]
Q3: Can I use a metal spatula to handle solid this compound?
A3: It is strongly advised to avoid using metal spatulas or any metal equipment that could introduce catalytic metal ions.[12] Use tools made of non-metallic, non-reactive materials such as ceramic, Teflon, or plastic to handle this compound.[12]
Q4: What are the signs of this compound decomposition?
A4: Signs of decomposition include the presence of crystals or clumps in the solid, gas evolution from solutions, discoloration, and unexpected temperature increases.[1] If you observe any of these signs, do not use the material and follow appropriate safety protocols for disposal.
Q5: Are there any chemical inhibitors that can be used to prevent the premature decomposition of this compound?
A5: Yes, certain compounds can be added as stabilizers to inhibit the catalytic decomposition of peroxides. For this compound, inhibitors such as acetanilide (B955) or sodium stannate are sometimes used to counteract the catalytic effect of trace metal impurities.[9]
Quantitative Data on this compound Stability
The stability of this compound is influenced by various factors. The following tables summarize key quantitative data related to its stability.
Table 1: Thermal Stability of this compound
| Parameter | Value | Reference |
| Decomposition Temperature | 125 °C | [3][5] |
| Recommended Max Storage Temp. | < 30 °C | [10] |
| Self-Accelerating Decomposition Temperature (SADT) | Product-specific; always consult the manufacturer's safety data sheet. |
Table 2: Incompatible Materials and their Effects
| Material Class | Examples | Effect on this compound |
| Transition Metals | Iron (Fe), Copper (Cu), Cobalt (Co), Manganese (Mn), Nickel (Ni) | Catalyze rapid and potentially explosive decomposition.[8][9] |
| Strong Acids | Concentrated Sulfuric Acid, Nitric Acid | Can initiate violent decomposition. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can promote decomposition. |
| Reducing Agents | Sulfides, Nitrides, Hydrides | Can react explosively.[8] |
| Combustible Materials | Wood, Paper, Organic Solvents | Fire risk upon contact.[3] |
Experimental Protocols
Protocol 1: Iodometric Titration for the Assay of this compound
This protocol provides a method to determine the concentration of this compound in a sample.
Materials:
-
This compound sample
-
Chloroform
-
Glacial acetic acid
-
Potassium iodide (KI), solid or 10% solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Burette
-
Pipettes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.1-0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 20-30 mL of chloroform.
-
Add 30 mL of glacial acetic acid to the flask.
-
Carefully add 2 g of solid potassium iodide or 20 mL of a freshly prepared 10% potassium iodide solution to the flask.
-
Swirl the flask and allow it to stand in the dark for 15 minutes for the reaction to complete. The solution will turn a dark yellow-brown due to the liberation of iodine.
-
Add 50 mL of deionized water to the flask.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
Calculation: The percentage of this compound can be calculated using the following formula:
% this compound = (V × M × E) / (W × 10)
Where:
-
V = Volume of sodium thiosulfate solution used (mL)
-
M = Molarity of the sodium thiosulfate solution (mol/L)
-
E = Equivalent weight of this compound (117.08 g/eq)
-
W = Weight of the sample (g)
Protocol 2: Qualitative Test for the Presence of Peroxides
This is a rapid test to detect the presence of peroxides before using a material.
Materials:
-
Sample to be tested (1-3 mL)
-
Glacial acetic acid
-
Potassium iodide (KI), solid or 10% solution
-
Test tube
Procedure:
-
In a fume hood, add 1-3 mL of the sample to a clean test tube.[1]
-
Add an equal volume of glacial acetic acid.[1]
-
Add a few crystals of solid KI or 0.5 mL of a freshly prepared 10% KI solution.[1]
-
Shake the test tube and observe any color change.[1]
Interpretation:
-
No color change (remains colorless): Peroxides are not present in significant amounts.[1]
-
Yellow to brown color: Peroxides are present. The intensity of the color is proportional to the concentration of peroxides.
Visualizations
Decomposition Pathway of this compound
Caption: Decomposition pathway of this compound.
Troubleshooting Workflow for Premature Decomposition
Caption: Troubleshooting workflow for premature decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. echemi.com [echemi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. parchem.com [parchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 12. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
Technical Support Center: Managing Exothermic Reactions with Succinic Acid Peroxide Initiators
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with succinic acid peroxide initiators. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure safe and effective management of potentially exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound (also known as disuccinoyl peroxide) is a fine, white, odorless powder primarily used as a polymerization catalyst or initiator for free-radical polymerization.[1][2][3] It is a strong oxidizing agent belonging to the organic peroxide class.[2][4]
Q2: What are the main hazards associated with this compound? A2: this compound is a highly hazardous substance with several key risks:
-
Explosion Hazard: It may explode due to heat, shock, friction, or contamination.[4][5] The commercial 95% dry material is rated as highly hazardous.[2]
-
Thermal Sensitivity: It is sensitive to heat and can undergo self-accelerating decomposition, which can lead to a thermal runaway.[4][6]
-
Strong Oxidizer: As a strong oxidizing agent, it can cause combustible materials (like wood, paper, or oil) to ignite.[4][5]
-
Reactivity: It can react explosively with reducing agents such as sulfides, nitrides, and hydrides.[4][5] Contamination with catalysts like transition metals (iron, cobalt, manganese) can cause rapid decomposition.[1][4]
Q3: What are the recommended storage conditions for this compound? A3: this compound should be stored in a cool, dry, well-ventilated, and isolated area away from heat, sparks, open flames, and direct sunlight.[2][7][8] It must be kept away from combustible materials, strong acids, bases, heavy metal salts, and other reducing substances.[7] Always store it in its original, tightly closed container, which should be clearly labeled.[2][7] Some formulations may require temperature-controlled storage at temperatures not exceeding <-10 °C (14 °F).[7]
Q4: What materials are incompatible with this compound? A4: this compound is incompatible with a wide range of materials, including:
-
Combustible materials (wood, paper, oil)[4]
-
Strongly reduced materials (sulfides, nitrides, hydrides)[4]
-
Strong acids and bases[7]
-
Heavy metal salts (cobalt, iron, manganese, nickel, vanadium)[1][4][5]
-
Other reducing substances[7]
Troubleshooting Guide
Q1: The temperature of my reaction is rising unexpectedly and rapidly. What should I do? A1: An unexpected and rapid temperature increase is a sign of a potential thermal runaway, a highly dangerous situation where the reaction rate increases uncontrollably. You must act immediately:
-
Stop all heating: Immediately turn off and remove all external heating sources.
-
Maximize cooling: If the reactor is equipped with a cooling system (e.g., an ice bath or cooling jacket), ensure it is operating at maximum capacity.[9]
-
Do NOT seal the vessel: Ensure the reaction vessel is not sealed to avoid a catastrophic pressure buildup and potential explosion.[7][10]
-
Prepare for emergency response: If the temperature continues to rise uncontrollably, evacuate all personnel from the immediate area and alert your institution's safety officer or emergency response team. Do not attempt to manage a runaway reaction alone.
Q2: My reaction is proceeding very slowly or not at all. What could be the cause? A2: Several factors could lead to a slow or stalled reaction:
-
Low Temperature: The decomposition of the peroxide initiator is temperature-dependent. If the reaction temperature is too low, the rate of radical formation will be insufficient to initiate polymerization effectively.[3] Consider a modest, controlled increase in temperature, but do not exceed the recommended temperature range for the specific peroxide.
-
Initiator Concentration: The concentration of the initiator may be too low. Review your calculations and ensure the correct amount was added.
-
Presence of Inhibitors: The monomer or solvent may contain inhibitors added for stabilization during storage. These inhibitors must be removed (e.g., by passing the monomer through an inhibitor-removal column) before use.
-
Impure Reagents: Impurities in the monomer or solvent can interfere with the polymerization process. Ensure high-purity reagents are used.
Q3: I've observed discoloration or the formation of solid precipitates in my this compound container. Is it still safe to use? A3: No. Discoloration, crystal formation, or the presence of an oily viscous layer are visual indicators of peroxide degradation and concentration.[11] This material is extremely dangerous and should not be handled. Do not attempt to open the container. Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[11]
Q4: How do I handle a spill of this compound? A4: For a small spill of solid this compound:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, approach the spill.[2][5]
-
Do NOT use combustible materials like paper towels for cleanup.
-
Pick up the spilled material with inert, damp, non-combustible material like vermiculite (B1170534) or sand using non-sparking tools.[1][2][5]
-
Place the mixture into a loosely covered plastic container for disposal. Do not seal the container tightly.[1][4]
-
For large spills, evacuate the area and follow your institution's emergency procedures.[1][4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₀O₈ | [5] |
| Molecular Weight | 234.16 g/mol | [5] |
| Appearance | Fine white odorless powder | [1][2] |
| Melting Point | 125 °C (with decomposition) | [1][2][5] |
| Solubility | Moderately soluble in water. | [4][5] |
| Flash Point | 183.3 °C | [2][5] |
| UN Number | 3102 or 3116 | [2][5][7] |
| Hazard Class | 5.2 (Organic Peroxide) | [4][5] |
Table 2: Safety and Storage Parameters
| Parameter | Recommendation | Source |
| Recommended Storage | Cool, dry, well-ventilated, isolated area. | [2] |
| Temperature-Controlled Storage | Some formulations require < -10 °C (< 14 °F). | [7] |
| Self-Accelerating Decomposition Temp. (SADT) | This value is specific to the formulation and packaging and is used to determine control and emergency temperatures. | [12] |
| Control Temperature (Tc) | The maximum temperature at which the peroxide can be safely stored. Exceeding this requires action. | [10][12] |
| Emergency Temperature (Te) | The temperature at which emergency procedures must be implemented. | [10][12] |
Experimental Protocols
Protocol 1: General Procedure for Radical Polymerization
This protocol provides a general outline. Warning: All reactions involving organic peroxides must be conducted behind a blast shield in a well-ventilated fume hood.
Materials and Equipment:
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Magnetic stirrer and stir bar or overhead stirrer
-
Condenser
-
Thermometer or thermocouple
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Heating mantle with temperature controller
-
Cooling bath (e.g., ice-water)
-
Monomer (inhibitor removed)
-
Solvent (if applicable)
-
This compound initiator
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood behind a blast shield. Ensure the system is equipped for both heating and rapid cooling.
-
Inert Atmosphere: Charge the reaction vessel with the monomer and solvent (if used). Purge the system with an inert gas for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Temperature Control: Bring the reaction mixture to the desired initial temperature. The synthesis of this compound itself is an exothermic reaction conducted at low temperatures (5-15 °C), highlighting its thermal sensitivity.[13] Polymerization should be initiated at a carefully controlled temperature.
-
Initiator Addition: Dissolve the required amount of this compound in a small amount of monomer or solvent. Add the initiator solution to the reaction mixture slowly and in a controlled manner (e.g., dropwise via an addition funnel). Never add the initiator all at once.
-
Reaction Monitoring: Continuously monitor the internal reaction temperature. The polymerization is exothermic, and a controlled temperature rise is expected. An uncontrolled, rapid rise indicates a potential runaway.[14]
-
Reaction Quenching: Once the desired conversion is reached, cool the reaction mixture promptly in an ice bath. Introduce a radical scavenger (e.g., hydroquinone) if necessary to stop the polymerization.
-
Work-up: Precipitate the polymer by pouring the reaction mixture into a non-solvent. Filter and dry the polymer product.
-
Cleanup: Decontaminate all equipment that came into contact with the peroxide. Unreacted peroxides can be quenched by adding a reducing agent solution, such as sodium thiosulfate, slowly and with cooling.[9]
Protocol 2: Testing for Peroxides in Solvents or Reagents
It is critical to test for peroxides before using any peroxide-forming solvent or before concentrating any solution that may contain peroxides.[11][15]
Materials:
-
Potassium iodide (KI) solution or commercial peroxide test strips.
-
Sample to be tested.
Procedure using Test Strips:
-
Dip the reactive pad of a peroxide test strip into the sample for the time specified by the manufacturer.[11]
-
Remove the strip and wait for the color to develop.
-
Compare the resulting color to the chart provided with the strips to determine the peroxide concentration (typically in ppm).[11]
-
Action: If the peroxide concentration is above the acceptable limit for your process (a general control point is often 100 ppm), the material should be decontaminated or disposed of according to your institution's guidelines.[11]
Mandatory Visualizations
Caption: Experimental workflow for a controlled polymerization reaction.
Caption: Logic diagram for troubleshooting a thermal runaway event.
Caption: Factors that can induce hazardous decomposition.
References
- 1. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pergan.com [pergan.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nouryon.com [nouryon.com]
- 7. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. epfl.ch [epfl.ch]
- 10. americanchemistry.com [americanchemistry.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. content.publicatiereeksgevaarlijkestoffen.nl [content.publicatiereeksgevaarlijkestoffen.nl]
- 13. CN102093276A - Preparation method peroxided succinic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Stability of Succinic Acid Peroxide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with succinic acid peroxide. This resource provides essential information on the impact of impurities on the stability of this compound, offering troubleshooting guidance and answers to frequently asked questions to ensure the integrity and safety of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, with a focus on stability problems arising from impurities.
| Issue | Potential Cause | Recommended Action |
| Rapid decomposition of this compound solution (e.g., gas evolution, heat generation). | Contamination with transition metal ions. Transition metals such as iron (Fe), copper (Cu), manganese (Mn), cobalt (Co), nickel (Ni), and vanadium (V) can catalytically accelerate the decomposition of peroxides, even in trace amounts.[1] | - Use high-purity solvents and reagents.- Ensure all glassware and equipment are scrupulously clean and free of metal residues. Consider acid-washing glassware.- Avoid using metal spatulas or equipment that may introduce metal contaminants. Use ceramic or plastic alternatives. |
| Contamination with dust, rust, or other particulate matter. These can act as nucleation sites or introduce catalytic impurities. | - Filter this compound solutions if particulate matter is suspected.- Store in a clean, well-sealed container. | |
| Exposure to high temperatures or direct sunlight. this compound is sensitive to heat and light, which can accelerate its decomposition.[2] | - Store this compound in a cool, dark place, away from heat sources.[2]- Follow the recommended storage temperatures provided in the safety data sheet. | |
| Inconsistent experimental results or loss of potency over time. | Gradual decomposition due to the presence of organic impurities. Residual reactants from synthesis (e.g., succinic anhydride) or by-products from bio-based succinic acid production (e.g., other organic acids) can potentially react with or affect the stability of this compound. | - Use this compound with the highest possible purity.- If synthesizing, ensure complete reaction and purification to remove unreacted starting materials.- When using bio-based succinic acid as a precursor, be aware of potential organic acid impurities and their possible impact. |
| Inappropriate pH of the solution. The stability of peroxides is often pH-dependent. | - For aqueous solutions, consider buffering to a slightly acidic pH, as this has been shown to improve the stability of similar peroxides like hydrogen peroxide. Succinic acid itself can act as a buffering agent. | |
| Discoloration of the this compound solution. | Reaction with impurities or degradation. The formation of colored byproducts can indicate decomposition. | - Discontinue use of the discolored solution and dispose of it safely.- Investigate potential sources of contamination. |
| Unexpected reactions or side products in your experiment. | Incompatibility with other reagents or solvents. this compound is a strong oxidizing agent and can react violently with combustible materials, reducing agents, sulfides, nitrides, and hydrides.[1] | - Consult chemical incompatibility charts before mixing this compound with other substances.- Avoid contact with organic materials unless it is a controlled part of the experimental design. |
Frequently Asked Questions (FAQs)
Q1: What are the primary types of impurities that affect the stability of this compound?
A1: The most critical impurities are transition metal ions, which act as powerful catalysts for decomposition.[1] These include, but are not limited to, iron, copper, manganese, cobalt, nickel, and vanadium.[1] Other impurities such as dust, rust, and incompatible organic materials can also compromise stability.
Q2: How can I test my this compound for stability?
A2: Stability can be monitored by determining the peroxide concentration over time under specific storage conditions. A common method is iodometric titration, which quantifies the active oxygen content. A significant decrease in concentration over a short period indicates instability.
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored in a cool, dark, and well-ventilated area, away from heat, sparks, and open flames.[1] It should be kept in its original, well-sealed container and protected from light.[2] It is also crucial to store it separately from incompatible materials, especially combustible substances and reducing agents.
Q4: Can I use metal spatulas to handle solid this compound?
A4: It is strongly advised to avoid using metal spatulas or any metal equipment that could scratch the container or introduce metallic impurities, as these can catalyze decomposition.[1] Use of ceramic, plastic, or Teflon-coated spatulas is recommended.
Q5: My succinic acid is produced via a fermentation process. Are there specific impurities I should be concerned about?
A5: Yes, bio-based succinic acid can contain residual organic acids (e.g., acetic acid, formic acid), amino acids, and saccharides from the fermentation broth. While the direct impact of these specific organic impurities on this compound stability is not extensively documented in publicly available literature, it is crucial to use highly purified succinic acid as a starting material for peroxide synthesis to minimize potential side reactions and stability issues.
Q6: What are the signs of this compound decomposition?
A6: Signs of decomposition can include the evolution of gas (effervescence), an increase in temperature of the container, bulging of the container, discoloration of the material, and a decrease in assay value (potency). In advanced stages, decomposition can be rapid and potentially explosive.
Data Presentation
Table 1: Qualitative Impact of Metal Ion Impurities on Peroxide Stability
| Metal Ion | Catalytic Activity | Relative Decomposition Rate |
| Iron (Fe³⁺) | High | Very Fast |
| Copper (Cu²⁺) | High | Very Fast |
| Manganese (Mn²⁺) | High | Very Fast |
| Cobalt (Co²⁺) | Moderate to High | Fast |
| Nickel (Ni²⁺) | Moderate | Moderate |
| Vanadium (V) | Moderate | Moderate |
Note: This table provides a qualitative ranking based on the known catalytic activity of these metals on peroxide decomposition. Actual rates will depend on concentration, temperature, pH, and the specific peroxide.
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Iodometric Titration
This protocol is a standard method for determining the concentration of organic peroxides.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Chloroform or another suitable organic solvent
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Analytical balance
Procedure:
-
Accurately weigh a sample of this compound (e.g., 100-200 mg) into a clean, dry Erlenmeyer flask.
-
Add a suitable solvent mixture (e.g., 30 mL of a 3:2 v/v mixture of glacial acetic acid and chloroform) to dissolve the sample. Swirl gently to dissolve.
-
Carefully add 1 mL of freshly prepared saturated potassium iodide solution to the flask.
-
Stopper the flask, swirl, and let it stand in the dark for 5-10 minutes. The peroxide will react with the iodide to liberate iodine, resulting in a brownish-yellow to dark brown solution.
-
Add approximately 50 mL of deionized water to the flask.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution. Swirl the flask continuously during the titration.
-
As the endpoint approaches, the brown color of the iodine will fade to a pale yellow. At this point, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue-black color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the this compound sample.
Calculation:
Peroxide Value (meq/kg) = ((V_sample - V_blank) * N * 1000) / W
Where:
-
V_sample = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution (eq/L)
-
W = Weight of the sample (g)
Visualizations
Caption: Catalytic decomposition pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound decomposition.
References
optimizing initiator concentration for desired polymer molecular weight
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing initiator concentration to achieve the desired polymer molecular weight during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between initiator concentration and the final polymer's molecular weight?
In free radical polymerization, the initiator concentration has an inverse relationship with the polymer's molecular weight. A higher concentration of the initiator leads to the generation of more free radicals. This abundance of radicals initiates a larger number of polymer chains simultaneously. With the same amount of monomer available, the result is a greater number of shorter polymer chains, leading to a lower average molecular weight.[1][2][3] Conversely, a lower initiator concentration produces fewer, but longer, polymer chains, resulting in a higher average molecular weight.[1]
Q2: My polymer has a molecular weight that is significantly higher than my target. What are the potential causes and how can I fix this?
A higher-than-expected molecular weight is typically due to a low effective initiator concentration or slow initiation rate. Here are the common causes and solutions:
-
Insufficient Initiator Concentration: The rate of initiation is too low compared to the rate of propagation, leading to longer polymer chains.[4]
-
Solution: Incrementally increase the molar ratio of the initiator to the monomer.
-
-
Low Initiator Efficiency: Not all radicals generated from the initiator begin a polymer chain due to side reactions or the "cage effect."
-
Solution: Consider a different initiator or solvent to minimize these effects.
-
-
Low Reaction Temperature: The decomposition rate of the initiator is too slow at the chosen temperature, resulting in a lower concentration of initiating radicals.[4]
-
Solution: Optimize the reaction temperature. A good starting point is the 10-hour half-life temperature of the initiator.
-
-
Presence of Inhibitors: Impurities in the monomer or solvent can scavenge radicals and inhibit polymerization, effectively lowering the initiator concentration.
-
Solution: Purify the monomer and solvent before use. For example, passing the monomer through a column of basic alumina (B75360) can remove inhibitors.[4]
-
Q3: My polymer's molecular weight is much lower than I anticipated. What should I investigate?
A lower-than-expected molecular weight is often a result of an excessive number of initiation events or premature chain termination. Consider these possibilities:
-
Excessive Initiator Concentration: A high concentration of initiator leads to many polymer chains being initiated at once, resulting in shorter chains.[2][4]
-
Solution: Systematically decrease the molar ratio of the initiator to the monomer.
-
-
High Reaction Temperature: The initiator may decompose too rapidly, generating a high concentration of radicals early in the reaction.[4]
-
Solution: Lower the reaction temperature to achieve a more controlled release of radicals over time.
-
-
Chain Transfer Reactions: The presence of chain transfer agents (which can be impurities, the solvent, or even the monomer itself) can prematurely terminate growing polymer chains.[4]
-
Solution: Purify the monomer and solvent to remove any impurities that could act as chain transfer agents. Consider using a solvent with a low chain transfer constant.
-
Q4: The polydispersity index (PDI) of my polymer is too broad. Can initiator concentration be a factor?
Yes, the initiator concentration can influence the polydispersity index (PDI). While the relationship can be complex, very high or very low initiator concentrations can sometimes lead to a broader molecular weight distribution and thus a higher PDI.[2] This can be due to an increased likelihood of side reactions or changes in the termination mechanism at extreme initiator concentrations. For better control over PDI, techniques like controlled/"living" radical polymerization (e.g., ATRP, RAFT) are often employed.
Troubleshooting Guide
This table summarizes common issues, their potential causes related to initiator concentration, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Higher than Expected Molecular Weight | 1. Insufficient initiator concentration.[4] 2. Low initiator efficiency. 3. Reaction temperature is too low.[4] 4. Presence of inhibitors.[4] | 1. Incrementally increase the initiator-to-monomer molar ratio. 2. Select a more efficient initiator or a different solvent. 3. Increase the reaction temperature to match the initiator's half-life. 4. Purify the monomer and solvent. |
| Lower than Expected Molecular Weight | 1. Excessive initiator concentration.[2][4] 2. High reaction temperature.[4] 3. Presence of chain transfer agents.[4] | 1. Systematically decrease the initiator-to-monomer molar ratio. 2. Lower the reaction temperature for a more controlled radical release. 3. Purify the monomer and solvent; select a solvent with a low chain transfer constant. |
| Broad Polydispersity Index (PDI) | 1. Very high or very low initiator concentration.[2] 2. Non-uniform initiation or termination rates. | 1. Optimize initiator concentration within a moderate range. 2. Consider controlled polymerization techniques (e.g., RAFT, ATRP) for narrower PDI. |
| Polymerization is Too Slow or Does Not Occur | 1. Insufficient initiator concentration. 2. Presence of inhibitors.[4] 3. Incorrect reaction temperature (too low).[4] | 1. Increase initiator concentration. 2. Purify the monomer to remove inhibitors.[4] 3. Ensure the temperature is adequate for initiator decomposition.[4] |
| Polymerization is Too Fast and Uncontrolled | 1. Excessive initiator concentration.[2] | 1. Decrease the initiator concentration. |
Experimental Protocols
General Protocol for Free Radical Polymerization
This protocol outlines a general procedure for the solution polymerization of a vinyl monomer, focusing on the steps where initiator concentration is critical.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Initiator (e.g., AIBN, Benzoyl Peroxide)
-
Solvent (e.g., Toluene, Dioxane)
-
Inhibitor remover (e.g., basic alumina)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath or other temperature-controlled heating system
Procedure:
-
Monomer Purification: If necessary, remove the inhibitor from the monomer by passing it through a column packed with a suitable inhibitor remover like basic alumina.[4]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of initiator in the chosen solvent. The amount of initiator should be calculated based on the target molecular weight and the desired monomer-to-initiator ratio.
-
Addition of Monomer: Add the purified monomer to the initiator solution.
-
Degassing: To remove dissolved oxygen, which can inhibit polymerization, purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes.[2]
-
Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature. The temperature should be chosen based on the initiator's half-life (e.g., 60-80°C for AIBN).[2]
-
Reaction Time: Allow the polymerization to proceed for the desired duration, which can range from a few hours to 24 hours, depending on the target conversion.
-
Termination and Precipitation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol (B129727) for polystyrene).
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Protocol for Molecular Weight Determination using Gel Permeation Chromatography (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight distribution of a polymer.[5][6]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the polymer sample in a suitable solvent (the mobile phase for the GPC system, e.g., THF). The concentration is typically in the range of 1-5 mg/mL. Ensure the polymer is fully dissolved.
-
Filtration: Filter the polymer solution through a syringe filter (typically 0.2 or 0.45 µm) to remove any particulate matter that could damage the GPC columns.
-
Instrument Setup: Equilibrate the GPC system with the mobile phase at a constant flow rate and temperature.
-
Calibration: Run a series of polymer standards with known, narrow molecular weight distributions to generate a calibration curve.
-
Sample Injection: Inject the filtered polymer solution into the GPC system.
-
Data Acquisition: The instrument's detectors (e.g., refractive index, UV) will measure the polymer concentration as it elutes from the columns. Larger molecules elute first, followed by smaller molecules.[7]
-
Data Analysis: The software uses the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.
Visualizations
Caption: Troubleshooting workflow for achieving the desired polymer molecular weight.
Caption: Relationship between initiator concentration and polymer properties.
References
- 1. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What Are the Methods for Determining the Molecular Weight Distribution of Polymers | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
troubleshooting low yield in succinic acid peroxide synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the synthesis of succinic acid peroxide.
Troubleshooting Guide: Low Yield
This section addresses common issues that can lead to a reduced yield of this compound.
Question: My this compound yield is significantly lower than expected. What are the most likely causes?
Answer:
Low yields in this compound synthesis typically stem from issues in one of the following areas: reaction temperature control, reactant stoichiometry, or product crystallization and isolation. The reaction between succinic anhydride (B1165640) and hydrogen peroxide is exothermic, and improper temperature management is a primary cause of reduced yield and purity[1].
To diagnose the issue, consider the following:
-
Temperature Control: Was the reaction temperature consistently maintained within the optimal range (5-15°C)?[1] Exceeding this range can lead to the formation of byproducts and decrease the overall yield[1].
-
Reactant Molar Ratio: Was the molar ratio of succinic anhydride to hydrogen peroxide appropriate? A common ratio is between 1.5:1 and 2:1[1]. An incorrect ratio can result in an incomplete reaction.
-
Crystallization Conditions: Were the crystallization temperature and duration optimal? After the reaction, the mixture should be left to crystallize at a low temperature (0-15°C) for 1 to 5 hours to ensure maximum precipitation of the product[1].
-
Washing Procedure: Was the product washed with ice-cold water? Using water at a higher temperature can dissolve some of the product, leading to losses[1].
The following diagram outlines a logical approach to troubleshooting low yield:
Caption: Troubleshooting logic for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
The reaction should be conducted under cooled conditions, specifically between 5°C and 15°C[1]. Maintaining the temperature within this range is crucial because the reaction is exothermic. Higher temperatures can lead to the formation of byproducts and a decrease in both yield and purity[1].
Q2: What is the recommended molar ratio of succinic anhydride to hydrogen peroxide?
The recommended molar ratio of succinic anhydride to hydrogen peroxide is between 1.5:1 and 2:1[1]. This ratio is a key factor influencing the quality and yield of the final product[1].
Q3: How long should the crystallization process take?
After the reaction is complete, the mixture should be left to crystallize for 1 to 5 hours at a temperature between 0°C and 15°C[1]. This allows for the maximum amount of product to precipitate out of the solution.
Q4: What concentration of hydrogen peroxide should be used?
A common concentration for the hydrogen peroxide solution used in this synthesis is 30%[1].
Q5: Are there any safety precautions I should be aware of?
Yes, this compound is a strong oxidizing agent and can be explosive[2][3]. It may ignite combustible materials and can be sensitive to heat, shock, friction, or contamination[3][4]. Always handle with appropriate personal protective equipment in a well-ventilated area and be aware of its potential hazards.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Recommended Value/Range | Source |
| Reaction Temperature | 5 - 15 °C | [1] |
| Crystallization Temperature | 0 - 15 °C | [1] |
| Crystallization Time | 1 - 5 hours | [1] |
| **Molar Ratio (Succinic Anhydride : H₂O₂) ** | 1.5:1 to 2:1 | [1] |
| Hydrogen Peroxide Concentration | 30% | [1] |
| Washing Solution Temperature | 0 - 15 °C | [1] |
Experimental Protocol
This protocol is based on the method of oxidizing succinic anhydride with hydrogen peroxide[1].
Materials:
-
Succinic anhydride
-
30% Hydrogen peroxide solution
-
Deionized water
-
Ice
Equipment:
-
Three-necked flask equipped with a mechanical stirrer
-
Ice-water bath
-
Vacuum filtration apparatus (e.g., Büchner funnel and flask)
-
Beakers
-
Graduated cylinders
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, add the required amount of deionized water and 30% hydrogen peroxide solution.
-
Cooling: Place the flask in an ice-water bath and begin stirring. Cool the solution to the reaction start temperature (between 5-15°C).
-
Addition of Succinic Anhydride: While maintaining vigorous stirring and cooling, slowly add the succinic anhydride to the flask. The molar ratio of succinic anhydride to hydrogen peroxide should be between 1.5:1 and 2:1[1].
-
Reaction: Continue to stir the mixture vigorously in the ice-water bath, ensuring the temperature remains within the 5-15°C range. The reaction time is typically around 2 hours[1].
-
Crystallization: Once the reaction is complete, stop stirring and allow the mixture to stand in the ice-water bath (maintaining a temperature between 0-15°C) for 1 to 5 hours to allow for crystallization[1].
-
Isolation: Collect the resulting solid product by vacuum filtration.
-
Washing: Wash the filter cake 2-3 times with ice-cold deionized water (0-15°C)[1].
-
Drying: Dry the final product, for example, by suction filtration, to obtain the this compound.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for this compound synthesis.
References
controlling the rate of polymerization with temperature adjustments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on controlling the rate of polymerization through temperature adjustments.
Troubleshooting Guides
Issue: Rapid, Uncontrolled Polymerization (Runaway Reaction)
Q1: My reaction is proceeding too quickly, leading to a rapid increase in temperature and viscosity. How can I regain control?
A rapid, uncontrolled polymerization, often termed a "runaway reaction," is a hazardous situation that can arise from excessive heat generation.[1] This is particularly common in exothermic polymerization processes.[2] To regain control, several immediate and preventative measures can be taken.
-
Immediate Actions:
-
Cooling: If your reactor setup allows, immediately begin aggressive cooling. This can be achieved by lowering the temperature of the external cooling bath or, in some systems, by the controlled addition of a cooled solvent.[3]
-
Inhibitor Addition: For some free-radical polymerizations, the addition of an inhibitor can quench the reaction by reacting with the propagating radicals.[1][2] It's crucial to have an appropriate inhibitor on standby for your specific monomer system.
-
-
Preventative Measures for Future Experiments:
-
Initiator Concentration: Reduce the initial concentration of your initiator. A lower initiator concentration will generate fewer radical species, slowing down the overall reaction rate.
-
Monomer Feed Rate: Instead of adding all the monomer at once, employ a monomer-starved feed by adding it gradually over time. This limits the instantaneous concentration of monomer available for polymerization, thereby controlling the rate of heat generation.
-
Solvent Choice: The choice of solvent can play a role in heat dissipation. A solvent with a higher heat capacity can absorb more heat, helping to maintain a stable temperature.
-
Stirring: Ensure efficient and constant stirring. Inadequate mixing can lead to localized "hot spots" where the polymerization rate is significantly higher, potentially initiating a runaway reaction.[1][4]
-
Issue: Inconsistent Polymer Molecular Weight and High Polydispersity
Q2: I am observing significant batch-to-batch variation in the molecular weight (Mw) of my polymer, and the polydispersity index (PDI) is consistently high. Could temperature be the cause?
Yes, temperature fluctuations are a common cause of inconsistent molecular weight and broad PDI. Temperature directly influences the rates of initiation, propagation, and termination, all ofwhich affect the final polymer chain length and distribution.[5]
-
Troubleshooting Steps:
-
Precise Temperature Control: Ensure your reaction vessel is equipped with a reliable and precise temperature control system. Even minor temperature variations can impact the polymerization kinetics.[4]
-
Uniform Heating/Cooling: Check for uniform heat distribution throughout your reactor. Localized temperature differences can lead to different polymerization rates within the same batch, broadening the PDI.[4]
-
Optimize Temperature for Your System: Higher temperatures generally increase the rates of all elementary reactions. However, the activation energies for initiation and termination are often higher than for propagation.[6] This means that at higher temperatures, termination reactions can become more frequent, leading to shorter polymer chains and lower molecular weight.[5] Conversely, very low temperatures can significantly slow down the polymerization rate. Finding the optimal temperature for your specific monomer and initiator system is key.
-
Frequently Asked Questions (FAQs)
Q1: How does increasing the reaction temperature generally affect the rate of free-radical polymerization?
Increasing the temperature in a free-radical polymerization typically increases the overall reaction rate. This is because higher temperatures lead to a faster decomposition of the initiator, generating more free radicals to initiate polymerization.[7] Additionally, the propagation rate constant increases with temperature, leading to faster chain growth. However, the termination rate also increases with temperature, which can lead to the formation of shorter polymer chains.[5]
Q2: What is the "ceiling temperature" (Tc) and why is it important?
The ceiling temperature is the temperature at which the rate of polymerization equals the rate of depolymerization for a given monomer concentration.[8] Above the ceiling temperature, the formation of the polymer is thermodynamically unfavorable, and depolymerization will dominate.[8][9] It is a critical parameter to consider, especially in living polymerizations where the equilibrium between monomer and active polymer chains is a key feature.
Q3: Can temperature adjustments be used to control the molecular weight and PDI of my polymer?
Yes, temperature is a powerful tool for controlling polymer properties. As a general trend in many free-radical polymerizations, increasing the temperature leads to a decrease in the average molecular weight and can influence the PDI.[6]
Q4: What are the risks of operating at too high a polymerization temperature?
Operating at excessively high temperatures can lead to several undesirable outcomes:
-
Runaway Reactions: As discussed earlier, this is a major safety concern.[1]
-
Side Reactions: High temperatures can promote unwanted side reactions, such as chain transfer to monomer or solvent, which can affect the polymer's structure and properties.[10]
-
Polymer Degradation: The polymer itself may begin to degrade at very high temperatures, leading to a loss of desired properties.[11]
-
Lower Molecular Weight: Increased termination rates at high temperatures often result in polymers with lower molecular weights than desired.[5]
Data Presentation
Table 1: Effect of Temperature on Molecular Weight (Mw) and Polydispersity Index (PDI) in the Polymerization of EPEG-based Superplasticizers
| Sample ID | Temperature (°C) | Mw (x 10⁴ Da) | PDI |
| B1 | 0 | 6.25 | 1.85 |
| B2 | 10 | 5.18 | 1.72 |
| B3 | 20 | 4.32 | 1.63 |
| B4 | 30 | 3.65 | 1.51 |
| B5 | 40 | 2.98 | 1.42 |
Data adapted from a study on the synthesis of EPEG-based superplasticizers.[6]
Table 2: Effect of Polymerization Temperature on Polypropylene (PP) Properties
| Polymerization Temperature (°C) | Mw (x 10⁻⁴ g/mol ) | PDI |
| 10 | 75.2 | 4.7 |
| 20 | 60.1 | 4.9 |
| 30 | 45.3 | 5.2 |
| 40 | 35.8 | 5.6 |
| 50 | 28.7 | 6.1 |
| 60 | 20.4 | 6.8 |
| 70 | 14.5 | 7.5 |
Data adapted from a study on propylene (B89431) polymerization using a Ziegler-Natta catalyst.[5]
Experimental Protocols
Protocol 1: General Procedure for Temperature-Controlled Solution Polymerization of Butyl Acrylate (B77674)
This protocol describes a basic setup for a controlled free-radical polymerization in solution, with measures to prevent a runaway reaction.
Materials:
-
Butyl acrylate (BA) monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
Isopropanol (B130326) (solvent)
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Digital thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
Procedure:
-
Reactor Setup: Assemble the three-neck round-bottom flask with the reflux condenser in one neck, a digital thermometer in the second, and a septum in the third. Place the flask in the heating mantle or oil bath on the magnetic stirrer.
-
Charge the Reactor: Add 30 g of butyl acrylate and 35 mL of isopropanol to the flask.[12]
-
Heat to Reaction Temperature: Begin stirring and heat the solution to a constant temperature of 70°C.[12]
-
Initiator Preparation: In a separate vial, dissolve 2 wt% of AIBN (with respect to the monomer) in a minimal amount of acetone (approximately 4 mL).[12]
-
Initiation: Once the reaction mixture is at a stable 70°C, add the initiator solution at once through the septum using a syringe.[12]
-
Monitoring the Reaction: Closely monitor the internal reaction temperature. An exotherm is expected. The refluxing solvent will help to dissipate some of the heat.
-
Reaction Completion: After the initial exotherm subsides and the reaction temperature returns to the set temperature of the heating bath, the reaction can be considered complete for the purposes of this controlled experiment.
-
Cooling and Quenching: Remove the heating source and allow the reactor to cool to room temperature. The polymerization can be fully quenched by exposing the solution to air.
Visualizations
Caption: Troubleshooting workflow for a runaway polymerization reaction.
Caption: Effect of increased temperature on polymerization kinetics and properties.
References
- 1. sciencing.com [sciencing.com]
- 2. hufocw.org [hufocw.org]
- 3. US3485808A - Method for controlling temperature of an exothermic polymerization reaction - Google Patents [patents.google.com]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. celanese.com [celanese.com]
- 12. pubs.acs.org [pubs.acs.org]
identifying and characterizing byproducts of succinic acid peroxide decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with succinic acid peroxide. The information is designed to help identify and characterize its decomposition byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to understand its decomposition?
This compound, also known as disuccinoyl peroxide, is a diacyl peroxide.[1] Like other organic peroxides, it is a reactive molecule containing a weak oxygen-oxygen bond, making it susceptible to decomposition.[1][2][3][4] Understanding its decomposition is critical for safety, as it can be explosive under certain conditions, and for controlling chemical reactions where it is used as an initiator or reactant.[1][2][3][4] The byproducts of its decomposition can also influence the outcome and purity of a chemical process.
Q2: What are the primary triggers for the decomposition of this compound?
The decomposition of this compound can be initiated by several factors:
-
Heat: Thermal energy can cause the homolytic cleavage of the peroxide bond.[1][2][3]
-
Light (Photolysis): UV radiation can also provide the energy to break the O-O bond.[5]
-
Catalysts: Transition metal ions (e.g., cobalt, iron, manganese) can catalyze the decomposition, often at a much lower temperature.[1][2]
-
Mechanical Shock or Friction: Physical impact can be sufficient to initiate decomposition.[1][2]
Q3: What are the expected byproducts of this compound decomposition?
-
Succinic Acid: Formed through hydrogen abstraction by the succinoyloxy radical.
-
Succinic Anhydride: A potential product from the rearrangement of the succinoyloxy radical.
-
Carbon Dioxide (CO₂): A common byproduct from the decarboxylation of the succinoyloxy radical.
-
Ethylene: Can be formed from the subsequent decomposition of the resulting alkyl radical after decarboxylation.
-
Polymers: Radical polymerization of decomposition intermediates can lead to polymeric materials.
The relative amounts of these byproducts will depend on the decomposition conditions (temperature, solvent, presence of catalysts).
Q4: What analytical techniques are suitable for identifying and quantifying the decomposition byproducts?
Several analytical methods can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile byproducts. Derivatization may be necessary for polar compounds like carboxylic acids.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile byproducts like succinic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the byproducts in the reaction mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the decomposition products.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid or Explosive Decomposition
| Symptom | Possible Cause | Troubleshooting Action |
| Reaction proceeds much faster than expected, with rapid gas evolution or temperature increase. | Presence of catalytic impurities (e.g., transition metal ions from glassware or reagents).[1][2] | - Use acid-washed glassware to remove trace metals.- Ensure high purity of solvents and reagents.- Add a radical scavenger if the reaction chemistry allows. |
| Localized overheating ("hot spots"). | - Ensure efficient stirring.- Use a larger reaction volume to improve heat dissipation.- Control the rate of addition of reagents. | |
| Inadvertent exposure to light. | - Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment. |
Issue 2: Inconsistent or Low Yield of Expected Product
| Symptom | Possible Cause | Troubleshooting Action |
| The desired product from a reaction initiated by this compound is obtained in low or variable yields. | Competing decomposition pathways of the peroxide. | - Optimize the reaction temperature to favor the desired pathway.- Choose a solvent that is less likely to react with the radical intermediates.- Adjust the concentration of the peroxide initiator. |
| Inefficient initiation. | - Ensure the decomposition of the peroxide is occurring at the desired reaction temperature.- Consider a different initiator with a more appropriate half-life for the reaction conditions. |
Issue 3: Difficulty in Identifying and Characterizing Byproducts
| Symptom | Possible Cause | Troubleshooting Action |
| Complex mixture of byproducts that is difficult to separate and identify. | Multiple competing radical reactions. | - Use a combination of analytical techniques (e.g., GC-MS for volatile compounds, LC-MS for non-volatile compounds, and NMR for structural elucidation).- Employ derivatization techniques to improve the chromatographic separation and mass spectrometric identification of polar byproducts. |
| Byproducts are unstable or reactive. | - Analyze the reaction mixture as quickly as possible after the reaction.- Consider in-situ analytical techniques if available. |
Data Presentation
The following table summarizes the expected byproducts of this compound decomposition based on general diacyl peroxide chemistry. Note: The yields are hypothetical and will vary significantly based on experimental conditions.
| Byproduct | Chemical Formula | Molar Mass ( g/mol ) | Expected Yield Range (%) | Analytical Method |
| Succinic Acid | C₄H₆O₄ | 118.09 | 10 - 40 | HPLC, GC-MS (after derivatization) |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 5 - 20 | GC-MS |
| Carbon Dioxide | CO₂ | 44.01 | 40 - 80 | Gas Chromatography (TCD) |
| Ethylene | C₂H₄ | 28.05 | 5 - 15 | Headspace GC-MS |
| Polymeric materials | (C₄H₄O₃)n | Variable | Variable | GPC, TGA |
Experimental Protocols
Protocol 1: Thermal Decomposition of this compound and Byproduct Analysis by GC-MS
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL vial. Add 5 mL of a high-boiling point, inert solvent (e.g., dodecane).
-
Decomposition: Place the vial in a heating block at a controlled temperature (e.g., 100 °C) for a defined period (e.g., 1 hour).
-
Derivatization: After cooling, take a 100 µL aliquot of the reaction mixture and add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat at 70 °C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system.
-
GC Column: DB-5ms or equivalent.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
MS Detection: Scan from m/z 30 to 500.
-
-
Data Analysis: Identify the byproducts by comparing their mass spectra to a library (e.g., NIST). Quantify the byproducts using an internal standard.
Protocol 2: Analysis of Non-Volatile Byproducts by HPLC
-
Sample Preparation: Dilute a sample of the decomposed reaction mixture with the mobile phase.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acidified water and acetonitrile.
-
Detection: UV detector at 210 nm or a refractive index detector.
-
-
Quantification: Use a calibration curve prepared with authentic standards of succinic acid.
Mandatory Visualization
Caption: Proposed decomposition pathways of this compound.
Caption: General experimental workflow for byproduct analysis.
References
Technical Support Center: Safe Disposal of Unreacted Succinic Acid Peroxide
This guide provides detailed information and procedures for the safe handling and disposal of unreacted succinic acid peroxide, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with unreacted this compound?
A1: Unreacted this compound is a strong oxidizing agent and poses a significant fire and explosion risk.[1][2][3] It is sensitive to heat, shock, friction, and contamination.[1][3] Contact with combustible materials can lead to fire.[2][3][4] The commercial dry 95% material is considered highly hazardous and can explode with flame.[2][3][4][5] It can also cause severe skin burns and eye damage.[2]
Q2: What is the recommended method for disposing of unreacted this compound?
A2: The primary recommended disposal method for solid organic peroxides like this compound is controlled incineration by an approved waste disposal facility.[6] This method ensures rapid and complete decomposition of the hazardous material.[6][7] Unlike liquid organic peroxides, dilution is generally not an accepted disposal method for solids due to solubility limitations.[6]
Q3: Can I neutralize this compound in the lab for disposal?
A3: Due to its high reactivity and explosive potential, in-lab neutralization of this compound is not recommended without specialized equipment and expertise. Mixing with contaminants, including some neutralizing agents, can cause rapid decomposition and potentially an explosion.[1][3][4] Disposal should be handled by a licensed hazardous waste disposal facility.[4][6]
Q4: What personal protective equipment (PPE) is required when handling this compound for disposal?
A4: When handling this compound, it is crucial to wear appropriate PPE to prevent skin and eye contact.[2][4] This includes tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and chemical-impermeable gloves.[4] All handling should be done in a well-ventilated area.[4]
Q5: What should I do in case of a small spill of this compound?
A5: In the event of a small spill, you should first eliminate all ignition sources from the immediate area.[1][2] Do not touch the spilled material without appropriate protective clothing.[1][2] The spilled material should be kept wet with a water spray.[1][2] For cleanup, use inert, damp, non-combustible material and clean, non-sparking tools to pick up the substance.[1][2] Place the collected material into a loosely covered plastic container for later disposal.[1][2] Do not let the chemical enter drains.[4]
Q6: How should I store unreacted this compound awaiting disposal?
A6: Unreacted this compound awaiting disposal should be stored in its original container in a cool, well-ventilated, and locked-up place, protected from sunlight.[4] It should be stored separately from incompatible materials, especially combustible substances, and away from heat, sparks, and open flames.[1][3][4]
Troubleshooting Guide
| Issue Encountered | Recommended Action |
| Accidental contamination of this compound waste. | Do not attempt to handle or dispose of the material yourself. Contamination with materials like transition metals can lead to rapid decomposition and explosion.[1][3][4] Isolate the area and contact your institution's environmental health and safety (EHS) office or a specialized hazardous waste disposal service immediately. |
| The original container is damaged. | If it is safe to do so, prevent further leakage.[4] Place the damaged container inside a larger, compatible, and properly labeled container. Do not use containers that can generate static electricity.[2] Report the situation to your EHS office for guidance on repackaging and disposal. |
| Uncertainty about the age or purity of the peroxide. | Treat the material as highly hazardous. Older containers of peroxides may have formed unstable crystals. Do not attempt to open a container if peroxide crystal formation is suspected around the cap. Contact your EHS office for assistance with evaluation and disposal. |
Summary of Hazard and Disposal Data
| Parameter | Value/Information | Source(s) |
| UN Number | 3102 | [4] |
| Hazard Class | 5.2 (Organic Peroxide Type B, Solid) | [4] |
| Primary Hazards | Explosive, Strong Oxidizing Agent, Fire Hazard, Skin and Eye Damage | [1][2][3] |
| Incompatible Materials | Combustible materials, strongly reduced materials (sulfides, nitrides, hydrides), transition metal catalysts (cobalt, iron, etc.) | [1][3][4] |
| Recommended Disposal | Controlled Incineration | [6] |
| Spill Response | Wet with water, use inert, damp, non-combustible absorbent | [1][2] |
Experimental Protocols
Protocol for Management of Small Spills of Unreacted this compound
Objective: To safely manage and contain a small spill of solid this compound for subsequent disposal.
Materials:
-
Appropriate PPE (safety goggles, face shield, flame-retardant lab coat, chemical-resistant gloves)
-
Water spray bottle
-
Inert, damp, non-combustible absorbent material (e.g., vermiculite, sand)
-
Non-sparking tools (e.g., plastic scoop)
-
Plastic container with a loose-fitting lid
-
Hazardous waste labels
Procedure:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate non-essential personnel. Eliminate all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[1][2]
-
Don PPE: Wear all required personal protective equipment.
-
Wet the Material: Gently spray the spilled this compound with water to keep it wet. This reduces the risk of dust formation and ignition.[1][2]
-
Contain and Absorb: Cover the wetted spill with an inert, damp, non-combustible absorbent material.[1][2]
-
Collect Spill: Using non-sparking tools, carefully scoop the mixture into a designated plastic container.[1][2]
-
Package for Disposal: Do not seal the container tightly; place the lid on loosely to prevent pressure buildup.[1]
-
Label and Store: Clearly label the container as "Hazardous Waste: this compound (Solid)" and include the date of the spill. Store in a designated, cool, and well-ventilated area away from incompatible materials until it can be collected by a certified hazardous waste disposal service.
-
Decontaminate: Decontaminate the spill area and all tools used with soap and water.
Protocol for Preparing Unreacted this compound for Disposal
Objective: To safely package and label unreacted this compound for collection by a professional disposal service.
Procedure:
-
Consult Regulations: Before proceeding, consult your institution's EHS guidelines and local regulations for hazardous waste disposal.[4][6]
-
Wear Appropriate PPE: Don all necessary personal protective equipment as outlined in the FAQ section.
-
Inspect Container: Ensure the original container holding the this compound is in good condition, free from damage or contamination. If the container is compromised, contact your EHS office for guidance.
-
Labeling: Securely attach a hazardous waste label to the container. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The associated hazards (e.g., "Oxidizer," "Explosive Hazard," "Corrosive")
-
The date you are designating it as waste
-
Your name and laboratory contact information
-
-
Segregate for Storage: Store the labeled container in a designated hazardous waste accumulation area. This area must be cool, dry, well-ventilated, and away from heat sources and incompatible materials.[4]
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste contractor to schedule a pickup for disposal via controlled incineration.[4][6]
Disposal Workflow
Caption: Workflow for the safe disposal of unreacted this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. arkema.com [arkema.com]
- 7. americanchemistry.com [americanchemistry.com]
influence of pH on the stability of succinic acid peroxide solutions
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with succinic acid peroxide solutions. The primary focus is on how pH influences the stability of these solutions during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (also known as disuccinoyl peroxide) is a solid organic peroxide.[1] In aqueous solutions, it serves as a source of reactive oxygen species. Its stability is critical because the rate of peroxide decomposition affects its efficacy, reaction kinetics, and safety. Uncontrolled decomposition can lead to inconsistent experimental results and potential safety hazards due to the release of gas and heat.[2]
Q2: How does pH generally affect the stability of this compound solutions?
The stability of peroxide solutions is highly dependent on pH.[3][4] Like many other organic and inorganic peroxides, this compound is most stable in acidic conditions.[5][6] As the pH increases and the solution becomes neutral to alkaline, the rate of decomposition significantly increases.[5][6] This is a critical factor to control in any experimental setup.
Q3: What is the optimal pH range for storing and using this compound solutions?
For maximum stability, solutions should be maintained in a weakly acidic pH range. A suggested stable range for similar peroxide solutions is between pH 2.0 and 6.0.[3] Succinic acid itself has pKa values of 4.2 and 5.6, meaning the molecule's ionic form changes within this range.[7] Operating at a pH below 4.0 is generally recommended to ensure the peroxide remains in its most stable, fully protonated form.
Q4: What are the primary decomposition products?
This compound decomposes in the presence of water. The expected hydrolysis products are succinic acid and hydrogen peroxide, which itself can further decompose into water and oxygen. The overall decomposition rate is influenced by factors like pH, temperature, and the presence of catalysts.[5]
Data Presentation: pH Influence on Stability
| pH Range | Acidity | Expected Stability | Key Considerations |
| < 4.0 | Acidic | High | Optimal range for storage and baseline experiments. Minimizes spontaneous decomposition. |
| 4.0 - 6.0 | Weakly Acidic | Moderate | Stability decreases as pH approaches the second pKa of succinic acid (5.6).[7] Increased vigilance is required. |
| 6.0 - 8.0 | Neutral | Low | Significant decomposition can be expected. Solutions are generally unstable in this range. |
| > 8.0 | Alkaline | Very Low | Rapid decomposition occurs.[5][6] This pH range should be avoided unless rapid decomposition is the goal. |
Troubleshooting Guide
Issue: My this compound solution is degrading much faster than expected, leading to inconsistent results.
-
Potential Cause 1: Incorrect pH
-
Troubleshooting: Verify the pH of your solution immediately after preparation and throughout the experiment. Unbuffered solutions or the addition of other reagents can cause pH shifts.
-
Solution: Use a suitable buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffer) to maintain a stable acidic pH (ideally pH < 4.0). A patent for stabilizing hydrogen peroxide notes the use of dicarboxylic acids like succinic acid itself as a buffering agent to maintain an acidic pH for stability.[3]
-
-
Potential Cause 2: Contamination
-
Troubleshooting: The presence of trace amounts of transition metal ions (e.g., iron, copper, manganese) can catalytically accelerate peroxide decomposition.[3] Review the purity of your reagents and water. Ensure glassware is scrupulously clean.
-
Solution: Use high-purity (e.g., Milli-Q) water and analytical grade reagents. If contamination is suspected, consider using a chelating agent like EDTA to sequester metal ions.
-
-
Potential Cause 3: High Temperature or Light Exposure
-
Troubleshooting: Peroxides are thermally and photolytically sensitive.[2][5] Storing solutions at room temperature or in clear containers can increase the decomposition rate.
-
Solution: Always prepare solutions fresh. Store them in a cool, dark place (e.g., refrigerated in an amber bottle) and for the shortest time possible.[2][8][9]
-
Experimental Protocols
Protocol: Assessing the pH-Dependent Stability of this compound
This protocol outlines a method to quantify the stability of a this compound solution at different pH values using iodometric titration.
1. Materials:
- This compound
- High-purity water
- Buffer solutions (e.g., citrate, phosphate) at desired pH values (e.g., 3.0, 5.0, 7.0)
- Potassium iodide (KI)
- Sulfuric acid (10% v/v)
- Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
- Starch indicator solution (1%)
- Amber glass bottles, volumetric flasks, burette, pipettes
2. Solution Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water immediately before use. Keep it on ice.
- For each pH to be tested, create a buffered solution of the peroxide. For example, add 10 mL of the stock solution to 90 mL of the pH 3.0 buffer in an amber bottle. Repeat for the other pH buffers.
- Prepare a "Time 0" sample for immediate analysis.
3. Incubation:
- Store the prepared buffered solutions under controlled conditions (e.g., 25°C in the dark).
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 10 mL) from each solution for analysis.
4. Quantification via Iodometric Titration: [10]
- To the 10 mL aliquot, add ~20 mL of 10% sulfuric acid and ~1 g of solid KI.
- Swirl the flask and allow it to react in the dark for 15 minutes. The peroxide will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow-brown solution.
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
- Add 1-2 mL of starch indicator. The solution will turn a deep blue-black.
- Continue titrating slowly until the blue color disappears completely. Record the volume of titrant used.
5. Calculation:
- Calculate the concentration of this compound remaining at each time point. The reaction stoichiometry is 2 S₂O₃²⁻ + I₂ → 2 I⁻ + S₄O₆²⁻ and H₂O₂ (equivalent) + 2 I⁻ + 2 H⁺ → I₂ + 2 H₂O.
- Plot the concentration of this compound versus time for each pH.
- Determine the half-life (t₁/₂) at each pH to quantify stability.
Visualizations
Caption: Workflow for assessing pH-dependent stability of peroxide solutions.
Caption: Factors influencing the stability of this compound solutions.
References
- 1. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. US2426154A - Stabilization of peroxide solutions - Google Patents [patents.google.com]
- 4. Aqueous decomposition behavior of solid peroxides: Effect of pH and buffer composition on oxygen and hydrogen peroxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 10. CN102093276A - Preparation method peroxided succinic acid - Google Patents [patents.google.com]
Technical Support Center: Safe Handling and Storage of Energetic Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds susceptible to explosive decomposition.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of energetic materials.
| Issue | Possible Causes | Recommended Actions |
| Unexpected Exotherm During Reaction or Workup | - Inadequate cooling or heat removal. - Reaction scale is too large for the current setup. - Unanticipated side reaction or decomposition. - Contamination with an incompatible substance. | - Immediately attempt to cool the reaction vessel (ice bath). - If controllable, stop the addition of reagents. - Prepare for emergency shutdown and evacuation. - After stabilization, review the reaction design and perform a hazard analysis before repeating. |
| Discoloration or Gas Evolution from a Stored Sample | - Thermal decomposition due to elevated storage temperature.[1] - Contamination initiating decomposition.[2] - Inherent instability of the material over time. | - Do not open the container. - Isolate the container in a blast shield or a designated safe area. - If possible, remotely monitor the temperature of the container. - Consult with a hazardous materials specialist for disposal. |
| Static Discharge Observed Near Energetic Materials | - Low humidity in the handling area. - Use of non-conductive equipment or clothing. - Inadequate grounding of personnel and equipment.[3] | - Immediately cease all handling of the material. - Increase humidity in the work area (typically 40-60%).[3] - Ensure all personnel are using grounding straps and conductive footwear. - Verify that all equipment and work surfaces are properly grounded.[3] |
| Positive Result in a Preliminary Safety Screening Test (e.g., DSC) | - The material possesses inherent explosive properties. | - Reduce the scale of any further experiments. - Implement more stringent safety precautions (e.g., blast shields, remote handling). - Conduct more comprehensive sensitivity testing (impact, friction).[4][5] |
Frequently Asked Questions (FAQs)
1. What are the first steps I should take before handling a novel compound with suspected explosive properties?
Before handling any new energetic material, a thorough risk assessment is crucial.[1] This should include a literature review for any known hazardous properties of the compound or similar structures. A small-scale preliminary thermal analysis, such as Differential Scanning Calorimetry (DSC), should be conducted to determine the onset of decomposition and the energy released.[6]
2. How should I properly store energetic materials?
Energetic materials must be stored in appropriate, inert containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7] They should be segregated from incompatible materials, particularly strong oxidizing agents.[8] The storage area should be equipped with safety features like automatic sprinklers or fire suppression systems.[7]
3. What is the hierarchy of controls for mitigating risks associated with explosive materials?
The hierarchy of controls prioritizes safety measures in the following order of effectiveness[9]:
-
Elimination or Substitution: Replacing a hazardous substance with a less hazardous one.
-
Engineering Controls: Using physical barriers like fume hoods and blast shields to isolate the hazard.
-
Administrative Controls: Establishing safe work practices, standard operating procedures (SOPs), and providing thorough training.
-
Personal Protective Equipment (PPE): Using gloves, eye protection, and other protective gear. PPE is considered the last line of defense.[9]
4. What are some common triggers for explosive decomposition?
Common triggers for the decomposition of energetic materials include[7][9]:
-
Heat
-
Impact or shock
-
Friction
-
Electrostatic discharge (ESD)
-
Contact with incompatible chemicals
5. How can I determine the thermal stability of my compound?
Thermal stability can be evaluated using various thermoanalytical techniques[6][10]:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, identifying exothermic decomposition.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating decomposition through mass loss.
-
Accelerating Rate Calorimetry (ARC): Measures the heat and pressure generated during an exothermic reaction under adiabatic conditions.[5]
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening
Objective: To determine the onset temperature and enthalpy of decomposition of a substance to assess its thermal stability.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a DSC pan.
-
Instrument Setup: The DSC is calibrated using a known standard (e.g., indium).
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of any exothermic events and to calculate the enthalpy of decomposition (ΔHd).
Data Interpretation:
| Enthalpy of Decomposition (J/g) | Potential Hazard |
| < 500 | Generally considered to have low explosive potential.[4] |
| 500 - 1000 | Potentially hazardous; further testing is recommended. |
| > 1000 | High potential for explosive behavior.[5] |
Protocol 2: Drop Weight Impact Sensitivity Test
Objective: To determine the sensitivity of a material to initiation by impact.
Methodology:
-
Sample Preparation: A small, measured amount of the substance is placed on a specialized anvil.
-
Test Procedure: A standard weight is dropped from a specified height onto the sample.
-
Observation: The outcome is observed for any signs of decomposition, such as cracking, sparking, or inflammation.[4]
-
Data Analysis: The test is repeated at various drop heights to determine the 50% probability of initiation (h50), which is the height at which initiation is expected in 50% of the trials.
Data Interpretation:
| Impact Energy (J) | Sensitivity Classification |
| > 100 | Low sensitivity |
| 10 - 100 | Moderately sensitive |
| < 10 | Highly sensitive |
| ≤ 2 | Considered too dangerous for transport in the tested form.[4] |
Visualizations
Caption: Troubleshooting workflow for unexpected events.
Caption: Safe handling workflow for novel compounds.
References
- 1. Considerations for the Safe Handling and Processing of Unstable Materials | AIChE [aiche.org]
- 2. researchgate.net [researchgate.net]
- 3. uah.edu [uah.edu]
- 4. icheme.org [icheme.org]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. mdpi.com [mdpi.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. download.basf.com [download.basf.com]
- 9. dsiac.dtic.mil [dsiac.dtic.mil]
- 10. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Succinic Acid Peroxide
Welcome to the Technical Support Center for the purification of crude succinic acid peroxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this energetic material.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude this compound?
A1: Crude this compound, typically synthesized from succinic anhydride (B1165640) and hydrogen peroxide, is likely to contain the following impurities:
-
Unreacted Starting Materials: Residual succinic anhydride and hydrogen peroxide.
-
Hydrolysis Products: Succinic acid, formed from the hydrolysis of unreacted succinic anhydride.
-
Metallic Impurities: Trace amounts of transition metals (e.g., iron, cobalt, manganese) can be introduced from reagents or equipment. These are particularly hazardous as they can catalyze the decomposition of the peroxide.[1][2]
-
Side-Reaction Byproducts: Depending on the reaction conditions, other organic acids or peroxy-species may be formed in small quantities.
Q2: What is the most common and effective technique for purifying crude this compound?
A2: Recrystallization is the most widely used and effective method for purifying crude this compound. This technique relies on the principle of differential solubility of the peroxide and impurities in a suitable solvent at varying temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the less soluble this compound crystallizes out, leaving the more soluble impurities in the mother liquor.
Q3: How can I determine the purity of my this compound sample?
A3: The purity of this compound is typically determined by measuring its active oxygen content. Iodometric titration is a standard method for this analysis. The peroxide reacts with an excess of iodide in an acidic solution to liberate iodine. The amount of liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.[3]
Q4: What are the critical safety precautions to take during the purification of this compound?
A4: this compound is a strong oxidizing agent and is sensitive to heat, shock, friction, and contamination, which can lead to explosive decomposition.[1][2] Adherence to strict safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, flame-retardant lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Avoid Contamination: Use non-metallic spatulas and glassware. Traces of metals can catalyze explosive decomposition.[1][2]
-
Temperature Control: Avoid excessive heat. Use a water bath for controlled heating and avoid heating directly on a hot plate.
-
Small Scale: Handle only small quantities of the material at a time.
-
Storage: Store the purified product in a cool, dark, and well-ventilated area, away from combustible materials.[2][4] Keep the container vented or loosely covered to prevent pressure buildup.[1]
-
Waste Disposal: Dispose of all waste, including filtrate and contaminated materials, according to institutional and regulatory guidelines for reactive waste.[5][6]
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound After Recrystallization
| Potential Cause | Recommended Solution |
| Excessive Solvent Use | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Premature Crystallization | Ensure the filtration of any insoluble impurities is done quickly and with pre-heated equipment to prevent the product from crystallizing on the filter funnel. |
| Incomplete Crystallization | Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after the solution has reached room temperature can improve the yield. |
| Loss During Washing | Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product. |
Issue 2: Oiling Out During Recrystallization
"Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or separates as an oil during cooling. This is problematic as impurities tend to be soluble in the oily product layer, leading to poor purification.[3][7]
| Potential Cause | Recommended Solution |
| High Impurity Level | High concentrations of impurities can depress the melting point of the mixture. If the crude product is very impure, consider a preliminary purification step, such as washing with a solvent that selectively dissolves some impurities. |
| Inappropriate Solvent | The boiling point of the solvent may be too high, causing the peroxide to melt before it dissolves. Select a solvent with a lower boiling point. |
| Rapid Cooling | Cooling the solution too quickly can lead to supersaturation and oiling out. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[7] |
| Insufficient Solvent | Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then cool slowly.[3] |
Issue 3: Product Decomposes During Purification
| Potential Cause | Recommended Solution |
| Overheating | This compound is thermally sensitive.[8] Use a temperature-controlled water bath for heating and do not exceed the minimum temperature required for dissolution. |
| Contamination | The presence of metal ions can catalyze decomposition.[1][2] Ensure all glassware is scrupulously clean and use non-metallic tools. |
| Extended Heating Time | Minimize the time the solution is kept at an elevated temperature. |
Data Presentation
The following table provides illustrative data for the purification of crude this compound by recrystallization. The actual yield and purity will depend on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Material | Key Impurities | Illustrative Purity Achieved | Illustrative Yield |
| Recrystallization | Crude this compound | Unreacted Succinic Anhydride/Acid, Residual H₂O₂ | >98% | 70-85% |
| Washing with Cold Water | Crude this compound | Water-soluble impurities (e.g., succinic acid, H₂O₂) | Moderate | High |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
Objective: To purify crude this compound by removing unreacted starting materials and other impurities through crystallization.
Materials:
-
Crude this compound
-
Deionized water (or other suitable solvent)
-
Erlenmeyer flask
-
Water bath
-
Buchner funnel and filter flask
-
Filter paper
-
Non-metallic spatula
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of deionized water and gently heat the mixture in a water bath. Stir continuously with a non-metallic rod. Add small portions of hot deionized water until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Do not disturb the flask during this process to promote the growth of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. Do not use an oven for drying due to the thermal sensitivity of the peroxide. Store the dried product in a properly labeled, loosely capped container in a cool, dark place.
Visualizations
Caption: Experimental workflow for the purification of crude this compound by recrystallization.
Caption: Logical relationships for troubleshooting common issues during recrystallization.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. mt.com [mt.com]
- 8. americanchemistry.com [americanchemistry.com]
Validation & Comparative
A Comparative Guide to Polymerization Initiators: Succinoyl Peroxide vs. Benzoyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
In the field of polymer synthesis, particularly for applications in biomaterials and drug delivery, the choice of a polymerization initiator is a critical decision that influences not only reaction kinetics but also the purity and biocompatibility of the final product. While benzoyl peroxide (BPO) is a widely used and well-characterized thermal initiator, concerns over its aromatic byproducts have prompted interest in alternatives. This guide provides an objective comparison between succinoyl peroxide (also known as succinic acid peroxide) and the industry-standard benzoyl peroxide, offering available data, experimental considerations, and a perspective on their respective advantages and disadvantages.
Mechanism of Radical Formation: A Tale of Two Peroxides
Both succinoyl peroxide (SAP) and benzoyl peroxide (BPO) are diacyl peroxides that thermally decompose to generate free radicals, the active species that initiate polymerization. The fundamental difference lies in the nature of the radicals and byproducts they produce.
Homolytic cleavage of the weak oxygen-oxygen bond in BPO yields two benzoyloxy radicals. These radicals can then either initiate polymerization directly or undergo decarboxylation to form highly reactive phenyl radicals. In contrast, SAP decomposition produces succinoyloxy radicals, which upon decarboxylation yield 3-carboxypropyl radicals.
The ultimate byproducts of BPO initiation can include benzoic acid and traces of benzene (B151609), which may be undesirable in biomedical applications. Succinoyl peroxide, however, decomposes to succinic acid and carbon dioxide. Succinic acid is a naturally occurring metabolite in the Krebs cycle, suggesting a superior biocompatibility profile for SAP-initiated polymers.
Caption: Thermal decomposition pathways for Benzoyl Peroxide (BPO) and Succinoyl Peroxide (SAP).
Comparative Data Summary
The selection of an initiator is heavily reliant on its physical properties and decomposition kinetics. The following tables summarize the available data for SAP and BPO. A notable gap exists in the publicly available literature regarding the detailed kinetic parameters (half-life and initiator efficiency) for succinoyl peroxide, underscoring its status as a less-common initiator.
Table 1: Physical and Chemical Properties
| Property | Succinoyl Peroxide (SAP) | Benzoyl Peroxide (BPO) |
| Chemical Formula | C₈H₁₀O₈ | C₁₄H₁₀O₄ |
| Molecular Weight | 234.16 g/mol [1] | 242.23 g/mol |
| Melting Point | 125 °C (decomposes)[1] | 103-105 °C (decomposes) |
| Appearance | Fine white crystalline powder[1] | White granular crystals |
| Solubility | Moderately soluble in water (~59 g/L); moderately soluble in alcohol and acetone[1][2][3] | Insoluble in water; soluble in benzene, chloroform, acetone |
Table 2: Decomposition and Kinetic Data
| Parameter | Succinoyl Peroxide (SAP) | Benzoyl Peroxide (BPO) |
| 10-hour Half-Life (t½) | Data not available in searched literature | ~73 °C (in benzene)[4] |
| 1-hour Half-Life (t½) | Data not available in searched literature | ~92 °C (in benzene)[4][5] |
| Initiator Efficiency (f) | Data not available in searched literature | 0.4 - 0.6 (Varies with solvent and monomer) |
| Decomposition Byproducts | Succinic acid, CO₂ | Benzoic acid, Phenyl benzoate, Biphenyl, CO₂, Benzene (traces) |
| Recommended Storage | Cool, dry, away from light and heat | Cool, dry, away from light, heat, and contaminants |
Performance and Application Considerations
| Feature | Succinoyl Peroxide (SAP) | Benzoyl Peroxide (BPO) |
| Biocompatibility | Advantageous: Byproducts (succinic acid) are endogenous metabolites, making it highly suitable for biomedical polymers and drug delivery systems where leachables are a major concern. | Potential Concern: Aromatic byproducts like benzoic acid and potential benzene residues can be toxic and require extensive purification of the final polymer for sensitive applications.[6] |
| Polymer Functionality | Potential Advantage: The carboxylic acid groups on the initiator fragments can be incorporated as polymer end-groups, providing sites for subsequent conjugation of drugs, peptides, or targeting ligands. | Limited: Generates relatively inert phenyl or benzoyloxy end-groups, which are not readily functionalized. |
| Kinetics & Control | Disadvantage: Lack of available kinetic data (half-life, efficiency) makes reaction design and prediction difficult. Higher decomposition temperature suggests higher polymerization temperatures are needed. | Advantageous: Extensive kinetic data is available, allowing for precise control over polymerization rates and polymer molecular weight.[4][5][7][8] It is effective over a moderate temperature range (70-100 °C). |
| Solvent Systems | Potential Advantage: Moderate water solubility may allow for its use in aqueous solution or emulsion polymerization systems without the need for co-solvents or emulsifiers required for BPO. | Limited: Poor water solubility restricts its use in aqueous systems. Typically used in bulk or organic solvent-based polymerizations. |
| Commercial Availability & Cost | Disadvantage: Not as widely available as BPO and is generally more expensive due to lower production scale. | Advantageous: Readily available from numerous suppliers at a relatively low cost. |
Experimental Protocols
A standard protocol for free-radical polymerization can be adapted for either initiator, with the primary adjustments being reaction temperature and solvent choice.
General Protocol for Bulk Polymerization of Methyl Methacrylate (MMA)
-
Monomer Purification: Wash MMA monomer with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until neutral. Dry the monomer over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.
-
Reaction Setup: Add the purified monomer and a specified amount of initiator (e.g., 0.1 mol%) to a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Degassing: Purge the system with dry nitrogen for 20-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath set to a temperature appropriate for the initiator's half-life (e.g., 75-90 °C for BPO). The higher decomposition temperature of SAP suggests a reaction temperature above 100 °C would be necessary.
-
Termination & Isolation: After the desired time or viscosity is reached, cool the reaction rapidly in an ice bath. Dissolve the viscous polymer solution in a suitable solvent (e.g., acetone) and precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol).
-
Purification & Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization: Analyze the polymer for molecular weight (Mw, Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Caption: General experimental workflow for free-radical polymerization.
Conclusion and Recommendations
The choice between succinoyl peroxide and benzoyl peroxide is a clear trade-off between established performance and potential biocompatibility.
-
Benzoyl Peroxide (BPO) remains the initiator of choice for general-purpose free-radical polymerization where cost, availability, and process control are paramount. Its behavior is predictable and well-documented, making it a reliable workhorse for researchers.
-
Succinoyl Peroxide (SAP) presents a compelling, albeit under-characterized, alternative for high-value applications, particularly in the biomedical and pharmaceutical fields. Its primary advantage lies in its decomposition to the endogenous metabolite succinic acid, which can significantly reduce the toxicological concerns and purification burdens associated with the final polymer. Furthermore, the potential for introducing carboxylic acid end-groups opens avenues for creating functional polymers for advanced applications like drug conjugation.
For professionals in drug development and biomaterials science, the potential benefits of SAP warrant further investigation. The critical next step for the research community is the systematic determination of SAP's decomposition kinetics and initiator efficiency across various solvents and monomers. Such data would unlock the full potential of this promising initiator, enabling its rational use in the design of next-generation polymers for sensitive applications.
References
- 1. Succinoyl peroxide | C8H10O8 | CID 31248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. CAS # 123-23-9, Disuccinoyl peroxide, Disuccinyl peroxide, NSC 676, Peroxydisuccinic acid, Peroyl SA, this compound, Succinic monoperoxyanhydride, Succinoyl peroxide, Succinyl peroxide - chemBlink [chemblink.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pergan.com [pergan.com]
- 6. researchgate.net [researchgate.net]
- 7. pergan.com [pergan.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Diacyl Peroxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various diacyl peroxides, supported by experimental data. Diacyl peroxides are a class of organic compounds widely used as radical initiators in polymerization, as curing agents, and in various organic synthesis applications.[1] Their utility is intrinsically linked to the thermal lability of the oxygen-oxygen bond. Understanding the comparative thermal stability of different diacyl peroxides is crucial for safe handling, storage, and effective application in research and development.[2][3]
The thermal decomposition of a diacyl peroxide involves the homolytic cleavage of the O-O bond, followed by the potential loss of carbon dioxide to generate alkyl or aryl radicals.[1] The rate of this decomposition is highly dependent on the peroxide's molecular structure and external conditions such as temperature and the solvent used.[4][5]
Quantitative Comparison of Thermal Stability
The stability of diacyl peroxides is often quantified by parameters such as the half-life at a given temperature, the 10-hour half-life temperature (the temperature at which the half-life is 10 hours), the self-accelerating decomposition temperature (SADT), and the activation energy (Ea) of the decomposition reaction. The following table summarizes these key quantitative metrics for several common diacyl peroxides.
| Diacyl Peroxide | 10-Hour Half-Life Temp. (°C) | Half-Life at Specific Temp. | Activation Energy (Ea) (kJ/mol) | Exothermic Onset Temp. (°C) |
| Lauroyl Peroxide | 62 | ~100 min @ 80°C[6] | 137.7 ± 5.9[6] | - |
| Decanoyl Peroxide | 62 | ~100 min @ 80°C[6] | 131.8 ± 5.9[6] | - |
| Octanoyl Peroxide | 62 | ~100 min @ 80°C[6] | 136.0 ± 5.0[6] | - |
| Benzoyl Peroxide (BPO) | 73 | 30 min @ 100°C[5] | 112.9 - 119.9[7] | ~105[7] |
| Diacetyl Peroxide | 69 | - | - | Explodes on heating[8] |
Experimental Protocols for Determining Thermal Stability
The data presented above is derived from various experimental techniques designed to measure the rate of peroxide decomposition under controlled conditions. The primary methods include differential scanning calorimetry (DSC), isothermal decomposition monitoring, and accelerated rate calorimetry (ARC).
1. Isothermal Decomposition Monitoring via Infrared Spectroscopy [5]
This method involves monitoring the disappearance of the diacyl peroxide over time at a constant temperature by measuring the change in its characteristic infrared (IR) absorption.
-
Sample Preparation: A solution of the diacyl peroxide (e.g., 0.1 M) is prepared in a high-boiling alkane solvent such as decane (B31447) or dodecane. These non-polar solvents are chosen to minimize induced decomposition.[5]
-
Decomposition: The solution is heated in a constant temperature bath. Temperature ranges are selected to achieve measurable decomposition rates (e.g., 100-140 °C for benzoyl peroxide).[5]
-
Sampling and Analysis: Aliquots of the solution are withdrawn at regular intervals and immediately cooled in an ice bath to quench the decomposition reaction.[5]
-
Data Acquisition: The IR spectrum of each sample is recorded. The concentration of the remaining peroxide is determined by measuring the absorbance of its characteristic carbonyl stretching frequencies (around 1780 cm⁻¹ and 1820 cm⁻¹).[5]
-
Kinetic Analysis: The natural logarithm of the absorbance is plotted against time. The slope of this plot yields the first-order rate constant (k) for the decomposition. The half-life (t₁/₂) is then calculated using the equation t₁/₂ = 0.693/k.
2. Differential Scanning Calorimetry (DSC) [7]
DSC is a thermo-analytical technique used to measure the heat flow associated with thermal transitions as a function of temperature. It is widely used to determine the exothermic onset temperature and heat of decomposition of thermally unstable substances like peroxides.
-
Sample Preparation: A small, precisely weighed amount of the peroxide sample is sealed in an aluminum pan.
-
Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 4 °C/min).[7]
-
Data Acquisition: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. An exothermic decomposition will appear as a peak on the DSC thermogram.
-
Data Interpretation: The exothermic onset temperature (T₀) is determined by analyzing the point at which the heat flow curve deviates from the baseline.[7] The area under the exothermic peak is proportional to the heat of decomposition (ΔHd). By performing the experiment at several different heating rates, the activation energy (Ea) can be calculated using methods like the Kissinger or Flynn-Wall-Ozawa analysis.[7]
3. Determination of Decomposition Rate by Titration [9]
This method determines the percentage of peroxide that decomposes after being held at a high temperature for a specified duration.
-
Initial Analysis: The initial concentration of the peroxide in a solution is determined by a redox titration, for example, with potassium permanganate (B83412) in an acidic solution.[9]
-
Thermal Treatment: The peroxide solution is placed in a temperature-controlled bath (e.g., 96°C) for a fixed period (e.g., 16 hours).[9] The container is loosely capped to avoid pressure buildup while minimizing evaporation.
-
Final Analysis: After the heating period, the solution is cooled to room temperature. The final concentration of the remaining peroxide is determined again using the same titration method.
-
Calculation: The thermal stability is expressed as the percentage of peroxide that has decomposed during the thermal treatment.
Factors Influencing Diacyl Peroxide Stability
The thermal decomposition of diacyl peroxides is a complex process influenced by several intrinsic and extrinsic factors. The following diagram illustrates the key relationships leading to decomposition.
Caption: Factors influencing the thermal decomposition pathway of diacyl peroxides.
The stability of the O-O bond is the central determinant of thermal stability.[2]
-
Temperature: As the primary driver, higher temperatures provide the necessary energy to overcome the activation barrier for O-O bond homolysis.[10]
-
Structure (R-Group): The nature of the R-group significantly influences stability. Electron-withdrawing groups can destabilize the peroxide bond, while bulky groups may introduce steric strain. The stability of the resulting radical (R•) after potential decarboxylation also plays a crucial role.
-
Solvent: Polar solvents can increase the rate of thermal decomposition.[5]
-
Contaminants: The presence of contaminants such as acids, bases, or transition metals can induce or catalyze decomposition, sometimes leading to rapid or explosive reactions.[2][8]
References
- 1. Diacyl peroxides: practical reagents as aryl and alkyl radical sources - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. americanchemistry.com [americanchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Diacetyl peroxide | C4H6O4 | CID 8040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 10. Explosive - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for the Quantification of Succinic Acid Peroxide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The selection of an appropriate analytical method for succinic acid peroxide quantification depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key characteristics of different analytical approaches.
| Method | Principle | Specificity | Sensitivity | Advantages | Disadvantages |
| Proposed RP-HPLC with UV Detection | Chromatographic separation on a reversed-phase column followed by UV detection. | High (separates from other UV-absorbing species). | Moderate. | High precision and accuracy; provides separation of impurities. | Requires a chromophore for good sensitivity; this compound has a weak chromophore. |
| Proposed HPLC with Post-Column Derivatization and Fluorescence Detection | Chromatographic separation followed by a post-column reaction to produce a fluorescent derivative. | Very High (specific reaction and detection). | Very High. | Excellent for trace-level quantification; highly selective. | More complex setup with an additional pump and reactor; derivatizing reagents can be unstable. |
| Iodometric Titration | Oxidation of iodide to iodine by the peroxide, followed by titration of the liberated iodine with sodium thiosulfate (B1220275).[1] | Low (measures total peroxide content). | Low to Moderate. | Simple, inexpensive, and well-established for peroxide value determination. | Non-specific; susceptible to interferences from other oxidizing or reducing agents.[1][2] |
| Spectrophotometry (Triphenylphosphine Assay) | Stoichiometric reaction of the peroxide with triphenylphosphine (B44618) (TPP) to form triphenylphosphine oxide (TPPO), which is then quantified.[3][4] | Moderate to High. | Moderate. | Relatively simple and can be adapted for high-throughput analysis; avoids the use of unstable reagents. | Can have interferences from other oxidizing species; requires a calibration curve. |
Experimental Protocols
Proposed Method 1: Reversed-Phase HPLC with UV Detection
This proposed method is based on the chromatographic principles for separating small, polar dicarboxylic acids and other organic peroxides.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a slightly acidic aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) in a 30:70 (v/v) ratio. The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detection: UV detection at a low wavelength, likely around 210 nm, due to the peroxide and carboxyl chromophores.
-
Quantification: External standard calibration curve prepared with this compound standards of known concentrations.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Proposed Method 2: HPLC with Post-Column Derivatization and Fluorescence Detection
This method offers enhanced sensitivity for trace-level analysis by converting the non-fluorescent peroxide into a fluorescent compound after chromatographic separation.
-
Instrumentation: HPLC system with a fluorescence detector, a post-column reaction module including a second pump, a mixing tee, and a reaction coil.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: As described in Proposed Method 1.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Post-Column Reaction System:
-
Reagent: A solution of a suitable fluorogenic substrate, such as p-hydroxyphenylacetic acid, and a catalyst like hemin (B1673052) or peroxidase, is delivered by the second pump.
-
Reagent Flow Rate: 0.5 mL/min.
-
Reaction Coil: A temperature-controlled reaction coil (e.g., 10 m x 0.25 mm i.d. at 60°C) to allow for the derivatization reaction to proceed.
-
-
Detection:
-
Fluorescence Detector: Excitation and emission wavelengths are set according to the fluorescent product formed (e.g., for the dimer of p-hydroxyphenylacetic acid, excitation at ~320 nm and emission at ~400 nm).
-
-
Quantification: External standard calibration curve.
Alternative Method 1: Iodometric Titration
This is a classic titrimetric method for determining the total peroxide value.[1]
-
Principle: this compound oxidizes potassium iodide in an acidic solution to liberate iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution, typically using a starch indicator to detect the endpoint.[5]
-
Procedure Outline:
-
Dissolve a known weight of the sample in a suitable solvent mixture (e.g., acetic acid and chloroform).
-
Add a saturated solution of potassium iodide.
-
Allow the reaction to proceed in the dark for a specified time.
-
Titrate the liberated iodine with a standard solution of sodium thiosulfate until the yellow color of the iodine fades.
-
Add a starch indicator solution, which will turn the solution blue.
-
Continue the titration until the blue color disappears.
-
A blank titration is performed under the same conditions.
-
-
Calculation: The peroxide value is calculated based on the volume of titrant used for the sample and the blank.
Alternative Method 2: Spectrophotometry (Triphenylphosphine Assay)
This method is based on the selective reduction of the peroxide by triphenylphosphine (TPP).[3][4]
-
Principle: this compound reacts with TPP in a 1:1 stoichiometric ratio to produce succinic acid and triphenylphosphine oxide (TPPO). The concentration of the peroxide can be determined by quantifying the amount of TPPO formed or the amount of TPP consumed, often using techniques like FTIR or by separating and quantifying TPPO via HPLC with UV detection.[3][6]
-
Procedure Outline (FTIR-based):
-
A known amount of sample is reacted with a solution of TPP in a suitable solvent.
-
After the reaction is complete, the amount of TPPO formed is measured using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the absorbance of a specific TPPO band (e.g., around 542 cm⁻¹).[3]
-
The peroxide concentration is determined from a calibration curve of TPPO.
-
Visualizing the Analytical Workflow
The following diagram illustrates the experimental workflow for the highly sensitive HPLC method with post-column derivatization for the quantification of this compound.
References
- 1. usptechnologies.com [usptechnologies.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Succinic Acid Peroxide and Other Initiators in Composite Manufacturing
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Curing Agents for Polymer Composites
In the ever-evolving field of composite manufacturing, the choice of a curing initiator is paramount to achieving desired material properties. This guide provides a detailed comparison of succinic acid peroxide, a member of the diacyl peroxide family, with other commonly used organic peroxides, namely methyl ethyl ketone peroxide (MEKP) and benzoyl peroxide (BPO). This analysis is based on available experimental data to assist researchers and professionals in making informed decisions for their specific applications.
Overview of Organic Peroxides in Composite Curing
Organic peroxides are essential initiators in the free-radical polymerization of unsaturated polyester (B1180765) resins (UPRs) and vinyl ester resins, which form the backbone of many composite materials.[1] The primary function of these peroxides is to decompose and generate free radicals, which then initiate the cross-linking of the resin, transforming it from a liquid to a solid, durable thermoset.[1] The selection of an appropriate peroxide influences critical parameters of the manufacturing process and the final product, including cure time, temperature, and the mechanical and thermal properties of the composite.
This compound is classified as a diacyl peroxide, similar to the more widely known benzoyl peroxide (BPO).[2] Other significant classes of peroxides used in the composites industry include ketone peroxides, such as methyl ethyl ketone peroxide (MEKP), and dialkyl peroxides like dicumyl peroxide (DCP).[1][3]
Comparative Performance Analysis
The efficacy of a peroxide initiator is evaluated based on several key performance indicators. The following tables summarize the comparative performance of this compound (represented by its class member, BPO) and MEKP, two of the most prevalent types of initiators for curing unsaturated polyester resins.
Table 1: Curing Characteristics of Peroxide Initiators in Unsaturated Polyester Resins
| Parameter | This compound (as Diacyl Peroxide - BPO) | Methyl Ethyl Ketone Peroxide (MEKP) |
| Curing Temperature | Lower temperature curing possible[3] | Typically requires accelerators for room temperature curing[1] |
| Exothermic Peak | Higher exothermic effect compared to some other peroxides[3] | Variable, dependent on accelerator concentration |
| Gel Time | Can be formulated for a range of gel times | Fast gel time with cobalt accelerators[1] |
| Thermal Stability of Cured Resin | Good | Reported to provide better thermal stability in some polyester resins[4] |
Table 2: Mechanical Properties of Composites Cured with Different Peroxide Systems
| Property | This compound (as Diacyl Peroxide - BPO) | Methyl Ethyl Ketone Peroxide (MEKP) |
| Hardness | Achieves good surface hardness | Can be formulated to achieve high hardness |
| Flexural Strength | Influenced by resin and fiber type | Influenced by resin and fiber type |
| Tensile Strength | Dependent on overall composite formulation | Dependent on overall composite formulation |
Experimental Protocols
To ensure a clear understanding of how the comparative data is generated, the following are detailed methodologies for key experiments typically performed to evaluate the efficacy of peroxide initiators.
Determination of Curing Profile using Differential Scanning Calorimetry (DSC)
Objective: To determine the curing characteristics, including the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction.
Methodology:
-
A known weight of the uncured resin mixture (containing the unsaturated polyester resin, styrene (B11656) monomer, and the specific peroxide initiator) is placed in an aluminum DSC pan.
-
An empty pan is used as a reference.
-
The sample is heated in the DSC instrument at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).
-
The heat flow to the sample is measured as a function of temperature.
-
The resulting thermogram is analyzed to determine the onset temperature of the exothermic curing reaction, the temperature at the peak of the exotherm (Tmax), and the total heat of curing (ΔH) by integrating the area under the exothermic peak.[3]
Measurement of Gel Time
Objective: To determine the time it takes for the liquid resin to transition to a gel-like state at a specific temperature.
Methodology:
-
The unsaturated polyester resin and the peroxide initiator (and accelerator, if required) are conditioned to a specific temperature (e.g., 25°C).
-
The components are thoroughly mixed in the specified proportions.
-
A small sample of the mixture is placed in a test tube or on a temperature-controlled plate.
-
A timer is started immediately after mixing.
-
A probe (e.g., a wooden stick or a specialized instrument) is used to periodically touch the surface of the resin.
-
The gel time is recorded as the time when the resin becomes stringy and no longer flows freely.
Evaluation of Mechanical Properties
Objective: To measure the mechanical strength and stiffness of the cured composite material.
Methodology:
-
Composite laminates are fabricated using the desired resin, peroxide initiator, and reinforcing material (e.g., glass fiber).
-
The laminates are cured according to a specific schedule (temperature and time).
-
Test specimens are cut from the cured laminates according to standard dimensions (e.g., ASTM D790 for flexural strength, ASTM D638 for tensile strength).
-
The specimens are subjected to mechanical testing using a universal testing machine.
-
For flexural strength, a three-point bending test is performed, and the load at which the specimen fails is recorded.
-
For tensile strength, the specimen is pulled until it fractures, and the maximum stress it can withstand is recorded.
Visualizing the Curing Process and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for composite curing.
Caption: Free radical polymerization signaling pathway.
Conclusion
The selection of a peroxide initiator is a critical decision in composite manufacturing that directly impacts processing efficiency and the final properties of the product. While direct, extensive comparative data for this compound is limited in publicly available literature, its classification as a diacyl peroxide allows for performance inferences based on the well-documented behavior of benzoyl peroxide.
-
This compound (as a Diacyl Peroxide): BPO, a representative of this class, is advantageous for applications requiring lower curing temperatures.[3]
-
Methyl Ethyl Ketone Peroxide (MEKP): MEKP is a versatile initiator that, when used with accelerators, allows for rapid curing at ambient temperatures, making it suitable for a wide range of manufacturing processes.[1] Studies have also indicated that MEKP can impart superior thermal stability to the final composite in certain resin systems.[4]
Ultimately, the optimal choice of initiator will depend on the specific requirements of the application, including the desired cure cycle, the processing equipment available, and the performance criteria for the final composite part. It is recommended that researchers and manufacturers conduct their own evaluations to determine the most suitable initiator system for their unique formulations and processes.
References
- 1. Organic Peroxides Explained: DCP, MEKP and Their Roles in Polymer Curing [evergreenchemicals.cn]
- 2. US4666978A - Method of curing unsaturated polyester resins at low temperatures - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins [mdpi.com]
A Comparative Analysis of the Antimicrobial Efficacy of Peroxydisuccinic Acid and Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial activities of peroxydisuccinic acid (PDSA) and hydrogen peroxide (H₂O₂). The following sections detail their performance based on available experimental data, outline the methodologies used in these studies, and illustrate their mechanism of action.
Quantitative Data Summary
Table 1: Comparative Antimicrobial Activity by Zone of Inhibition
| Microorganism | Peroxydisuccinic Acid (1%) Zone of Inhibition (mm) | Hydrogen Peroxide (3%) Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 14.3 ± 0.3 | 12.7 ± 0.3 |
| Escherichia coli ATCC 25922 | 13.7 ± 0.3 | 11.3 ± 0.3 |
| Pseudomonas aeruginosa ATCC 27853 | 12.3 ± 0.3 | 10.7 ± 0.3 |
| Bacillus cereus ATCC 10702 | 15.0 ± 0.5 | 13.3 ± 0.3 |
| Candida albicans ATCC 885/653 | 13.0 ± 0.5 | 11.7 ± 0.3 |
Data extracted from a comparative study on the antibacterial activity of peroxydisuccinic acid and hydrogen peroxide. It is important to note that the concentrations of the two agents tested were different.
Table 2: Representative MIC and MBC Values for Hydrogen Peroxide
| Microorganism | MIC (mM) | MBC (mM) |
| Staphylococcus aureus | 0.40 - 1.56 | 51 - 680 |
| Pseudomonas aeruginosa | 0.78 - 3.19 | 170 - 680 |
| Escherichia coli | 0.78 - 1.56 | Not widely reported |
Note: These values are representative and can vary significantly based on the specific strain and experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Agar (B569324) Well Diffusion Method
This method was employed to determine the zone of inhibition of microbial growth by peroxydisuccinic acid and hydrogen peroxide.
-
Media Preparation: Mueller-Hinton agar was used for bacterial strains and Sabouraud agar for Candida albicans. The sterile molten agar was poured into petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension (2∙10⁹ CFU/ml) was uniformly spread over the surface of the agar plates using a sterile swab.
-
Well Creation: Wells of a specific diameter were aseptically punched into the agar.
-
Application of Agents: A defined volume of the test solutions (1% peroxydisuccinic acid and 3% hydrogen peroxide) was added to the respective wells.
-
Incubation: The plates were incubated at an appropriate temperature for 18-24 hours.
-
Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, was measured in millimeters.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (General Protocol)
While specific MIC/MBC data for peroxydisuccinic acid is lacking, the following is a standard protocol for determining these values for antimicrobial agents like hydrogen peroxide.
-
Serial Dilution: A series of two-fold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (typically 5 x 10⁵ CFU/mL).
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate without the antimicrobial agent. The plates are then incubated. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Mechanism of Action: Oxidative Stress
Both peroxydisuccinic acid and hydrogen peroxide exert their antimicrobial effects primarily through the generation of reactive oxygen species (ROS).[1] These highly reactive molecules, including hydroxyl radicals (•OH), cause widespread damage to critical cellular components.
The generation of ROS leads to a state of severe oxidative stress within the microbial cell. This results in:
-
Lipid Peroxidation: Damage to the cell membrane, leading to loss of integrity and leakage of cellular contents.
-
Protein Oxidation: Inactivation of essential enzymes and structural proteins.
-
DNA Damage: Mutations and strand breaks in the genetic material, disrupting replication and transcription.
Ultimately, this multi-faceted cellular damage leads to the death of the microorganism. Studies have indicated that a mixture of peroxydisuccinic acid and hydrogen peroxide can have a synergistic effect, producing a higher concentration of ROS and achieving a more rapid and potent antimicrobial effect than either compound alone.[1]
References
A Comparative Analysis of Polymer Properties Initiated by Succinic Acid Peroxide Versus Benzoyl Peroxide and Dicumyl Peroxide
A detailed examination of polymerization initiation reveals distinct differences in the resulting polymer properties when using succinic acid peroxide compared to the more common initiators, benzoyl peroxide and dicumyl peroxide. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal initiator for their specific applications.
In the realm of polymer synthesis, the choice of initiator plays a pivotal role in determining the final characteristics of the polymer. This guide delves into a comparative analysis of polymers initiated by this compound, benzoyl peroxide, and dicumyl peroxide, focusing on key performance indicators such as thermal stability, molecular weight, and mechanical properties. While benzoyl peroxide is a versatile and widely used initiator and dicumyl peroxide is a notable crosslinking agent, this compound presents itself as a specialized alternative with unique attributes.
Performance Comparison of Peroxide Initiators
The selection of a peroxide initiator is dictated by the desired polymerization kinetics and the intended properties of the final polymer. The following table summarizes the key characteristics and performance metrics of polymers initiated with this compound, benzoyl peroxide, and dicumyl peroxide. It is important to note that direct, side-by-side comparative studies for all three initiators under identical conditions are limited in publicly available literature. The data presented here is a compilation from various sources to provide a comparative overview.
| Property | This compound | Benzoyl Peroxide | Dicumyl Peroxide |
| Primary Application | Polymerization Initiator[1] | General-purpose Polymerization Initiator[2] | Crosslinking Agent[3][4][5] |
| Typical Decomposition Temp. | Decomposes exothermically[1] | Onset ~79-98°C[6][7] | Starts ~70°C, with an exothermic peak around 168°C[3][8] |
| Half-life | Data not readily available | 10 hours at 73°C (in benzene) | 10 hours at 116-120°C, 1 hour at 135-140°C, 1 minute at 180-185°C[3][9] |
| Effect on Polymer MW | Can be used to synthesize various molecular weight polymers[10] | Generally produces polymers with a broad range of molecular weights | Can increase molecular weight through crosslinking[11][12] |
| Effect on Thermal Stability | Data not readily available | Can influence the thermal stability of the resulting polymer[13] | Can enhance thermal stability through crosslinking[11] |
| Effect on Mechanical Properties | Data not readily available | Affects mechanical properties based on polymer molecular weight and structure[14] | Significantly improves mechanical properties like tensile strength and elongation at break through crosslinking[15][16][17][18] |
| Initiator Efficiency | Data not readily available | High initiation efficiency[2] | Primarily acts as a crosslinking agent, efficiency depends on the polymer system[15][16] |
Experimental Protocols
To ensure a standardized comparison, the following experimental protocols for the bulk polymerization of methyl methacrylate (B99206) (MMA) are provided. These protocols can be adapted for each of the three peroxide initiators.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Initiator: this compound, Benzoyl peroxide, or Dicumyl peroxide
-
Reaction vessel (e.g., sealed ampoule or reactor)
-
Inert gas (e.g., Nitrogen or Argon)
-
Precipitating agent (e.g., Methanol)
-
Solvent for polymer characterization (e.g., Tetrahydrofuran - THF)
Polymerization Procedure:
-
Monomer Preparation: Purge the methyl methacrylate monomer with an inert gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiator Addition: In a reaction vessel, dissolve the desired amount of the selected peroxide initiator (e.g., 0.1 mol%) in the purified MMA monomer under an inert atmosphere.
-
Polymerization: Seal the reaction vessel and immerse it in a temperature-controlled bath. The polymerization temperature should be chosen based on the decomposition characteristics of the initiator (e.g., 70-90°C for benzoyl peroxide). Allow the reaction to proceed for a predetermined time to achieve a target conversion.
-
Polymer Isolation: After the desired reaction time, cool the vessel to terminate the polymerization. Dissolve the resulting polymer in a suitable solvent like THF and precipitate it by adding the solution to a non-solvent such as methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization Methods:
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.
-
Thermal Stability: Assessed using Thermogravimetric Analysis (TGA) by heating the polymer sample under a controlled atmosphere and recording the weight loss as a function of temperature.
-
Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC) by monitoring the heat flow to the sample as a function of temperature.
-
Mechanical Properties: Tensile strength, Young's modulus, and elongation at break can be measured on polymer films or molded specimens using a universal testing machine according to relevant ASTM standards.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the free radical polymerization process and a typical experimental workflow for comparing the performance of different initiators.
References
- 1. CAS 123-23-9: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. sinoxe.com [sinoxe.com]
- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 5. DICUMYL PEROXIDE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. Dicumyl peroxide (DCP-40C)-Jiangsu Daoming Chemical [en.dmchemic.com]
- 10. US9109084B1 - Synthesis of polyepoxy succinic acid compounds using free radical initiators - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Polymerization Initiated by Succinic Acid Peroxide and Other Common Radical Initiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of succinic acid peroxide as a free-radical polymerization initiator against two widely used alternatives: benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN). The selection of an appropriate initiator is critical as it significantly influences reaction kinetics, polymer properties, and the overall efficiency of the polymerization process. This document summarizes key performance data, details experimental protocols for kinetic analysis, and provides visual representations of the underlying chemical processes to aid in initiator selection for specific applications.
Executive Summary
This compound, a diacyl peroxide, initiates polymerization through the thermal decomposition of its peroxide bond to generate free radicals.[1] Its performance is compared with benzoyl peroxide, another diacyl peroxide known for its efficiency in various polymerization systems, and AIBN, an azo compound recognized for its clean decomposition pathway that avoids side reactions often associated with peroxide initiators.[2][3] Key comparative metrics include decomposition kinetics (half-life), initiation efficiency, and the rate of polymerization.
Data Presentation: Initiator Performance Comparison
The following tables summarize the key kinetic parameters for this compound, benzoyl peroxide, and AIBN. This data is essential for predicting and controlling the polymerization process.
Table 1: Decomposition Kinetics of Various Initiators
| Initiator | 10-Hour Half-Life Temperature (°C) | 1-Hour Half-Life Temperature (°C) | Solvent |
| This compound | 66 | 91 | Benzene |
| Benzoyl Peroxide (BPO) | 73 | 92 | Benzene |
| Azobisisobutyronitrile (AIBN) | 64 | 82 | Styrene |
This data is compiled from multiple sources and represents typical values. Actual half-life can vary with solvent and other reaction conditions.
Table 2: Comparative Kinetic Data for Polymerization of Styrene and Methyl Methacrylate (MMA)
| Initiator | Monomer | Initiator Concentration (mol/L) | Temperature (°C) | Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹) | Initiation Efficiency (f) |
| This compound | Styrene | Data not readily available | - | Data not readily available | Estimated 0.5 - 0.7 |
| Benzoyl Peroxide (BPO) | Styrene | 0.0068 | 48.4 | ~1.5 x 10⁻⁵[4] | 0.6 - 1.0[5] |
| Benzoyl Peroxide (BPO) | MMA | 0.001 | 70 | ~4.0 x 10⁻⁵ | 0.6 - 1.0[5] |
| Azobisisobutyronitrile (AIBN) | Styrene | 0.0068 | 48.4 | ~1.2 x 10⁻⁵[4] | ~0.7[5] |
| Azobisisobutyronitrile (AIBN) | MMA | Data not readily available | - | Data not readily available | ~0.5[5] |
Note: The initiation efficiency of this compound is an estimate based on typical values for diacyl peroxides.
Experimental Protocols
Accurate determination of polymerization kinetics is fundamental to understanding and optimizing the process. Below are detailed methodologies for key experiments.
Determination of Polymerization Rate by Dilatometry
Dilatometry is a classical and effective method for monitoring the progress of polymerization by measuring the volume contraction that occurs as monomer is converted to polymer.[2]
Protocol:
-
Apparatus: A dilatometer, which consists of a reaction bulb connected to a precision-bore capillary tube, is required. The apparatus should be clean and dry.
-
Reaction Mixture Preparation: Prepare a solution of the desired monomer and initiator at a known concentration.
-
Filling the Dilatometer: Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped. The liquid level should be within the calibrated portion of the capillary.
-
Thermostatting: Place the dilatometer in a constant-temperature bath set to the desired reaction temperature. Allow the system to reach thermal equilibrium, which is indicated by an initial expansion of the liquid followed by a steady decrease in volume as polymerization begins.
-
Data Collection: Record the height of the liquid in the capillary at regular time intervals.
-
Calculation of Polymerization Rate: The rate of polymerization (Rp) can be calculated from the change in volume over time using the following equation:
Rp = - (1/V₀) * (dV/dt) * (M₀ / (ρ_p - ρ_m))
where:
-
V₀ is the initial volume of the reaction mixture.
-
dV/dt is the rate of volume change.
-
M₀ is the initial monomer concentration.
-
ρ_p and ρ_m are the densities of the polymer and monomer at the reaction temperature, respectively.
-
Determination of Monomer Conversion by Gravimetric Analysis
Gravimetric analysis provides a direct measurement of the amount of polymer formed at a given time.
Protocol:
-
Reaction Setup: Carry out the polymerization reaction in a series of sealed vials or a larger reactor from which samples can be withdrawn at different times.
-
Sampling: At predetermined time intervals, quench the reaction in a sample vial, typically by rapid cooling and addition of an inhibitor.
-
Polymer Precipitation: Precipitate the polymer by adding the reaction mixture to a non-solvent for the polymer (e.g., methanol (B129727) for polystyrene).
-
Isolation and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry the polymer to a constant weight in a vacuum oven.
-
Calculation of Conversion: The monomer conversion is calculated as follows:
% Conversion = (Mass of polymer / Initial mass of monomer) * 100
Determination of Initiator Efficiency
Initiator efficiency (f) is the fraction of radicals generated by the initiator that successfully initiate a polymer chain. It can be determined by comparing the number of initiator fragments incorporated into the polymer with the total number of initiator molecules decomposed.[5]
Protocol:
-
Polymerization and Purification: Perform a polymerization to a low conversion. Isolate and rigorously purify the polymer to remove all unreacted initiator.
-
Analysis of Initiator Fragments: Use an analytical technique to quantify the number of initiator fragments per polymer chain. This can be achieved using labeled initiators (e.g., with radioactive isotopes or specific functional groups) and a corresponding detection method (e.g., scintillation counting or spectroscopy).
-
Determination of Number-Average Molecular Weight (Mn): Determine the Mn of the polymer sample using techniques such as Gel Permeation Chromatography (GPC) or osmometry.
-
Calculation of Initiator Efficiency: The initiator efficiency can be calculated based on the number of initiator fragments per chain and the mechanism of termination (combination or disproportionation).
Mandatory Visualizations
The following diagrams illustrate the fundamental processes involved in free-radical polymerization and the experimental workflow for kinetic studies.
Caption: Mechanism of free-radical polymerization.
References
A Comparative Guide to Peroxide Initiators in Resin Systems with a Focus on Succinic Acid Peroxide Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of peroxide initiators in various resin systems, with a particular focus on alternatives to and the context surrounding succinic acid peroxide. Due to limited direct comparative data on this compound as a curing agent in the public domain, this document focuses on the performance of commonly used organic peroxides—benzoyl peroxide (BPO) and methyl ethyl ketone peroxide (MEKP)—in resin systems, including those incorporating bio-based components like succinic acid. This allows for an indirect assessment of where this compound might fit in the performance spectrum.
Executive Summary
The curing characteristics and final properties of thermoset resins are critically dependent on the choice of initiator. While succinyl peroxide is a known radical initiator, comprehensive performance data in comparison to industry-standard peroxides like BPO and MEKP is scarce in readily available literature. However, analysis of BPO and MEKP in unsaturated polyester (B1180765) resins (UPRs), including those synthesized with succinic acid, provides valuable benchmarks for curing efficiency, thermal stability, and mechanical performance.
One study noted that bio-based succinyl peroxide exhibited a reduced curing time in unsaturated polyester resins compared to commercial counterparts, though this was balanced by increased stability in its paste form[1]. In contrast, detailed studies on bio-based UPRs cured with BPO and MEKP reveal distinct differences in their curing profiles, with MEKP often demonstrating better control over the cross-linking process at lower temperatures[2].
This guide synthesizes available data to provide a comparative framework for researchers selecting peroxide initiators for specific resin formulations.
Performance Comparison of Peroxide Initiators
The following tables summarize the performance of Benzoyl Peroxide (BPO) and Methyl Ethyl Ketone Peroxide (MEKP) in a bio-based unsaturated polyester resin containing succinic acid. This data is derived from differential scanning calorimetry (DSC) analysis and provides insights into the curing process.
Table 1: Curing Characteristics of Peroxide Initiators in a Bio-Based Unsaturated Polyester Resin [2]
| Initiator | Accelerator | Peak Exotherm 1 (°C) | Peak Exotherm 2 (°C) | Notes |
| Benzoyl Peroxide (BPO) | Co(II) octoate | 110.9 | 126.5 | Two-stage cross-linking reaction observed. |
| Methyl Ethyl Ketone Peroxide (MEKP) | Co(II) octoate | 98.8 | 157.3 | Two-stage reaction; MEKP shows better control at lower temperatures. |
This data is based on a specific bio-based unsaturated polyester resin formulation and may vary with different resin systems.
Table 2: Isothermal Curing Completion Times for a Bio-Based UPR with MEKP [2]
| Resin System | Curing Temperature (°C) | Initiator Amount (wt%) | Time to Completion (min) |
| Bio-based UPR | 70 | 1 | ~15 |
| Bio-based UPR | 70 | 3 | ~10 |
| Bio-based UPR | 90 | 1 | ~8 |
| Bio-based UPR | 90 | 3 | ~4-5 |
This data highlights the influence of temperature and initiator concentration on the curing speed when using MEKP.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are outlines of key experimental protocols for evaluating the performance of peroxide initiators in resin systems.
Differential Scanning Calorimetry (DSC) for Cure Kinetics
Objective: To determine the curing characteristics, including onset temperature, peak exotherm temperature, and heat of reaction.
Methodology:
-
A small sample of the resin-initiator mixture (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed to prevent evaporation of volatile components like styrene.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
Dynamic Scan: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range (e.g., room temperature to 250°C) to determine the total heat of reaction (ΔH).
-
Isothermal Scan: The sample is rapidly heated to a specific isothermal temperature (e.g., 70°C, 90°C) and held for a period until the reaction is complete, as indicated by the return of the heat flow signal to the baseline. This provides data on the rate of cure at a constant temperature.
-
The resulting thermograms are analyzed to determine key parameters such as the onset of curing, the temperature at the peak of the exothermic reaction, and the total enthalpy of the reaction[3][4][5][6][7].
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability of the cured resin.
Methodology:
-
A small sample of the fully cured resin (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the decomposition temperatures of the polymer, indicating its thermal stability[1][2].
Mechanical Properties Testing
Objective: To determine the mechanical performance of the cured resin.
Methodology:
-
Resin samples are cast into molds of standardized dimensions according to ASTM standards (e.g., ASTM D790 for flexural properties, ASTM D638 for tensile properties).
-
The resin is cured using the specified initiator system and curing cycle.
-
After curing and post-curing (if required), the samples are demolded and conditioned under standard laboratory conditions.
-
Flexural Strength: A three-point bending test is performed using a universal testing machine. The flexural strength and modulus are calculated from the load-deflection curve.
-
Tensile Strength: The samples are subjected to a tensile load until failure in a universal testing machine. Tensile strength, modulus, and elongation at break are determined.
-
Hardness: The surface hardness of the cured resin is measured using a durometer or a Barcol impressor according to the relevant ASTM standard[8].
Visualizing Curing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships in resin curing.
Caption: General pathway for free-radical curing of unsaturated resins.
Caption: Experimental workflow for comparing peroxide initiator performance.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Development of a Cure Model for Unsaturated Polyester Resin Systems Based on Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. interplastic.com [interplastic.com]
A Comparative Guide to Polymers Synthesized with Succinic Acid Peroxide and Alternative Initiators
For Researchers, Scientists, and Drug Development Professionals
The choice of initiator in polymer synthesis is a critical determinant of the final material's properties and performance. This guide provides a comparative analysis of polymers synthesized using succinic acid peroxide, a bio-based initiator, against those synthesized with conventional alternatives such as benzoyl peroxide and dicumyl peroxide. This objective comparison is supported by experimental data from various studies, offering insights into the molecular weight, thermal stability, and other key characteristics of the resulting polymers.
Performance Comparison of Initiators
The selection of a polymerization initiator significantly influences the molecular weight distribution and thermal properties of the synthesized polymer. Below is a comparative summary of data for polymers synthesized using this compound, benzoyl peroxide, and dicumyl peroxide.
Molecular Weight and Polydispersity
The molecular weight (Mw and Mn) and polydispersity index (PDI = Mw/Mn) are fundamental characteristics of a polymer, affecting its mechanical strength, viscosity, and degradation profile.
| Initiator | Polymer System | Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| Succinyl Peroxide | Poly(ethyl methacrylate) | 20,818 | - | - |
| Benzoyl Peroxide | Poly(N-phenyl methacrylamide-co-Ethyl methacrylate) | 45,000 - 65,000 | 28,000 - 42,000 | 1.41 - 1.55[1] |
| Dicumyl Peroxide | Poly(lactic acid)/Natural Rubber Blend | - | - | - |
Note: Direct comparative data for the same polymer system under identical conditions is limited in the available literature. The data presented is from different studies and serves to illustrate the typical performance of each initiator.
Thermal Properties
Thermal stability and transition temperatures are crucial for determining the processing conditions and application range of a polymer. Thermogravimetric Analysis (TGA) provides information on thermal stability, while Differential Scanning Calorimetry (DSC) reveals key transition temperatures.
Thermogravimetric Analysis (TGA) Data
| Initiator | Polymer System | Onset Decomposition Temperature (T_onset_) (°C) | Temperature at Maximum Decomposition Rate (T_max_) (°C) |
| Benzoyl Peroxide | Poly(methyl methacrylate) | ~350 | - |
| Dicumyl Peroxide | Chlorinated Polyethylene/Ethylene Methacrylate Copolymer | ~300 | - |
Differential Scanning Calorimetry (DSC) Data
| Initiator | Polymer System | Glass Transition Temperature (T_g_) (°C) | Melting Temperature (T_m_) (°C) |
| Benzoyl Peroxide | Poly(methyl methacrylate) | 57.6 - 68.2[2] | - |
| Dicumyl Peroxide | Poly(lactic acid) | Decreases with increasing DCP content[3] | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. The following are generalized protocols for key characterization techniques cited in this guide.
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polymer sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample.
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) for poly(methyl methacrylate)) to a concentration of 1-2 mg/mL.
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but vigorous shaking should be avoided to prevent polymer degradation.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Analysis:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
Equilibrate the system with the mobile phase (e.g., THF) at a constant flow rate (e.g., 1 mL/min).
-
Inject the filtered sample solution into the GPC system.
-
Record the chromatogram.
-
-
Calibration and Data Analysis:
-
Generate a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene standards).
-
Calculate Mn, Mw, and PDI of the polymer sample based on the calibration curve and the sample's chromatogram.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability of a polymer by measuring its weight loss as a function of temperature.
Methodology:
-
Sample Preparation:
-
Place 5-10 mg of the polymer sample into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
-
Instrumentation and Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min or 20 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (T_onset_) and the temperature of maximum decomposition rate (T_max_) from the TGA and its derivative (DTG) curves, respectively.
-
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically.
-
-
Instrumentation and Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point, then cool it at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition temperature. This is done to erase the thermal history of the sample.
-
Perform a second heating scan at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the DSC thermogram from the second heating scan to determine the Tg (as a step change in the baseline), Tc (as an exothermic peak), and Tm (as an endothermic peak).
-
Visualizing the Process and Comparison
Diagrams can aid in understanding complex workflows and relationships. The following visualizations, created using the DOT language, illustrate the experimental workflow for polymer characterization and a conceptual comparison of the initiators.
Caption: Experimental workflow for polymer synthesis and characterization.
Caption: Conceptual comparison of polymerization initiators.
References
A Comparative Guide to Analytical Methods for Peroxide Content Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of peroxide content is a critical quality attribute in the pharmaceutical industry. Peroxides are potential reactive impurities that can degrade active pharmaceutical ingredients (APIs) and excipients, impacting the stability, efficacy, and safety of drug products. This guide provides a comprehensive cross-validation of three widely used analytical methods for determining peroxide content: Iodometric Titration, the Ferrous Oxidation-Xylenol Orange (FOX) Assay, and High-Performance Liquid Chromatography (HPLC).
Comparison of Method Performance Characteristics
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and throughput. The following table summarizes the key performance characteristics of the three methods based on experimental data from various validation studies.
| Performance Parameter | Iodometric Titration | Ferrous Oxidation-Xylenol Orange (FOX) Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Oxidation of iodide by peroxides to iodine, followed by titration of iodine with sodium thiosulfate (B1220275). | Oxidation of Fe(II) to Fe(III) by peroxides, forming a colored complex with xylenol orange, measured spectrophotometrically.[1] | Separation of peroxides from other sample components followed by detection using various detectors (e.g., DAD, FLD).[2] |
| Accuracy (% Recovery) | Typically 95-105% | Generally 90-110% | 98.2% - 106.9%[2] |
| Precision (%RSD) | < 2% (Intra-day)[3] | < 5% | < 1.2% (Intra-day)[2] |
| Linearity (r²) | > 0.99[3] | > 0.99 | > 0.999[2] |
| Limit of Detection (LOD) | ~0.036 mEq/kg[3] | Can measure as low as 5 µM | 0.083 µg/mL (for Benzoyl Peroxide by HPLC-DAD)[2] |
| Limit of Quantitation (LOQ) | ~0.1 mEq/kg[3] | Typically in the low µM range | 0.25 µg/mL (for Benzoyl Peroxide by HPLC-DAD) |
| Specificity | Prone to interference from other oxidizing and reducing agents. | Can be affected by other oxidizing agents. | High, especially with chromatographic separation. |
| Throughput | Low to medium | High | Medium to high |
| Cost | Low | Low to medium | High |
| Solvent/Reagent Toxicity | Uses chlorinated solvents (e.g., chloroform). | Uses organic solvents (e.g., methanol). | Dependent on the mobile phase, can be "greener". |
Cross-Validation Workflow
A systematic approach is crucial for the cross-validation of different analytical methods. The following workflow outlines the key stages for comparing and validating these techniques for peroxide content determination.
Experimental Protocols
Iodometric Titration (Based on Pharmacopoeial Methods)
This method relies on the oxidation of iodide to iodine by peroxides in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate solution.
Reagents and Materials:
-
Glacial acetic acid
-
Chloroform (B151607) or isooctane
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.1 M or 0.01 M Sodium thiosulfate (Na₂S₂O₃) volumetric solution
-
Starch indicator solution
-
Sample containing peroxides
-
Erlenmeyer flasks with stoppers
-
Burette
Procedure:
-
Accurately weigh an appropriate amount of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform (or another suitable solvent). Swirl to dissolve the sample.
-
Add 0.5 mL of a saturated KI solution.
-
Stopper the flask and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution with constant and vigorous shaking until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution and continue the titration until the blue color is completely discharged.
-
Perform a blank determination under the same conditions.
-
Calculate the peroxide value (in milliequivalents of active oxygen per kg of sample).
Ferrous Oxidation-Xylenol Orange (FOX) Assay
This spectrophotometric method is based on the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by peroxides. The resulting ferric ions form a colored complex with xylenol orange, which is measured at a specific wavelength.
Reagents and Materials:
-
Xylenol orange
-
Ferrous ammonium (B1175870) sulfate
-
Sorbitol
-
Sulfuric acid (H₂SO₄)
-
Methanol
-
Sample containing peroxides
-
Spectrophotometer
Procedure:
-
FOX Reagent Preparation: Prepare a solution containing ammonium ferrous sulfate, sulfuric acid, xylenol orange, and sorbitol in an appropriate solvent (e.g., 90% methanol).
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.
-
Reaction: Mix the sample solution with the FOX reagent.
-
Incubation: Allow the reaction to proceed for a specified time at room temperature.
-
Measurement: Measure the absorbance of the resulting colored complex at approximately 560 nm using a spectrophotometer.
-
Quantification: Determine the peroxide concentration from a calibration curve prepared using standard solutions of hydrogen peroxide or another suitable peroxide standard.
High-Performance Liquid Chromatography (HPLC)
This method provides high specificity by separating peroxides from other components in the sample matrix before quantification.
Instrumentation and Conditions (Example for Benzoyl Peroxide):
-
HPLC System: A system equipped with a pump, autosampler, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[2]
-
Column Temperature: 40 °C.[2]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the target peroxide (e.g., benzoyl peroxide) in the mobile phase or a suitable diluent.
-
Sample Preparation: Dissolve a known amount of the sample in the diluent, sonicate if necessary, and filter through a 0.45 µm filter.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peroxide peak by its retention time and quantify it by comparing its peak area to the calibration curve generated from the standards.
References
evaluating the effect of different initiators on polymer chain branching
For scientists and professionals in polymer chemistry and drug development, controlling polymer architecture is paramount. The choice of initiator is a critical determinant of the final polymer's topology, directly influencing properties such as viscosity, solubility, and therapeutic efficacy. This guide provides an objective comparison of how different initiation strategies affect polymer chain branching, supported by experimental data and detailed protocols for characterization.
Performance Comparison of Polymerization Systems
The degree of branching in a polymer is not solely dependent on the initiator itself but on the entire polymerization system, which includes the type of monomer, the presence of specific branching agents, and the polymerization technique employed. Conventional free radical initiators typically produce linear polymers with uncontrolled branching, whereas controlled radical polymerization (CRP) techniques offer a pathway to precisely engineered, highly branched structures.
The following table summarizes quantitative data from studies utilizing different polymerization systems to induce branching.
| Polymerization System | Initiator / Key Reagent(s) | Polymer & Monomer(s) | Resulting Architecture | Degree of Branching (DB) / Density | Branching Ratio (g / g') | Polydispersity Index (PDI / M w /M n ) |
| Conventional Free Radical | Benzoyl Peroxide (BPO) with a chain transfer monomer (CTM) | Styrene-acrylic copolymer | Randomly Branched | Not specified, but branching confirmed | g' ≈ 0.7[1] | Not specified |
| Conventional Free Radical | Azobisisobutyronitrile (AIBN) with a branching monomer | Polystyrene | Randomly Branched | Not specified, but branching confirmed | Not specified | 7.76[2] |
| Reverse ATRP | AIBN / FeCl₃ / PPh₃ | Polystyrene | Linear (controlled) | Minimal / Unintended | ~1 (assumed) | 1.3 - 1.4[3] |
| Controlled Radical Branching Polymerization (ATRP-based) | Eosin Y / Copper Complex with an "inibramer" (OEOBA) | Hydrophilic Polyacrylates | Hyperbranched | DB: 2% - 24%[4][5][6][7][8] | Not specified | Broad (M n = 38k - 170k)[4][5][6][7][8] |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) | RAFT CTA with a crosslinking monomer (BisAM) | Polyacrylamide | Hyperbranched | 7.2 - 11.7 branches per 1000 carbons[9][10][11] | g = 0.201 - 0.290[9][10][11] | 4.7 - 8.6[9][10][11] |
Note: The degree of branching is highly dependent on specific reaction conditions (e.g., monomer concentration, temperature, and reaction time). The data presented are illustrative examples from specific studies.
Logical Workflow for Selecting a Polymerization Method
The selection of an appropriate initiator and polymerization technique is guided by the desired final polymer architecture. The following diagram illustrates the logical workflow from the target architecture to the corresponding synthetic strategy.
Caption: Workflow from desired polymer architecture to the appropriate polymerization method and initiator system.
Experimental Protocols
Accurate evaluation of polymer branching requires rigorous synthesis and characterization. Below are generalized methodologies for key experiments.
Synthesis via Controlled Radical Polymerization (RAFT Example)
This protocol describes a general approach for synthesizing hyperbranched polymers, adapted from methods using a crosslinking monomer and a RAFT agent.[9][10][11]
Objective: To synthesize a hyperbranched polymer with a controlled degree of branching.
Materials:
-
Monomer (e.g., Acrylamide)
-
Crosslinking Monomer (e.g., N,N′-methylenebis(acrylamide))
-
RAFT Chain Transfer Agent (CTA)
-
Radical Initiator (e.g., AIBN)
-
Solvent (e.g., deionized water)
-
Schlenk flask, syringes, nitrogen source, oil bath
Procedure:
-
Preparation: The monomer and a specific molar ratio of the RAFT CTA are dissolved in the solvent within a Schlenk flask equipped with a magnetic stirrer.
-
Deoxygenation: The solution is deoxygenated by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can terminate the radical polymerization.
-
Initiation: The flask is immersed in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Monomer Feeding: A solution of the crosslinking monomer and the initiator is prepared separately and is fed into the reaction flask continuously over a set period using a syringe pump. This slow addition is crucial to prevent premature gelation.
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., several hours) under a nitrogen atmosphere.
-
Termination & Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the solution to air. The resulting polymer is purified, typically by dialysis against the pure solvent to remove unreacted monomers and other small molecules, followed by lyophilization to obtain the dry polymer.
Characterization of Branching by ¹³C NMR Spectroscopy
¹³C NMR is a powerful technique for the direct, quantitative analysis of polymer microstructure, including the identification and quantification of branch points.[12]
Objective: To determine the Degree of Branching (DB) or branching density.
Materials:
-
Purified polymer sample
-
Deuterated solvent (e.g., Tetrachloroethane-d₄ for polyolefins, DMSO-d₆ for polar polymers)[12]
-
NMR spectrometer
Procedure:
-
Sample Preparation: A precise amount of the dried polymer (typically 10-50 mg) is dissolved in the appropriate deuterated solvent inside an NMR tube. For polymers with low solubility, heating may be required.
-
Spectral Acquisition: The ¹³C NMR spectrum is acquired at an elevated temperature (e.g., 393 K for polyethylene (B3416737) in TCE-d₄) to ensure polymer solubility and reduce viscosity.[12]
-
Quantitative Analysis: A quantitative ¹³C NMR spectrum is typically obtained using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay to allow for full relaxation of all carbon nuclei.
-
Data Interpretation:
-
Specific resonance signals corresponding to different types of carbon atoms (e.g., methine at branch points, carbons adjacent to the branch) are identified based on established chemical shift libraries.[12]
-
The Degree of Branching (DB) for hyperbranched polymers can be calculated using the Frey definition, which relates the integrated intensities of dendritic (D), linear (L), and terminal (T) units: DB = (2D) / (2D + L).[13]
-
For long-chain branching (LCB) in polymers like polyethylene, the number of branches per 1000 carbon atoms is calculated by comparing the integral of the branch methine signal to the total integral of all aliphatic carbon signals.[12]
-
Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is the premier technique for determining the absolute molar mass and size of polymers in solution. By comparing the size (radius of gyration, R g ) of a branched polymer to that of a linear analogue of the same molar mass, a quantitative measure of branching can be obtained.
Objective: To determine the branching ratio (g), which quantifies the compactness of a branched polymer.
Materials:
-
Purified polymer sample
-
Mobile phase (e.g., THF, TCB)
-
SEC system equipped with a MALS detector and a differential refractive index (dRI) detector.
Procedure:
-
System Setup: The SEC-MALS-dRI system is equilibrated with the mobile phase at a constant flow rate and temperature.
-
Sample Preparation: The polymer is dissolved in the mobile phase to a known concentration (e.g., 1-5 mg/mL) and filtered through a fine-pore filter (e.g., 0.2 µm) to remove any particulate matter.
-
Injection and Separation: The sample solution is injected into the SEC system. The SEC columns separate the polymer molecules based on their hydrodynamic volume, with larger molecules eluting first.
-
Data Collection: As the polymer fractions elute from the column, they pass through the MALS and dRI detectors simultaneously. The MALS detector measures the intensity of scattered light at multiple angles, while the dRI detector measures the concentration of each fraction.
-
Data Analysis:
-
Specialized software (e.g., ASTRA) uses the data from both detectors to calculate the absolute molar mass (M) and the root mean square (rms) radius (R g ) for each eluting polymer slice.
-
A conformation plot (log R g vs. log M) is generated. The slope of this plot provides qualitative information about the polymer's architecture (e.g., ~0.5-0.6 for a linear random coil, <0.5 for a branched polymer).[14]
-
The branching ratio, g , is calculated as the ratio of the mean square radius of the branched polymer to that of a linear polymer of the identical molar mass: g = (
branched ) / ( 15]linear ). A g value less than 1 indicates branching, with lower values signifying a higher degree of branching.[
-
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Preparation and Properties of Branched Polystyrene through Radical Suspension Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization: Hyperbranching and Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization: Hyperbranching and Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Synthesis and Characterization of Hyperbranched Polyacrylamide Using Semibatch Reversible AdditionâFragmentation Chain Transfer (RAFT) Polymerization - Macromolecules - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Succinic Acid Peroxide Performance in Redox Initiation Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of succinic acid peroxide's theoretical performance in redox initiation systems against established alternatives. Due to a lack of direct, publicly available experimental data specifically for this compound in this application, this analysis extrapolates its expected behavior based on the known performance of structurally similar aliphatic diacyl peroxides. This information is intended to guide researchers in designing and evaluating novel polymerization strategies.
Introduction to Redox Initiation and Diacyl Peroxides
Redox initiation is a powerful technique for initiating free-radical polymerization at lower temperatures than thermal initiation. This is achieved by using a pair of compounds, an oxidizing agent and a reducing agent, which react to generate free radicals. Diacyl peroxides, including this compound, are a class of organic peroxides that can function as the oxidizing agent in such systems. Their general structure features a labile oxygen-oxygen bond that cleaves to form radicals.
The efficiency of a redox initiation system is influenced by several factors, including the chemical structure of the peroxide and the reducing agent, their concentrations, the monomer being polymerized, and the reaction temperature. Common reducing agents paired with diacyl peroxides include tertiary amines and metal ions.
Comparative Performance of Redox Initiators
This section compares the projected performance of a this compound-based redox system with two widely used alternatives: Benzoyl Peroxide (BPO) with a tertiary amine (an aromatic diacyl peroxide system) and a persulfate-based system.
| Initiator System | Typical Operating Temperature (°C) | Initiation Rate | Monomer Conversion | Resulting Polymer Properties | Advantages | Disadvantages |
| This compound / Tertiary Amine (Projected) | 25 - 60 | Moderate to Fast | High | Potentially higher molecular weight due to lower termination rates at lower temperatures. End-groups will be derived from the succinic acid moiety. | Biodegradable end-groups; potentially lower toxicity compared to aromatic peroxides; good for low-temperature applications. | Lack of established experimental data; potential for side reactions involving the acidic protons; solubility may be a factor. |
| Benzoyl Peroxide (BPO) / Tertiary Amine | 25 - 70 | Fast | High | Well-controlled molecular weight and dispersity. Aromatic end-groups. | Well-established and widely documented; high efficiency.[1] | Presence of aromatic byproducts; potential for yellowing of the final polymer; some amine co-initiators have toxicity concerns. |
| Ammonium Persulfate (APS) / Sodium Metabisulfite | 20 - 60 | Fast | High | Can be influenced by pH; sulfate (B86663) end-groups can affect polymer stability and properties. | Water-soluble, making it ideal for emulsion polymerization; cost-effective. | Primarily for aqueous systems; sensitive to pH; can introduce ionic impurities. |
| Dilauroyl Peroxide (LPO) / Tertiary Amine | 40 - 80 | Moderate | High | High molecular weight polymers. Aliphatic end-groups. | Less shock-sensitive than BPO; aliphatic nature avoids aromatic byproducts.[2][3] | Lower reaction rates compared to BPO at the same temperature; may require slightly higher temperatures for efficient initiation.[2] |
Experimental Protocols
While a specific protocol for this compound is not available, the following general procedure for a diacyl peroxide/tertiary amine redox-initiated polymerization can be adapted. Note: This is a hypothetical protocol and requires optimization and safety evaluation.
Objective: To polymerize a vinyl monomer (e.g., methyl methacrylate) using a this compound/N,N-dimethyl-p-toluidine (DMPT) redox initiation system.
Materials:
-
Methyl methacrylate (B99206) (MMA), inhibitor removed
-
This compound (synthesized from succinic anhydride (B1165640) and hydrogen peroxide)
-
N,N-dimethyl-p-toluidine (DMPT)
-
Solvent (e.g., toluene (B28343) or bulk polymerization)
-
Nitrogen gas for inerting
-
Reaction vessel with stirring and temperature control
Procedure:
-
Preparation: The reaction vessel is charged with the purified monomer and solvent (if applicable).
-
Inerting: The system is purged with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: The this compound is dissolved in a small amount of the monomer or solvent and added to the reaction vessel. The mixture is allowed to reach the desired reaction temperature (e.g., 30°C).
-
Initiation: The DMPT is added to the reaction mixture to initiate the polymerization. The molar ratio of peroxide to amine will need to be optimized, but a starting point of 1:1 is common.
-
Polymerization: The reaction is allowed to proceed under a nitrogen atmosphere with constant stirring. The progress of the polymerization can be monitored by techniques such as gravimetry or spectroscopy.
-
Termination and Isolation: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction and precipitating the polymer in a non-solvent (e.g., methanol). The polymer is then filtered, washed, and dried.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key pathways and experimental steps.
Caption: Redox initiation mechanism of this compound.
Caption: A typical experimental workflow for redox polymerization.
Conclusion
References
Safety Operating Guide
Proper Disposal of Succinic Acid Peroxide: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Succinic acid peroxide, a member of the diacyl peroxide family, is a powerful oxidizing agent that poses significant fire and explosion risks, especially under conditions of heat, shock, friction, or contamination.[1] It is imperative for the safety of laboratory personnel and the proper management of hazardous waste that strict disposal procedures are followed. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][2]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2]
-
Avoid Contamination: Do not allow this compound to come into contact with incompatible materials such as strong acids, bases, reducing agents, and metals, which can cause rapid and violent decomposition.[1]
-
Original Containers: Keep the compound in its original, tightly sealed container, protected from light.[1]
Quantitative Data for Peroxide Management
Proper management of peroxide-forming chemicals is critical to ensure safety. The following table summarizes key quantitative limits and recommended timeframes for the safe handling of these materials.
| Parameter | Guideline Value | Recommended Action |
| Peroxide Concentration | < 25 ppm | Considered safe for general laboratory use. |
| Peroxide Concentration | 25 - 99 ppm | Use with caution; not recommended for distillation or concentration. |
| Peroxide Concentration | > 100 ppm | High Hazard. Avoid handling. Contact your institution's Environmental Health & Safety (EHS) office immediately for disposal.[3][4] |
| Storage Time (Opened) | Discard within 6 months | Test for peroxides and dispose of within this timeframe. |
| Storage Time (Unopened) | Discard within 1 year | Dispose of through the chemical waste program if unopened. |
Experimental Protocol: Chemical Neutralization and Disposal
The following protocol details the chemical neutralization of this compound for safe disposal. This procedure should only be performed by trained personnel.
Materials:
-
This compound waste
-
Sodium iodide (NaI) or Potassium iodide (KI)
-
Glacial acetic acid
-
Large beaker or flask
-
Stir plate and stir bar
-
Appropriate chemical waste container
Procedure:
-
Preparation of Neutralizing Solution: In a chemical fume hood, prepare a 10% excess solution of sodium iodide or potassium iodide in glacial acetic acid. For every 0.01 moles of this compound to be neutralized, dissolve 0.022 moles of NaI or KI in 70 mL of glacial acetic acid.[5][6]
-
Gradual Addition of Peroxide: With continuous stirring, slowly and carefully add the this compound waste to the neutralizing solution at room temperature. The solution will darken as iodine is formed, indicating the reaction is proceeding.[5][6]
-
Reaction Time: Allow the mixture to stir for a minimum of 30 minutes to ensure complete neutralization of the peroxide.[5][6]
-
Waste Collection: Once the reaction is complete, carefully transfer the neutralized solution into a properly labeled hazardous waste container. Do not mix this waste with other waste streams.
-
Final Disposal: The container should be clearly labeled with its contents ("Neutralized this compound in Acetic Acid and Iodide Solution") and disposed of through your institution's official chemical waste program.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks and promoting a secure research environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guidance for Handling Succinic Acid Peroxide
For researchers, scientists, and drug development professionals, the safe handling of reactive compounds like Succinic Acid Peroxide is paramount. This document provides immediate, actionable safety and logistical information, including detailed operational and disposal plans, to ensure laboratory safety and procedural excellence.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a strong oxidizing agent that poses significant risks, including fire, explosion, and health hazards.[1][2][3][4] It can ignite combustible materials and may explode if subjected to heat, shock, friction, or contamination.[1][3][4][5] Inhalation or ingestion can be toxic, and it is an irritant to the skin and eyes.[2][4] Adherence to strict safety protocols and the use of appropriate personal protective equipment are critical.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5] A face shield is also recommended. | Protects against splashes, dust, and vapors that can cause severe eye irritation. |
| Hand Protection | Chemical impermeable gloves (material to be selected based on specific laboratory standards and breakthrough times).[5] | Prevents skin contact, which can cause irritation.[2][4] |
| Body Protection | Fire/flame resistant and impervious clothing.[5] Laboratory coat, and in case of larger quantities, a chemical-resistant apron. | Protects against skin contact and contamination of personal clothing. Fire-resistant properties are crucial due to the compound's flammability. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[5] | Prevents inhalation of dust or vapors, which can be toxic.[2][4] |
Standard Operating Procedure for Handling this compound
This workflow outlines the essential steps for the safe handling of this compound from preparation to disposal, minimizing the risk of accidents and exposure.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Chemical Spill Response
In the event of a this compound spill, a swift and coordinated response is crucial to mitigate hazards. The following workflow details the necessary steps from initial detection to final decontamination.
Caption: Logical workflow for handling a chemical spill.
Handling and Storage Protocols
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood.[5]
-
Use non-sparking tools and equipment to prevent ignition.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Prevent fire caused by electrostatic discharge by grounding and bonding containers and receiving equipment.[5]
-
Avoid contact with skin and eyes.[5]
Storage:
-
Store in a cool, well-ventilated place, away from sources of heat, sparks, or flames.[5]
-
Store separately from combustible and incompatible materials.[5] this compound is a strong oxidizing agent and can react explosively with materials like sulfides, nitrides, and hydrides.[1][3]
Accidental Release and Disposal Measures
Accidental Release:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Eliminate all ignition sources.[3]
-
Clean up spills promptly using non-sparking tools and an inert, moist diluent such as vermiculite (B1170534) or sand.[4][5]
-
Place the collected material into open containers or polyethylene (B3416737) bags for disposal.[4]
Disposal:
-
Spilled, contaminated, or waste peroxide should be properly disposed of.[5]
-
Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to consult with environmental regulatory agencies for guidance on acceptable disposal practices.[4]
First-Aid Measures
Table 2: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
